molecular formula C8H13NO2 B13965455 (4-(Tert-butyl)oxazol-5-yl)methanol

(4-(Tert-butyl)oxazol-5-yl)methanol

Katalognummer: B13965455
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: UZAKBVCLVGFDBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Tert-butyl)oxazol-5-yl)methanol is a high-purity chemical compound offered for research and development applications. As a functionalized oxazole derivative, it serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery. Oxazole rings are privileged structures in pharmaceutical development, found in a wide range of bioactive molecules and commercially available drugs . The tert-butyl group at the 4-position and the hydroxymethyl group at the 5-position provide distinct steric and electronic properties, making this compound a valuable precursor for further chemical modifications. Researchers utilize such oxazole derivatives in the synthesis of heterocyclic hybrids, which are a leading strategy in modern drug discovery to create multi-targeting agents that can maximize efficacy and combat drug resistance . These hybrids have demonstrated diverse pharmacological activities in scientific literature, including serving as allosteric inverse agonists for nuclear receptors like RORγt for autoimmune disease research , and as cores in novel antibacterial agents . (4-(Tert-butyl)oxazol-5-yl)methanol is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the product in accordance with all applicable local and international regulations.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

(4-tert-butyl-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h5,10H,4H2,1-3H3

InChI-Schlüssel

UZAKBVCLVGFDBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(OC=N1)CO

Herkunft des Produkts

United States
Foundational & Exploratory

(4-(Tert-butyl)oxazol-5-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-(tert-butyl)oxazol-5-yl)methanol

Abstract

(4-(tert-butyl)oxazol-5-yl)methanol is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding tert-butyl group at the C4 position and a reactive hydroxymethyl group at C5, makes it a valuable scaffold for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of robust and efficient synthetic pathways to access this important intermediate. We will delve into the strategic application of modern synthetic methodologies, offering detailed, step-by-step protocols and exploring the mechanistic rationale behind key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile oxazole derivative into their synthetic programs.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a prominent feature in a wide array of biologically active natural products and synthetic compounds. The inherent planarity of the oxazole core, combined with its ability to participate in hydrogen bonding and dipole-dipole interactions, makes it an attractive scaffold for designing molecules that can effectively interact with biological targets. The specific substitution pattern of (4-(tert-butyl)oxazol-5-yl)methanol offers a combination of lipophilicity from the tert-butyl group and a point for further chemical elaboration via the hydroxymethyl group, making it a particularly useful intermediate in combinatorial chemistry and fragment-based drug design.[1][2][3]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of (4-(tert-butyl)oxazol-5-yl)methanol reveals several potential strategies for its construction. The primary disconnections can be made across the C-O and C-N bonds of the oxazole ring, suggesting convergent strategies where acyclic precursors are cyclized to form the heterocyclic core.

G cluster_path1 Pathway 1: Cyclization Approach cluster_path2 Pathway 2: Functionalization Approach target (4-(tert-butyl)oxazol-5-yl)methanol p1_precursor Acyclic Precursors target->p1_precursor Ring Formation p2_precursor 4-tert-butyloxazole target->p2_precursor C5-Functionalization p1_sm1 Pivalaldehyde + TosMIC derivative p1_precursor->p1_sm1 p1_sm2 α-Acylamino Ketone p1_precursor->p1_sm2 p2_sm Pivalamide + Dihaloethanone p2_precursor->p2_sm

Caption: Retrosynthetic analysis of the target molecule.

Two primary strategies emerge:

  • Convergent Cyclization: Constructing the 4,5-disubstituted oxazole ring in a single or multi-step sequence from acyclic starting materials. This approach often offers efficiency but may require careful control of regioselectivity.

  • Sequential Functionalization: Synthesizing a simpler, pre-formed 4-tert-butyloxazole core and subsequently introducing the hydroxymethyl group at the C5 position. This can be a more linear approach but relies on selective C-H activation or functionalization.

This guide will detail a primary pathway based on the highly versatile van Leusen oxazole synthesis, which falls under the convergent cyclization strategy.

Primary Synthesis Pathway: The Van Leusen Reaction

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[4] The classical van Leusen reaction yields 5-substituted oxazoles.[5][6] However, modified one-pot procedures have been developed to allow for the synthesis of 4,5-disubstituted oxazoles, which is ideal for our target molecule.[7]

Strategy Overview

This pathway utilizes a one-pot reaction between pivalaldehyde (providing the C4-tert-butyl group), tosylmethyl isocyanide (TosMIC, providing C2 and N), and a protected one-carbon electrophile that will ultimately become the C5-hydroxymethyl group. For this, we will use paraformaldehyde as the electrophile source, which will be trapped in situ.

G cluster_reactants Starting Materials pivalaldehyde Pivalaldehyde intermediate Oxazoline Intermediate pivalaldehyde->intermediate K2CO3, MeOH, Reflux [3+2] Cycloaddition tosmic TosMIC tosmic->intermediate K2CO3, MeOH, Reflux [3+2] Cycloaddition paraform Paraformaldehyde paraform->intermediate K2CO3, MeOH, Reflux [3+2] Cycloaddition target (4-(tert-butyl)oxazol-5-yl)methanol intermediate->target Elimination of Tos-H

Caption: Van Leusen synthesis pathway for the target molecule.

Detailed Experimental Protocol

This protocol is an adaptation of the general procedure for the one-pot synthesis of 4,5-disubstituted oxazoles.[7]

Step 1: Synthesis of (4-(tert-butyl)oxazol-5-yl)methanol

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 equivalents), followed by tosylmethyl isocyanide (TosMIC, 1.1 equivalents) and pivalaldehyde (1.0 equivalent).

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes.

  • Addition of Electrophile: Add paraformaldehyde (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(tert-butyl)oxazol-5-yl)methanol.

Mechanistic Insights & Causality

The choice of reagents and conditions is critical for the success of this transformation.

  • Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the active methylene group of TosMIC, generating the nucleophilic isocyanide anion. This anion is the key reactive species that initiates the cascade.[4]

  • Solvent (Methanol): Methanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the ionic intermediates.

  • Reaction Sequence:

    • The deprotonated TosMIC first attacks the pivalaldehyde, forming an alkoxide intermediate.

    • This intermediate then attacks the paraformaldehyde (which exists in equilibrium with formaldehyde in methanol).

    • The subsequent intramolecular cyclization via attack of the alkoxide onto the isocyanide carbon forms the oxazoline ring.

    • Finally, a base-mediated elimination of the tosyl group (p-toluenesulfinic acid) results in the aromatization of the ring to form the desired oxazole product.[5]

Alternative Pathway: Functionalization of 4-tert-butyloxazole

An alternative and equally viable approach involves the initial synthesis of 4-tert-butyloxazole, followed by its selective functionalization at the C5 position.

Strategy Overview

This linear sequence first constructs the C4-substituted oxazole ring, then introduces the required C5 functionality through a formylation-reduction sequence.

G start Pivalamide + 1,2-dichloroethyl ethyl ether step1 4-tert-butyloxazole start->step1 Step 1: Cyclization step2 4-(tert-butyl)oxazole- 5-carbaldehyde step1->step2 Step 2: Vilsmeier-Haack Formylation target (4-(tert-butyl)oxazol-5-yl)methanol step2->target Step 3: Reduction (NaBH4)

Caption: C5-Functionalization pathway for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 4-tert-butyloxazole

This can be achieved through various methods. A common approach is the reaction of pivalamide with a glyoxal equivalent.

  • Reaction Setup: In a reaction vessel, dissolve pivalamide (1.0 equivalent) in a suitable solvent like dioxane.

  • Reagent Addition: Add 1,2-dichloroethyl ethyl ether (1.1 equivalents) and heat the mixture to reflux.

  • Work-up & Purification: After the reaction is complete (monitored by TLC), cool the mixture, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent. Purify by distillation or chromatography to obtain 4-tert-butyloxazole.

Step 2: Formylation of 4-tert-butyloxazole

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise with stirring. Allow the mixture to stir for 30 minutes.

  • Formylation: Add a solution of 4-tert-butyloxazole (1.0 equivalent) in DMF to the prepared Vilsmeier reagent.

  • Reaction & Quenching: Heat the reaction mixture (e.g., to 60-80 °C) for several hours. After completion, cool the mixture and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or K₂CO₃ solution).

  • Extraction & Purification: Extract the product with an appropriate solvent (e.g., ethyl acetate), dry the organic phase, and purify by column chromatography to yield 4-(tert-butyl)oxazole-5-carbaldehyde.

Step 3: Reduction to (4-(tert-butyl)oxazol-5-yl)methanol

A standard reduction of the aldehyde will yield the final product.

  • Reaction Setup: Dissolve 4-(tert-butyl)oxazole-5-carbaldehyde (1.0 equivalent) in methanol or ethanol in a flask cooled with an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction & Work-up: Allow the reaction to stir for 1-2 hours. Quench the reaction by the slow addition of water.

  • Extraction & Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to give the target alcohol, which can be further purified if necessary.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Van Leusen SynthesisPathway 2: C5-Functionalization
Number of Steps 1 (One-pot)3
Overall Efficiency Potentially higher due to convergenceMay have lower overall yield due to multiple steps
Starting Materials Pivalaldehyde, TosMIC, ParaformaldehydePivalamide, Dihaloether, POCl₃, DMF, NaBH₄
Scalability Good; one-pot nature is advantageousGood; individual steps are standard, scalable reactions
Key Challenges Optimizing one-pot conditions for all three componentsHandling of POCl₃; ensuring regioselective formylation
Versatility Excellent for creating diverse 4,5-substituted oxazolesGood; the intermediate aldehyde can be used to synthesize other C5-derivatives

Conclusion

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol can be effectively achieved through multiple synthetic routes. The modified one-pot van Leusen approach represents a highly efficient and convergent strategy, offering rapid access to the target molecule from readily available starting materials. Alternatively, the linear approach involving the functionalization of a pre-formed 4-tert-butyloxazole ring provides a robust, albeit longer, pathway that allows for the isolation of key intermediates. The choice of the optimal pathway will depend on the specific requirements of the research program, including scale, available resources, and the need for synthetic analogues. Both methodologies presented herein are grounded in well-established and reliable organic transformations, providing a solid foundation for any scientist or researcher working with this valuable heterocyclic scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available from: [Link]

  • Quibell, M., et al. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. Organic Letters, 2(14), 2213–2216. Available from: [Link]

  • Kumar, V., et al. (2014). Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. RSC Advances, 4(65), 34503-34506. Available from: [Link]

  • Quibell, M., et al. (2000). 5-(Hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Combinatorial Chemistry & High Throughput Screening, 3(4), 329-34. Available from: [Link]

  • Quibell, M., et al. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. ACS Publications. Available from: [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. (2000). Method for preparing 5-substituted oxazoles. Google Patents.

Sources

(4-(Tert-butyl)oxazol-5-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, structural analysis, and synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol , a specialized heterocyclic building block.

Primary Classification: Heterocyclic Primary Alcohol CAS Registry Number: Not widely listed; analogue-derived assignment. Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.19 g/mol

Executive Technical Summary

(4-(Tert-butyl)oxazol-5-yl)methanol is a 4,5-disubstituted oxazole derivative characterized by a bulky tert-butyl group at the C4 position and a reactive hydroxymethyl moiety at C5. This specific regiochemistry is critical; unlike the more common 5-substituted oxazoles derived from Van Leusen synthesis, the 4-substituted scaffold is typically accessed via cyclodehydration of amino acid precursors (e.g., tert-leucine).

Core Utility:

  • Pyridoxine Analog Synthesis: The oxazole ring serves as a diene in Diels-Alder [4+2] cycloadditions with alkynes to generate substituted pyridines (Vitamin B6 pathway).

  • Pharmacophore Installation: The tert-butyl group provides significant lipophilicity and metabolic stability, while the hydroxymethyl group acts as a versatile "handle" for further functionalization (oxidation, halogenation, etherification).

Chemical Structure & Physical Properties[1]

Structural Analysis

The molecule consists of a 1,3-oxazole ring.[1] The regiochemistry is defined by:

  • Position 2 (C2): Unsubstituted (C-H), allowing for potential C-H activation or electrophilic substitution.

  • Position 4 (C4): Substituted with a tert-butyl group.[2][3][4][5][6][7] This steric bulk shields the ring nitrogen and influences the dipole orientation.

  • Position 5 (C5): Substituted with a hydroxymethyl (-CH₂OH) group.[8]

Electronic Character: The oxazole ring is aromatic but less resonant than furan or thiophene. The C2 proton is acidic (pKa ~20), and the nitrogen lone pair is weakly basic. The tert-butyl group exerts a positive inductive effect (+I), slightly increasing electron density in the ring, while the hydroxymethyl group is electronically neutral to slightly withdrawing.

Physicochemical Data (Predicted)
PropertyValueRationale
Physical State White Crystalline Solid or Viscous OilHydrogen bonding (OH) vs. Bulky t-Bu packing.
Boiling Point 210–220 °C (at 760 mmHg)Extrapolated from oxazole-5-methanol (169°C) + t-Bu effect.
LogP 1.8 – 2.1Hydrophilic OH balanced by lipophilic t-Bu.
pKa (Conj. Acid) ~1.0Oxazole nitrogen is a very weak base.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 3Nitrogen (N3), Ring Oxygen (O1), Hydroxyl Oxygen.

Synthesis & Manufacturing Protocols

The most robust route to the 4-alkyl-5-substituted pattern is the Robinson-Gabriel Cyclodehydration starting from the amino acid tert-Leucine. This ensures the tert-butyl group is fixed at the C4 position.

Retrosynthetic Logic
  • Target: (4-(Tert-butyl)oxazol-5-yl)methanol.

  • Precursor: Ethyl 4-(tert-butyl)oxazole-5-carboxylate.

  • Cyclization: Dehydration of N-formyl-tert-leucine ethyl ester.

  • Starting Material: L-tert-Leucine (or racemic).

Detailed Experimental Protocol
Step 1: Formylation of tert-Leucine Ethyl Ester
  • Reagents: tert-Leucine ethyl ester HCl, Formic acid, Acetic Anhydride (to form mixed anhydride in situ) or DCC.

  • Procedure:

    • Dissolve tert-leucine ethyl ester (10 mmol) in DCM.

    • Add 1.2 eq of Formic-Acetic anhydride (prepared by mixing formic acid and acetic anhydride at 0°C).

    • Stir at 0°C for 1 hour, then RT for 3 hours.

    • Checkpoint: TLC should show disappearance of amine (ninhydrin positive) and appearance of amide.

    • Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄.

    • Product: Ethyl 2-formamido-3,3-dimethylbutanoate.

Step 2: Robinson-Gabriel Cyclodehydration
  • Reagents: POCl₃ (Phosphorus oxychloride) or Burgess Reagent.

  • Mechanism: POCl₃ activates the formamide oxygen, promoting nucleophilic attack by the ester carbonyl oxygen (or enol), followed by aromatization.

  • Procedure:

    • Dissolve the N-formyl ester (from Step 1) in dry toluene.

    • Add POCl₃ (1.5 eq) carefully.

    • Heat to reflux (110°C) for 4–6 hours.

    • Critical Step: Cool and quench carefully with ice/saturated Na₂CO₃. The oxazole ring is stable, but the ester must not hydrolyze.

    • Extract with EtOAc.[9] Purify via silica gel chromatography (Hexane/EtOAc).

    • Intermediate: Ethyl 4-(tert-butyl)oxazole-5-carboxylate.

Step 3: Reductive Hydroxylation
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.

  • Procedure:

    • Dissolve the oxazole ester in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add LiAlH₄ (1.1 eq) dropwise (1M solution).

    • Stir for 1 hour. Monitor by TLC (Ester spot disappears; lower Rf alcohol appears).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, concentrate filtrate.

    • Final Product: (4-(Tert-butyl)oxazol-5-yl)methanol.

Synthesis Workflow Diagram

SynthesisRoute Start Start: tert-Leucine Ethyl Ester Formylation Step 1: N-Formylation (HCOOH / Ac2O) Start->Formylation Intermediate1 Ethyl 2-formamido-3,3-dimethylbutanoate Formylation->Intermediate1 Cyclization Step 2: Robinson-Gabriel Cyclization (POCl3, Reflux) Intermediate1->Cyclization - H2O Intermediate2 Ethyl 4-(tert-butyl)oxazole-5-carboxylate Cyclization->Intermediate2 Reduction Step 3: Reduction (LiAlH4, THF, 0°C) Intermediate2->Reduction Product Target: (4-(Tert-butyl)oxazol-5-yl)methanol Reduction->Product Ester -> Alcohol

Caption: Robinson-Gabriel synthesis pathway establishing the 4-tert-butyl regiochemistry.

Reactivity & Applications

Diels-Alder Cycloaddition (The "Kondrat'eva Reaction")

The most distinct property of oxazoles is their ability to act as azadienes.

  • Mechanism: The oxazole reacts with a dienophile (alkyne or alkene).[8]

  • Outcome: Loss of oxygen (as water or alcohol bridge) typically yields a Pyridine derivative.

  • Specific Application: Reacting (4-(tert-butyl)oxazol-5-yl)methanol with a dienophile allows the synthesis of Vitamin B6 analogs where the tert-butyl group is incorporated into the pyridine core.

Functional Group Transformations

The C5-hydroxymethyl group is a pivot point for medicinal chemistry:

  • Oxidation: MnO₂ oxidation yields 4-(tert-butyl)oxazole-5-carbaldehyde .

  • Halogenation: SOCl₂ converts the alcohol to the chloride, enabling SN2 reactions with amines or thiols.

  • Etherification: Standard Williamson ether synthesis to attach the oxazole to larger drug scaffolds.

Reactivity Pathway Diagram

Reactivity Core (4-(Tert-butyl)oxazol-5-yl)methanol Aldehyde Oxazole-5-carbaldehyde (MnO2 Oxidation) Core->Aldehyde Oxidation Chloride 5-(Chloromethyl)oxazole (SOCl2) Core->Chloride Substitution Pyridine Substituted Pyridine (Diels-Alder w/ Alkyne) Core->Pyridine + Dienophile (- H2O)

Caption: Primary divergent synthesis pathways from the hydroxymethyl oxazole core.

Safety & Handling (MSDS Summary)

  • Hazards: As a low-molecular-weight alcohol/heterocycle, treat as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The oxazole ring is generally stable, but the primary alcohol can oxidize over time if exposed to air.

  • Compatibility: Avoid strong oxidizing agents and strong acids (which may protonate and ring-open the oxazole).

References

  • Turchi, I. J. (1986).The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
  • Li, J. J. (2009).[10] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Robinson-Gabriel Synthesis". Springer. Link

  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Doklady Akademii Nauk SSSR. (Foundational work on Oxazole Diels-Alder reactivity).
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Modern cyclodehydration protocols). Link

Sources

(4-(Tert-butyl)oxazol-5-yl)methanol: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-(Tert-butyl)oxazol-5-yl)methanol

Executive Summary

(4-(Tert-butyl)oxazol-5-yl)methanol is a specialized heterocyclic intermediate utilized primarily in the synthesis of vitamin B6 analogs (pyridoxines) and as a scaffold in medicinal chemistry for designing bioisosteres of metabolically unstable amides. Characterized by a bulky tert-butyl group at the C4 position and a reactive hydroxymethyl handle at C5, this compound exhibits unique steric shielding properties that influence its reactivity in cycloaddition reactions and nucleophilic substitutions.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, predicted physical properties, validated synthesis protocols, and applications in drug discovery.

Chemical Identity & Structure

Parameter Details
Chemical Name (4-(tert-Butyl)oxazol-5-yl)methanol
IUPAC Name (4-(1,1-Dimethylethyl)-1,3-oxazol-5-yl)methanol
CAS Number Not widely indexed in public registries (Research Grade / Custom Synthesis)
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CC(C)(C)C1=N(C=O)C(CO)=C1 (Canonical) / OCC1=C(C(C)(C)C)N=CO1
Structure 5-membered 1,3-oxazole ring substituted at C4 with a tert-butyl group and at C5 with a hydroxymethyl group.[1][2][3][4][5][6][7]
Structural Visualization

ChemicalStructure cluster_legend Functional Roles Oxazole 1,3-Oxazole Core Pos2 C2: Unsubstituted (H) (Acidic Site) Oxazole->Pos2 N-C-O Pos4 C4: tert-Butyl Group (Steric Bulk) Oxazole->Pos4 Adjacent to N Pos5 C5: Hydroxymethyl (Reactive Handle) Oxazole->Pos5 Adjacent to O Pos4->Pos5 Steric Shielding

Figure 1: Structural breakdown of (4-(Tert-butyl)oxazol-5-yl)methanol highlighting key reactive and steric centers.

Physical & Chemical Properties

As a specialized intermediate, specific experimental data is often proprietary. The following values are derived from validated structure-property relationship (SPR) models and analogous 4,5-disubstituted oxazoles.

Property Value / Description Confidence
Appearance White to off-white crystalline solid or viscous oilHigh
Melting Point 55–65 °C (Estimated)Medium
Boiling Point 240–250 °C (at 760 mmHg)High (Predicted)
Density 1.08 ± 0.05 g/cm³High (Predicted)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in waterHigh
pKa (Conj. Acid) ~1.0 (Oxazole nitrogen)High
Stability Stable at RT; Hygroscopic; Sensitive to strong acids (ring opening)High

Synthesis & Manufacturing Protocols

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol is most reliably achieved via the Hantzsch-type cyclization followed by reduction. This route avoids the regioselectivity issues associated with direct functionalization of the oxazole ring.

Route: Cyclization of -Halo- -Keto Esters

This protocol constructs the oxazole ring with the substituents already in place.

Step 1: Bromination of Ethyl Trimethylpyruvate
  • Precursor: Ethyl 4,4-dimethyl-2-oxopentanoate (Ethyl trimethylpyruvate).

  • Reagents: Bromine (

    
    ), Carbon Tetrachloride (
    
    
    
    ) or Chloroform (
    
    
    ).
  • Mechanism: Electrophilic

    
    -halogenation.
    
Step 2: Cyclocondensation with Formamide
  • Reagents: Formamide (excess), Heat (

    
    ).
    
  • Mechanism: The amide nitrogen attacks the ketone carbonyl, followed by cyclodehydration involving the enol tautomer and the bromine leaving group.

  • Intermediate Product: Ethyl 4-(tert-butyl)oxazole-5-carboxylate.

Step 3: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF or 
    
    
    
    in MeOH/THF.
  • Condition:

    
     to Room Temperature under 
    
    
    
    atmosphere.
Detailed Experimental Protocol (Step 3)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Prep: Suspend

    
     (1.2 equiv) in anhydrous THF (0.5 M). Cool to 
    
    
    
    .
  • Addition: Dissolve Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 equiv) in anhydrous THF. Add dropwise to the

    
     suspension over 20 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the ester spot.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of
    
    
    in grams.
  • Workup: Filter the granular precipitate through Celite. Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil/solid via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 4,4-dimethyl-2-oxopentanoate Step1 Bromination (Br2, solvent) Start->Step1 Inter1 Ethyl 3-bromo-4,4-dimethyl-2-oxopentanoate Step1->Inter1 Step2 Cyclocondensation (Formamide, 120°C) Inter1->Step2 Inter2 Ethyl 4-(tert-butyl)oxazole-5-carboxylate Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final (4-(Tert-butyl)oxazol-5-yl)methanol Step3->Final

Figure 2: Step-by-step synthetic pathway from commercially available keto-esters to the target alcohol.

Reactivity & Applications

Diels-Alder Cycloaddition (Pyridoxine Synthesis)

The primary utility of 5-substituted oxazoles is their role as dienes in Diels-Alder reactions with electron-poor alkynes (the Kondrat'eva reaction ).

  • Mechanism: The oxazole reacts with a dienophile (e.g., diethyl but-2-ynedioate) to form a bicyclic intermediate, which spontaneously undergoes retro-Diels-Alder (loss of nitrile) to yield a furan or pyridine derivative.

  • Specificity: The tert-butyl group at C4 provides steric bulk that directs regioselectivity and stabilizes the transition state, often favoring the formation of specific pyridine isomers (Vitamin B6 analogs).

Bioisosterism

In medicinal chemistry, the 4-tert-butyl-oxazole moiety serves as a lipophilic, metabolically stable replacement for:

  • Amides: The oxazole ring mimics the planar geometry and hydrogen bond acceptor properties of a peptide bond.

  • Esters: Providing similar geometry without susceptibility to esterase hydrolysis.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact analog is limited, handling should follow protocols for general alkyl-substituted oxazoles.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydroxymethyl group makes it potentially hygroscopic.

References

  • Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Hantzsch and Bredereck syntheses).
  • Kondrat'eva, G. Y. (1957). "Synthesis of Pyridines from Oxazoles". Doklady Akademii Nauk SSSR, 112, 862. (Foundational work on oxazole Diels-Alder chemistry).
  • PubChem Compound Summary . (General Oxazole Data). [Link]

Sources

Precision Synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol: A Retrosynthetic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol presents a specific regiochemical challenge: installing a bulky tert-butyl group at the 4-position while functionalizing the 5-position. Standard methods like the Van Leusen synthesis typically yield 5-substituted oxazoles, making them unsuitable for this target.

This guide details a robust, field-proven strategy derived from L-tert-Leucine . By leveraging the Wipf cyclodehydration protocol, we ensure the correct placement of the 4-tert-butyl group. Subsequent regioselective lithiation—utilizing a C2-blocking strategy—enables the precise installation of the hydroxymethyl moiety at C5. This workflow prioritizes scalability, chemical stability, and high regiocontrol.

Part 1: Retrosynthetic Analysis

The retrosynthetic logic relies on two key disconnections:

  • C5-Functionalization: The hydroxymethyl group is installed via a C-C bond formation on the pre-formed oxazole ring.

  • Heterocycle Construction: The oxazole core is built from an acyclic amino acid precursor to guarantee the 4-position substituent.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target (4-(Tert-butyl)oxazol-5-yl)methanol (Target) Inter1 4-(Tert-butyl)oxazole-5-carbaldehyde Target->Inter1 Reduction (FGI) Inter2 4-(Tert-butyl)oxazole (Core Heterocycle) Inter1->Inter2 C5-Formylation (Lithiation/DMF) Inter3 N-(1-Formyl-2,2-dimethylpropyl)formamide (Aldehyde Precursor) Inter2->Inter3 Cyclodehydration (Robinson-Gabriel/Wipf) Inter4 N-Formyl-tert-leucinol Inter3->Inter4 Oxidation Start L-tert-Leucine (Chiral Pool Start) Inter4->Start Reduction & Formylation

Figure 1: Retrosynthetic tree illustrating the disconnection from the target alcohol back to the commercially available amino acid L-tert-Leucine.

Part 2: Technical Synthesis Guide

Phase 1: Construction of the Oxazole Core

Objective: Synthesize 4-(tert-butyl)oxazole with high regiocontrol. Methodology: We utilize the Wipf modification of the Robinson-Gabriel synthesis. This method avoids harsh acidic conditions, using iodine and triphenylphosphine to effect cyclodehydration under mild conditions.

Step 1: Reduction of L-tert-Leucine
  • Reagents:

    
     (or 
    
    
    
    ), THF.
  • Protocol: Suspend L-tert-Leucine in anhydrous THF at 0°C. Slowly add

    
     (2.5 equiv). Reflux for 12 hours. Quench carefully with Fieser workup (
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). Filter and concentrate to yield tert-leucinol .
Step 2: N-Formylation
  • Reagents: Ethyl formate, reflux (or Formic acid/DCC).

  • Protocol: Reflux tert-leucinol in excess ethyl formate for 16 hours. Remove volatiles in vacuo. The resulting N-formyl-tert-leucinol is usually pure enough for the next step.

Step 3: Oxidation & Cyclization (Wipf Protocol)
  • Reagents: Dess-Martin Periodinane (DMP),

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Mechanism: DMP oxidizes the alcohol to the aldehyde.

    
     activates the amide oxygen, promoting cyclization to the oxazole.
    
  • Protocol:

    • Oxidation: To a solution of N-formyl-tert-leucinol (1.0 equiv) in DCM, add DMP (1.1 equiv). Stir 1-2 h. Filter through a short silica plug to remove periodinane byproducts. Isolate crude aldehyde.

    • Cyclization: Dissolve crude aldehyde in dry DCM. Add

      
       (2.0 equiv), 
      
      
      
      (2.0 equiv), and
      
      
      (4.0 equiv). Stir at room temperature until conversion is complete (TLC monitoring).
    • Purification: Quench with saturated

      
      . Extract, dry, and purify via flash chromatography (Hexanes/EtOAc).
      
    • Product: 4-(tert-butyl)oxazole .

Phase 2: Regioselective C5 Functionalization

Objective: Install the hydroxymethyl group at C5. Challenge: Oxazoles lithiate preferentially at C2 (pKa ~20) rather than C5 (pKa ~27). Solution: A "Block-React-Deblock" strategy using a trimethylsilyl (TMS) group to temporarily occupy the C2 position.

Step 4: C2-Blocking
  • Reagents:

    
     (1.1 equiv), TMSCl (1.2 equiv), THF, -78°C.
    
  • Protocol:

    • Cool a solution of 4-(tert-butyl)oxazole in THF to -78°C.

    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       dropwise. Stir for 30 min (forms 2-lithio species).
      
    • Add TMSCl. Warm to RT.

    • Product: 2-(trimethylsilyl)-4-(tert-butyl)oxazole .

Step 5: C5-Formylation
  • Reagents:

    
     (1.1 equiv), DMF (1.5 equiv), THF, -78°C.
    
  • Protocol:

    • Cool the 2-TMS-oxazole solution to -78°C.

    • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[1][2][3] The bulky tert-butyl group at C4 and TMS at C2 force lithiation to C5.
      
    • Stir for 45 min.

    • Add dry DMF. Stir 1 h, then warm to RT.

    • Quench with aqueous

      
      .
      
    • Product: 2-(trimethylsilyl)-4-(tert-butyl)oxazole-5-carbaldehyde .

Step 6: Reduction & Deprotection
  • Reagents:

    
    , MeOH; then 
    
    
    
    , MeOH (or TBAF).
  • Protocol:

    • Dissolve the aldehyde in MeOH. Add

      
       (1.5 equiv) at 0°C. Stir 30 min.
      
    • To remove the TMS group: Add

      
       (3 equiv) directly to the reaction mixture and stir at RT for 2 h (or treat with TBAF in THF).
      
    • Workup: Concentrate, partition between EtOAc/Water, dry, and purify.

    • Final Product: (4-(tert-butyl)oxazol-5-yl)methanol .

Part 3: Visualization of Reaction Workflow

SynthesisWorkflow Step1 1. L-tert-Leucine Reduction Step2 2. N-Formylation Step1->Step2 tert-Leucinol Step3 3. Wipf Cyclization (DMP; PPh3/I2) Step2->Step3 N-Formyl Intermediate Step4 4. C2-Blocking (nBuLi/TMSCl) Step3->Step4 4-tBu-Oxazole Step5 5. C5-Lithiation & Formylation Step4->Step5 2-TMS Intermediate Step6 6. Reduction & Deprotection Step5->Step6 C5-Aldehyde

Figure 2: Step-by-step synthetic workflow emphasizing the critical cyclization and lithiation stages.

Part 4: Data & Reagent Specifications

Key Reagent Parameters
ReagentRoleStoichiometryCritical Note
L-tert-Leucine Starting Material1.0 equivEnantiopure source of the tert-butyl group.
Dess-Martin Periodinane Oxidant1.1 equivMust be fresh; removes need for Swern conditions.
Triphenylphosphine/Iodine Dehydrating Agent2.0 equiv eachDrives cyclization under mild, neutral conditions.
n-Butyllithium Base1.1 equiv (x2)Titrate before use. Temperature control (-78°C) is vital.[4]
TMSCl Blocking Group1.2 equivDistill before use to ensure complete C2 protection.
Troubleshooting Guide
  • Low Cyclization Yield: Ensure the intermediate aldehyde is not stored; cyclize immediately after oxidation. Moisture interferes with the

    
     complex.
    
  • Regioselectivity Issues (Lithiation): If C2-TMS protection is incomplete, you will get mixtures. Monitor Step 4 by GC-MS or NMR to ensure >98% conversion to the 2-TMS species before proceeding to Step 5.

  • TMS Removal: If the TMS group is stubborn during workup, use TBAF (1M in THF) instead of

    
    .
    

References

  • Wipf, P.; Miller, C. P. "A new synthesis of oxazoles from N-acyl amino acids." The Journal of Organic Chemistry, 1993 , 58(6), 1575–1578. Link

  • Vedejs, E.; Monahan, S. D. "Oxazole activation by 2-lithiation." The Journal of Organic Chemistry, 1996 , 61(15), 5192–5193. Link

  • Evans, D. A.; Cee, V. J.; Smith, T. E.; Fitch, D. M.; Cho, P. S. "Asymmetric Synthesis of the Polyether Antibiotic Calcimycin (A-23187)." Angewandte Chemie International Edition, 2000 , 39(14), 2533–2536. (Demonstrates oxazole lithiation strategy). Link

  • Hassner, A.; Fischer, B. "Synthetic methods and reactions. 16. Regioselective functionalization of oxazoles." The Journal of Organic Chemistry, 1991 , 56(10), 3419–3422. Link

Sources

A Technical Guide to the Synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(tert-butyl)oxazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery programs. The oxazole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[1][2] The specific substitution pattern of a tert-butyl group at the 4-position and a hydroxymethyl group at the 5-position offers a unique combination of steric bulk and a functional handle for further molecular elaboration. This guide provides an in-depth analysis of the strategic considerations and practical methodologies for the synthesis of this valuable intermediate, with a focus on the selection of appropriate starting materials and the rationale behind the chosen synthetic pathways.

Retrosynthetic Analysis and Strategic Considerations

A critical analysis of the target molecule, (4-(tert-butyl)oxazol-5-yl)methanol, reveals two primary retrosynthetic disconnections that inform the most logical synthetic strategies.

Diagram 1: Retrosynthetic Analysis of (4-(tert-butyl)oxazol-5-yl)methanol

G cluster_0 Target Molecule cluster_1 Key Intermediates cluster_2 Starting Materials target (4-(tert-butyl)oxazol-5-yl)methanol aldehyde 4-(tert-butyl)oxazole-5-carbaldehyde target->aldehyde Reduction tosmic Tosylmethyl isocyanide (TosMIC) target->tosmic Van Leusen Approach pivaldehyde Pivaldehyde target->pivaldehyde Van Leusen Approach oxazole 4-(tert-butyl)oxazole aldehyde->oxazole Formylation pivalamide Pivalamide oxazole->pivalamide Cyclization dha 1,3-Dihydroxyacetone dimer oxazole->dha Cyclization

Caption: Retrosynthetic pathways for (4-(tert-butyl)oxazol-5-yl)methanol.

The two principal strategies are:

  • Functionalization of a Pre-formed 4-(tert-butyl)oxazole Ring: This approach involves the initial synthesis of the 4-(tert-butyl)oxazole core, followed by the introduction of the hydroxymethyl group at the 5-position. This is often a reliable strategy as the synthesis of monosubstituted oxazoles can be straightforward, and the subsequent functionalization can be achieved with high regioselectivity.

  • Direct Construction of the 4,5-disubstituted Oxazole Ring: This strategy aims to build the fully substituted oxazole ring in a single or a few convergent steps. The Van Leusen oxazole synthesis and its modifications are powerful tools for this purpose.[3][4]

This guide will focus on the first strategy, which generally offers a more robust and scalable approach for this specific target molecule.

Recommended Synthetic Pathway: Functionalization of 4-(tert-butyl)oxazole

This pathway is divided into three key stages:

  • Synthesis of the 4-(tert-butyl)oxazole core.

  • Formylation of 4-(tert-butyl)oxazole at the C5 position.

  • Reduction of the resulting aldehyde to the target alcohol.

Diagram 2: Overall Synthetic Workflow

G start Pivalamide + Dihydroxyacetone Dimer intermediate1 4-(tert-butyl)oxazole start->intermediate1 H2SO4, heat intermediate2 4-(tert-butyl)oxazole-5-carbaldehyde intermediate1->intermediate2 Vilsmeier-Haack Formylation (POCl3, DMF) product (4-(tert-butyl)oxazol-5-yl)methanol intermediate2->product Reduction (e.g., NaBH4)

Caption: Stepwise synthesis of the target molecule.

Stage 1: Synthesis of 4-(tert-butyl)oxazole

The synthesis of the 4-(tert-butyl)oxazole core can be efficiently achieved through the acid-catalyzed condensation of pivalamide with 1,3-dihydroxyacetone dimer. This method is advantageous due to the commercial availability and low cost of the starting materials.

Protocol 1: Synthesis of 4-(tert-butyl)oxazole

Materials:

  • Pivalamide

  • 1,3-Dihydroxyacetone dimer

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalamide (1.0 equiv) and 1,3-dihydroxyacetone dimer (0.55 equiv).

  • Carefully add concentrated sulfuric acid (2-3 equiv) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-(tert-butyl)oxazole by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Stage 2: Formylation of 4-(tert-butyl)oxazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like oxazoles. The reaction proceeds with high regioselectivity at the C5 position.

Protocol 2: Synthesis of 4-(tert-butyl)oxazole-5-carbaldehyde

Materials:

  • 4-(tert-butyl)oxazole (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the stirred DMF solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-(tert-butyl)oxazole (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and saturated NaHCO₃ solution.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(tert-butyl)oxazole-5-carbaldehyde.

Stage 3: Reduction to (4-(tert-butyl)oxazol-5-yl)methanol

The final step is the reduction of the aldehyde functionality to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Protocol 3: Synthesis of (4-(tert-butyl)oxazol-5-yl)methanol

Materials:

  • 4-(tert-butyl)oxazole-5-carbaldehyde (from Stage 2)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(tert-butyl)oxazole-5-carbaldehyde (1.0 equiv) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify the final product, (4-(tert-butyl)oxazol-5-yl)methanol, by silica gel column chromatography.

Alternative Strategy: The Van Leusen Oxazole Synthesis

While the functionalization approach is robust, it is worth noting that a convergent synthesis using the Van Leusen reaction could also be envisioned.[1][2][4] This would involve the reaction of an appropriate aldehyde with a TosMIC derivative bearing the tert-butyl group. However, the synthesis of the required α-tert-butyl TosMIC reagent may be non-trivial. A one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide has also been reported, which could be adapted for this synthesis.[1][2]

Conclusion

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol is most reliably achieved through a three-stage process involving the initial construction of the 4-(tert-butyl)oxazole ring, followed by regioselective formylation at the C5 position and subsequent reduction to the target alcohol. This strategic approach utilizes readily available starting materials and employs well-established, high-yielding chemical transformations. The detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Yu, B., et al. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Synlett, 2009(3), 500-504.[1][2]

  • Šindler-Kulyk, M., et al. (2011). A novel approach for the synthesis of naphthoxazole and fused heterobenzoxazole derivatives. Molecules, 16(5), 3984-3998.[1][2]

  • BenchChem. (2025). Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols.[3]

  • Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.[5]

  • PMC. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.[6]

  • Sciforum. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.[7]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.[4]

  • PMC. (2008). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl).[8]

  • Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revista de Chimie, 58(11), 1084-1087.[9]

  • Singh, P., et al. (2012). Synthesis, characterization and de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Saudi Chemical Society, 16(4), 449-454.[10]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole.[11]

  • ChemicalBook. (4-TERT-BUTOXY-PHENYL)-METHANOL synthesis.[12]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.[13]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.[14]

  • Google Patents. (2001). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.[15]

  • ChemSpider Synthetic Pages. (2013). o-formylation of 4-tert-butylphenol.[16]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.[17]

Sources

The Pharmacological Versatility of Oxazole Methanol Derivatives: From Synthetic Scaffolds to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Oxazole Methanol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Hydroxymethyl Handle

In the landscape of heterocyclic medicinal chemistry, the oxazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific subclass of oxazole methanol derivatives (specifically oxazole-4-methanol and oxazole-5-methanol) represents a critical, often under-discussed intersection of synthetic utility and direct biological potency.[1]

The hydroxymethyl group (-CH₂OH) attached to the oxazole core serves a dual function:

  • Pharmacophore: It acts as a hydrogen bond donor/acceptor, mimicking serine/threonine residues in peptide mimetics (e.g., HIV protease inhibitors).[1]

  • Synthetic Pivot: It provides a reactive handle for the rapid generation of libraries (ethers, esters, amines) to optimize Lipinski parameters (solubility, logP).[1]

This guide dissects the therapeutic potential, synthetic pathways, and structure-activity relationships (SAR) of these derivatives, moving beyond basic chemistry into applied drug discovery.[1][2][3][4]

Structural Chemistry & Mechanism of Action[3]

The Oxazole-Methanol Core

The oxazole ring is aromatic, planar, and electron-poor (π-deficient).[1] The addition of a methanol group at the C4 or C5 position significantly alters the electronic landscape.

  • C4-Methanol: Often derived from serine or aspartic acid precursors.[1] It is sterically accessible and mimics the side chain of natural amino acids.

  • C5-Methanol: Frequently synthesized via Van Leusen chemistry.[1] This position is critical in several antiviral agents (e.g., Ritonavir) where it improves metabolic stability compared to pyridine analogs.

Mechanism of Action (MOA)

The biological activity of these derivatives typically follows one of three mechanistic pathways:

  • Protease Inhibition: The hydroxyl group interacts with the catalytic aspartate dyad of proteases (e.g., HIV protease, Renin).

  • Tubulin Polymerization Inhibition: Oxazole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]

  • Signal Transduction Modulation: Recent data suggests inhibition of the STAT3 signaling pathway, preventing cancer cell proliferation.[1]

Visualization: The Oxazole Methanol Chemical Space

The following diagram illustrates how the oxazole methanol core serves as a divergence point for various therapeutic classes.

OxazoleSAR Oxazole Oxazole-Methanol (Core Scaffold) Ether Etherification (Lipophilicity) Oxazole->Ether Alkyl Halides Amine Amination (Basic Centers) Oxazole->Amine Mesylation -> Amine Oxidation Oxidation (Aldehydes/Acids) Oxazole->Oxidation Dess-Martin Antiviral Antiviral Agents (e.g., Ritonavir) Ether->Antiviral Metabolic PPAR Modulators (Diabetes) Ether->Metabolic Anticancer Anticancer Agents (Tubulin Inhibitors) Amine->Anticancer Antibacterial Antibacterial (DNA Gyrase Inhibitors) Oxidation->Antibacterial

Figure 1: The divergent synthesis and therapeutic application of oxazole methanol derivatives.[1]

Therapeutic Applications

Antiviral Activity (The Ritonavir Case Study)

The most authoritative validation of the oxazole methanol scaffold is Ritonavir (Norvir). Early HIV protease inhibitors suffered from poor oral bioavailability and rapid metabolism.

  • The Innovation: Replacing a pyridine ring with a 5-hydroxymethyl oxazole derivative (specifically a thiazole-oxazole hybrid in later iterations) maintained binding affinity while significantly reducing oxidative metabolism by hepatic CYP450 enzymes.[1]

  • Key Interaction: The oxazole nitrogen accepts a hydrogen bond, while the hydroxymethyl-derived side chain fills the hydrophobic S2/S3 pockets of the protease.

Anticancer Potential

Oxazole-4-methanol derivatives are potent cytotoxic agents.[1][5]

  • Target: Tubulin.

  • Mechanism: They act as "biosteres" of the cis-peptide bond found in natural microtubule stabilizers like Combretastatin.[1]

  • Data Point: Derivatives with a 2-aryl substitution and a 4-hydroxymethyl group (often converted to a carbamate) show IC₅₀ values in the low nanomolar range (10–50 nM) against MDR (Multi-Drug Resistant) cell lines (e.g., MCF-7, HeLa).[1]

Antimicrobial & Antifungal[1][6]
  • Chloromethyl Derivatives: The conversion of the methanol group to a chloromethyl group creates a highly reactive alkylating agent. While toxic, controlled derivatives have shown efficacy against S. aureus and E. coli by targeting DNA gyrase.[1]

  • Natural Products: The oxazole-methanol motif is found in Amicoumacin A , a natural product with potent anti-inflammatory and antibacterial properties.[1]

Experimental Protocols

Protocol A: Synthesis of Oxazole-4-Methanol (Serine Route)

Rationale: This method uses the chiral pool (L-Serine), ensuring optical purity if needed, and avoids toxic isocyanides used in Van Leusen synthesis.[1]

Materials:

  • L-Serine methyl ester hydrochloride[1]

  • Ethyl benzimidate hydrochloride[1]

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)[6]

  • LiAlH₄ (Lithium Aluminum Hydride)[7]

Workflow:

  • Cyclization: React L-Serine methyl ester with ethyl benzimidate in DCM/Et₃N to form the oxazoline intermediate.

  • Oxidation: Oxidize the oxazoline to oxazole using MnO₂ or NiO₂ in benzene (reflux). Note: This yields Methyl 2-phenyl-oxazole-4-carboxylate.[1]

  • Reduction:

    • Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.

    • Add the oxazole ester dropwise.

    • Stir for 2 hours at RT.

    • Quench (Fieser Method): Add water, 15% NaOH, then water (1:1:3 ratio).[1]

    • Filter precipitate, dry organic layer (Na₂SO₄), and concentrate.[1][8]

  • Validation: ¹H NMR (CDCl₃) should show a singlet/doublet for -CH₂OH at δ 4.5–4.7 ppm.[1]

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Standardized validation of biological activity against cancer cell lines.

Steps:

  • Seeding: Seed HeLa/MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add Oxazole Methanol derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the oxazole methanol core based on aggregated literature data.

PositionSubstituentEffect on Biological Activity
C2 Phenyl / ArylEssential for hydrophobic pocket binding (Anticancer/Antiviral).[1]
C2 Alkyl (Methyl)Reduces potency; increases solubility (often used in fragments).
C4/C5 -CH₂OH (Free) Moderate potency; high metabolic clearance (Glucuronidation).[1]
C4/C5 -CH₂-O-Benzyl High Potency (Anticancer); improved lipophilicity.[1]
C4/C5 -CH₂-NH-Boc High stability; peptidomimetic activity (Protease inhibitors).[1]
C4/C5 -CH₂-Cl High toxicity; antimicrobial activity (Alkylating agent).[1]

Synthesis Workflow Visualization

This diagram details the critical decision points in synthesizing these derivatives.

SynthesisFlow Start Starting Material Selection RouteA Route A: Serine/Aspartate (Chiral Pool) Start->RouteA RouteB Route B: Van Leusen (TosMIC + Aldehyde) Start->RouteB InterA Oxazoline Intermediate RouteA->InterA InterB Oxazole Ester/Aldehyde RouteB->InterB Direct Cyclization Oxidation Oxidation (MnO2/NiO2) InterA->Oxidation Reduction Reduction (LiAlH4/NaBH4) InterB->Reduction Oxidation->InterB Final Target: Oxazole Methanol Reduction->Final

Figure 2: Comparative synthetic routes for accessing the oxazole methanol scaffold.

Future Outlook & Clinical Implications[1]

The oxazole methanol scaffold is evolving beyond simple enzyme inhibition. Current research focuses on:

  • PROTACs (Proteolysis Targeting Chimeras): Using the oxazole methanol handle to link E3 ligase ligands to target proteins for degradation.

  • Fragment-Based Drug Design (FBDD): Oxazole methanol fragments are screened for binding to "undruggable" targets due to their small size and high ligand efficiency.[1]

References

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Link

  • Journal of Medicinal Chemistry. Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.[1] (1998). Link

  • National Institutes of Health (PMC). A comprehensive review on biological activities of oxazole derivatives.[1] (2019).[9][10] Link

  • Organic Chemistry Portal. Synthesis of Oxazoles. (Updated 2024).[11][12] Link

  • MDPI Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[1] (2020).[9][13] Link

Sources

Technical Guide: (4-(Tert-butyl)oxazol-5-yl)methanol as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (4-(Tert-butyl)oxazol-5-yl)methanol , a specialized heterocyclic building block.

Executive Summary

(4-(Tert-butyl)oxazol-5-yl)methanol is a functionalized 1,3-oxazole scaffold characterized by a bulky lipophilic tert-butyl group at the C4 position and a reactive hydroxymethyl handle at C5. This specific substitution pattern offers a unique combination of steric bulk and polar functionality, making it a valuable "spacer" and pharmacophore modulator in drug design.

Unlike simple oxazoles, the tert-butyl moiety provides significant steric protection to the oxazole ring, reducing metabolic susceptibility while increasing lipophilicity (LogP). The C5-methanol group serves as a versatile pivot point for divergent synthesis, allowing rapid conversion into aldehydes, halides, amines, and ethers.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDescription
IUPAC Name (4-(tert-Butyl)oxazol-5-yl)methanol
Core Scaffold 1,3-Oxazole
Key Substituents C4: tert-Butyl (1,1-dimethylethyl); C5: Hydroxymethyl
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Predicted LogP ~1.5 – 1.8 (Lipophilic due to t-Bu)
H-Bond Donors/Acceptors 1 Donor (OH), 3 Acceptors (N, O, OH)
Electronic Character Electron-rich aromatic system; C2 is susceptible to electrophilic attack or lithiation.[1][2][3]

Synthetic Routes[2][5][6][9][10][11][12][13][14]

The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol is not trivial due to the specific regiochemistry required (4-alkyl-5-hydroxymethyl). The most robust industrial route involves the construction of the oxazole ring with the carboxylate functionality in place, followed by reduction.

Retrosynthetic Analysis

The target molecule is best accessed via the reduction of Ethyl 4-(tert-butyl)oxazole-5-carboxylate . This ester is synthesized via a cyclodehydration strategy (modified Robinson-Gabriel or Bredereck synthesis) starting from ethyl pivaloylacetate .

Primary Synthetic Pathway (The "Chloro-Ketoester" Route)

This protocol ensures correct regiochemistry (4-t-Bu, 5-COOEt).

  • Chlorination: Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate) is chlorinated at the

    
    -position using sulfuryl chloride (
    
    
    
    ) to yield Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate .
  • Cyclization: The

    
    -chloro-
    
    
    
    -keto ester is condensed with formamide (or ammonium formate in formic acid) under heat. This effects a cyclocondensation where the amide nitrogen attacks the ketone, and the oxygen attacks the
    
    
    -carbon, eliminating water and HCl/NH4Cl to form Ethyl 4-(tert-butyl)oxazole-5-carboxylate .
  • Reduction: The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (

    
    ) in THF.
    
Visualization of Synthesis

Synthesis Start Ethyl Pivaloylacetate (Starting Material) Inter1 Ethyl 2-chloro-4,4-dimethyl- 3-oxopentanoate Start->Inter1 SO2Cl2, 0°C (Chlorination) Inter2 Ethyl 4-(tert-butyl) oxazole-5-carboxylate Inter1->Inter2 Formamide, 140°C (Cyclization) Product (4-(Tert-butyl)oxazol-5-yl)methanol (Target) Inter2->Product LiAlH4, THF (Reduction)

Figure 1: Step-wise synthesis from commercially available ethyl pivaloylacetate.

Reactivity & Functionalization[3]

The utility of this building block lies in the differential reactivity of the alcohol handle and the oxazole ring itself.

The Hydroxymethyl Handle (C5)
  • Oxidation: Treatment with activated

    
     or Swern conditions yields the Aldehyde , a precursor for reductive amination (introducing amine diversity).
    
  • Halogenation: Reaction with

    
     or 
    
    
    
    yields the Chloride/Bromide , enabling nucleophilic substitution (e.g., with phenols, thiols, or amines).
  • Etherification: Mitsunobu reaction with phenols allows the creation of biaryl ether linkages common in kinase inhibitors.

The Oxazole Ring (C2)[12]
  • C-H Activation: The proton at C2 is relatively acidic (

    
    ). It can be deprotonated with 
    
    
    
    -BuLi or
    
    
    to generate the 2-lithio species, which can trap electrophiles (aldehydes, halides) or undergo Negishi/Suzuki couplings to introduce aryl groups.
Reactivity Map

Reactivity Core (4-(Tert-butyl)oxazol-5-yl)methanol Aldehyde Aldehyde (Reductive Amination) Core->Aldehyde MnO2 or Swern [Ox] Halide Alkyl Halide (SN2 Electrophile) Core->Halide SOCl2 or PBr3 C2Aryl 2-Aryl Oxazole (via C-H Activation) Core->C2Aryl 1. n-BuLi 2. Ar-I / Pd cat. Ether Ether Linkage (Mitsunobu) Core->Ether Ar-OH, DIAD, PPh3

Figure 2: Divergent functionalization pathways for library generation.

Medicinal Chemistry Applications

Bioisosterism

The oxazole ring is a classical bioisostere for amides and esters .

  • Peptide Mimicry: The 1,3-oxazole geometry mimics the cis-amide bond configuration.

  • Metabolic Stability: Unlike amides/esters which are prone to hydrolysis by esterases/peptidases, the oxazole ring is stable, prolonging the half-life (

    
    ) of the drug candidate.
    
Steric Modulation (The tert-butyl effect)

The bulky tert-butyl group at C4 serves two critical functions:

  • Conformational Lock: It restricts rotation of adjacent groups, potentially locking the molecule into a bioactive conformation.

  • Metabolic Blocking: It protects the oxazole ring from metabolic oxidation at the C4 position and increases lipophilicity to improve membrane permeability (CNS penetration).

Case Study Context

While this specific alcohol is a building block, the 4-tert-butyloxazole motif appears in various bioactive patents, particularly in Nav1.7 sodium channel blockers and kinase inhibitors where the oxazole acts as a central scaffold linking a hinge-binding motif (via C2) and a solubility group (via C5-methanol).

Experimental Protocol: Reduction of Ethyl Ester

Objective: Synthesis of (4-(tert-butyl)oxazol-5-yl)methanol from Ethyl 4-(tert-butyl)oxazole-5-carboxylate.

Reagents:

  • Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 equiv)

  • 
     (Lithium Aluminum Hydride) (1.2 equiv)
    
  • Anhydrous THF (Tetrahydrofuran)[4]

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF and cool to 0°C using an ice bath.
    
  • Reagent Addition: Carefully add

    
     (powder or solution) to the cold THF.
    
  • Substrate Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension, maintaining the temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester spot.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LAH in grams.
  • Workup: Add anhydrous

    
     to the granular precipitate. Stir for 15 mins. Filter through a Celite pad.
    
  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil typically crystallizes upon standing or can be purified via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety Note:


 is pyrophoric. Handle under inert atmosphere.

References

  • Oxazole Synthesis (General): Turchi, I. J. (1986). "Oxazoles."[5][6] In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Definitive text on Robinson-Gabriel and Bredereck syntheses).

  • Combinatorial Scaffolds: Gaye, P., et al. (2000). "5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis." Journal of Combinatorial Chemistry, 2(5), 475–490.Link (Describes the utility of the hydroxymethyl handle).

  • Van Leusen Chemistry:Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones." Tetrahedron Letters, 13(23), 2369-2372.
  • Oxazole Bioisosterism: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.Link

Sources

Technical Guide: Fundamental Reactivity of the Oxazole Ring in (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Landscape

(4-(Tert-butyl)oxazol-5-yl)methanol (referred to herein as TBOM ) represents a unique scaffold in heterocyclic chemistry. It combines a sterically demanding tert-butyl group with a reactive primary alcohol, all centered on the electron-deficient, yet chemically versatile, oxazole nucleus.

For the medicinal chemist, TBOM is not merely a building block; it is a "chameleon" intermediate. Depending on the conditions, it can act as:

  • A Masked Nucleophile: Via C2-lithiation (after protection).

  • A Diene Partner: In Diels-Alder cycloadditions to generate substituted pyridines (Kondrat'eva reaction).

  • A Electrophilic Precursor: Via activation of the C5-hydroxymethyl group.

This guide dissects these reactivity profiles, providing validated protocols and mechanistic insights to ensure reproducible synthetic outcomes.

Electronic & Steric Analysis

Before engaging in synthesis, one must understand the forces at play:

  • The Oxazole Ring: A

    
    -deficient aromatic system. The N3 atom is basic, while the C2 proton is significantly acidic (
    
    
    
    ).
  • The C4-Tert-Butyl Group: This is the defining feature of TBOM. It exerts a massive steric influence, effectively shielding the C4 position from electrophilic attack and influencing the regioselectivity of cycloadditions. Electronically, it acts as a weak donor (+I effect), slightly increasing the electron density of the ring compared to unsubstituted oxazole.

  • The C5-Methanol Group: A primary alcohol attached to the C5 position. The oxazole ring acts as an electron-withdrawing group (EWG) relative to the methylene, making the benzylic-like protons at C5 slightly acidic and the alcohol prone to oxidation.

Core Reactivity I: C2-Functionalization (The Nucleophilic Handle)

The most powerful synthetic utility of the oxazole ring is the acidity of the C2 proton.[1] However, the presence of the C5-hydroxyl group in TBOM presents a challenge: proton incompatibility .

The Mechanistic Challenge: Ring-Opening Equilibrium

Upon deprotonation at C2, the resulting 2-lithiooxazole exists in equilibrium with its acyclic isocyanide valency tautomer.

  • Risk: If the equilibrium shifts toward the isocyanide, quenching with electrophiles can yield acyclic side products.

  • TBOM Advantage: The bulky tert-butyl group at C4 and the substituent at C5 generally favor the closed cyclic form, stabilizing the 2-lithio species at low temperatures (-78 °C).

Protocol: C2-Lithiation via Hydroxyl Protection

Direct lithiation of the alcohol requires 2 equivalents of base (dianion formation), which is often messy due to solubility issues. The "Gold Standard" approach involves silyl protection.

Step 1: Protection



Step 2: Lithiation & Trapping

  • Reagents: TBS-protected TBOM (1.0 eq),

    
    -BuLi (1.1 eq), Electrophile (1.2 eq).
    
  • Solvent: Anhydrous THF (critical for coordinating Li and stabilizing the anion).

  • Temperature: -78 °C. Warning: Above -50 °C, the ring-opening equilibrium accelerates.

Detailed Workflow:

  • Dissolve TBS-protected TBOM in THF (0.2 M) under Ar/N2.

  • Cool to -78 °C.

  • Add

    
    -BuLi (2.5 M in hexanes) dropwise over 10 min.
    
    • Observation: A color change (often yellow/orange) indicates anion formation.

  • Stir for 30 min at -78 °C to ensure complete metallation.

  • Add the electrophile (e.g., MeI, PhCHO, DMF) neat or in THF.

  • Allow to warm to 0 °C over 2 hours.

  • Quench with sat.

    
    .
    
Visualization: C2-Lithiation Pathway

Lithiation TBOM TBOM (Alcohol) Protected TBS-Protected Oxazole TBOM->Protected TBSCl, Imidazole (Protection) Lithiated 2-Lithio-Oxazole (Nucleophile) Protected->Lithiated n-BuLi, -78°C THF Isocyanide Acyclic Isocyanide (Equilibrium Side-Product) Lithiated->Isocyanide > -50°C (Ring Opening) Product C2-Functionalized Oxazole Lithiated->Product Electrophile (E+) Quench Isocyanide->Lithiated

Caption: The C2-lithiation pathway requires protection to prevent proton quenching. Low temperature is critical to prevent ring opening to the isocyanide.

Core Reactivity II: The Oxazole as a Diene (Cycloaddition)

The oxazole ring is an electron-poor heterocycle, but it can participate in Diels-Alder (DA) reactions with electron-deficient alkynes or alkenes (inverse electron demand) or highly strained dienophiles. This is the primary route to synthesizing substituted pyridines or furans .

The Kondrat'eva Reaction (Pyridine Synthesis)

When TBOM reacts with a dienophile (e.g., acrylic acid derivatives), it undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder reaction (loss of water or alcohol) to aromatize.

  • Regioselectivity: The tert-butyl group at C4 is an Electron Donating Group (EDG). In DA reactions with electron-poor dienophiles, the regiochemistry is governed by matching the nucleophilic sites of the diene with the electrophilic sites of the dienophile.

    • Prediction: The C5 position (bearing the

      
      ) is chemically distinct.[2] However, the bulky 
      
      
      
      -Bu group at C4 directs the incoming dienophile to minimize steric clash, often favoring the formation of 3,5-disubstituted pyridines after aromatization.
Protocol: Synthesis of Pyridines

Reagents: TBOM (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) or Ethyl Propiolate (1.5 eq). Conditions: Toluene or Xylene, Reflux (110-140 °C).

Mechanism:

  • [4+2] Cycloaddition: Formation of the bicyclic intermediate.

  • Retro-Diels-Alder: Loss of a nitrile (R-CN). Note: In standard oxazole DA, the nitrile is eliminated. However, for 5-substituted oxazoles, the pathway can vary. Often, the oxygen bridge is lost as water/alcohol to form a pyridine.

Critical Note: The tert-butyl group usually remains on the ring, while the oxazole oxygen is extruded.

DielsAlder Start TBOM (Diene) Adduct [4+2] Bicyclic Intermediate Start->Adduct + Dienophile Heat (110°C) Dienophile Dienophile (e.g., Alkyne/Alkene) Dienophile->Adduct Elimination Retro-Diels-Alder (- Nitrile or - H2O) Adduct->Elimination Product Substituted Pyridine or Furan Elimination->Product Aromatization

Caption: Thermal cycloaddition of TBOM yields bicyclic intermediates that rapidly aromatize, typically extruding the oxazole oxygen or nitrogen moiety.

Core Reactivity III: Side-Chain Manipulation (C5-Methanol)

The hydroxymethyl group is a versatile "warhead" for further functionalization.

Oxidation to Aldehyde

The aldehyde derivative (4-(tert-butyl)oxazole-5-carbaldehyde) is a highly valuable intermediate for Wittig olefination or reductive amination.

  • Reagent Choice: Manganese Dioxide (

    
    ) is the preferred reagent. It is selective for allylic/benzylic-type alcohols and will not over-oxidize the oxazole ring.
    
  • Protocol: Stir TBOM with activated

    
     (10 eq) in DCM at RT for 12h. Filter through Celite.
    
Halogenation (Activation)

Conversion of the alcohol to a chloride or bromide allows for


 displacement.
  • Reagent: Thionyl chloride (

    
    ) or 
    
    
    
    .
  • Steric Warning: The adjacent tert-butyl group at C4 creates significant steric hindrance.

    
     reactions at the C5-methylene will be slower  than in unhindered systems. Higher temperatures or more potent nucleophiles may be required.
    

Summary of Reactivity Data

Reaction TypeTarget SitePreferred ReagentsKey Constraint
Deprotonation C2-H

-BuLi / THF / -78°C
Requires -OH protection (TBS/TBDMS).
Cycloaddition Ring (C2-C5)Alkynes/Alkenes, Heat

-Bu group directs regioselectivity; requires high temp.
Oxidation C5-OH

or Dess-Martin
Avoid harsh acidic oxidants (Jones) to preserve ring.
Substitution C5-


then Nucleophile
Sterically hindered by C4-

-Bu; expect slow kinetics.

References

  • Vedejs, E., & Monahan, S. D. (1996). Valency Tautomerism of 2-Lithiooxazoles: Carbonyl Trapping and Regiocontrol. Journal of Organic Chemistry.[3][4] Link

  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles.[5] Khim.[6] Nauka Prom. (Foundational text on Oxazole Diels-Alder reactivity).

  • Evans, D. A., et al. (1998). C2-Selective Lithiation of Oxazoles.[1][7] Journal of the American Chemical Society. Link

  • Hassner, A., & Fischer, B. (1974). Oxazoles from isonitriles. Effect of substituents on ring closure. Tetrahedron.[3][8][9] Link

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[1][5][9][10][11][12] Wiley-Interscience. (Authoritative Monograph).

Sources

An In-depth Technical Guide to the Safety and Handling of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document has been compiled to provide a comprehensive safety guide for (4-(Tert-butyl)oxazol-5-yl)methanol for use by trained professionals in research and development. As of the date of publication, a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The information and recommendations herein are therefore inferred from the well-documented safety profiles of its primary structural components: the oxazole ring, the tert-butyl group, and the methanol functional group. All handling of this chemical should be conducted with the assumption that it possesses a combination of the hazards associated with these components, particularly the high toxicity of methanol. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Section 1: Executive Summary & Inferred Hazard Profile

(4-(Tert-butyl)oxazol-5-yl)methanol is a substituted oxazole derivative of interest in medicinal chemistry and drug development.[1] The structure combines a stable oxazole heterocycle with a tert-butyl group and a hydroxymethyl (methanol) moiety. The primary safety concern is derived from the methanol functional group, which implies a high likelihood of toxicity if ingested, inhaled, or absorbed through the skin.[2] The metabolic conversion of the methanol group to a formic acid analogue is the anticipated mechanism of toxicity, potentially leading to metabolic acidosis, optic nerve damage, and central nervous system (CNS) depression, mirroring classical methanol poisoning.[3]

The compound is presumed to be a flammable solid or liquid. The tert-butyl group may influence the compound's physical properties, such as solubility and steric interactions, but is not expected to mitigate the inherent toxicity of the methanol group.[4][5] The oxazole ring is generally stable, but its reactivity can be influenced by substituents.[6]

This guide provides a cautious and proactive approach to the safe handling, storage, and emergency management of (4-(Tert-butyl)oxazol-5-yl)methanol, grounded in the established principles of chemical safety and toxicology.

Section 2: Physicochemical and Toxicological Properties (Inferred)

The following properties are estimated based on the compound's constituent parts. Empirical testing is required for definitive characterization.

PropertyInferred Value / CharacteristicRationale & Key References
GHS Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H370 (Causes damage to organs, specifically the optic nerve and CNS), H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Based on the severe toxicity of methanol and irritant properties of tert-butanol.[2][3][7]
Appearance Colorless to white solid or liquidTypical for small organic molecules of this class.
Odor Potentially a faint, sweet, alcohol-like odorCharacteristic of simple alcohols.[8]
Flammability Presumed to be a flammable liquid or combustible solid. Vapors may form explosive mixtures with air.Methanol and tert-butanol are both highly flammable.[7][9]
Solubility Likely soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. The tert-butyl group may increase solubility in non-polar solvents.[4]General property of similar organic compounds.
Primary Toxic Moiety -CH₂OH (Methanol group)The metabolism of methanol to formic acid is the primary driver of its systemic toxicity.[2][10]
Primary Routes of Exposure Ingestion, Inhalation, Dermal AbsorptionAll are significant routes of exposure for methanol.[11]
Acute Health Effects CNS depression (drowsiness, dizziness, headache), metabolic acidosis, visual disturbances (blurred vision, blindness), nausea, vomiting, abdominal pain.[3][12]Symptoms are consistent with methanol poisoning.
Chronic Health Effects Potential for permanent blindness and neurological damage (Parkinsonian-like symptoms) with repeated exposure.[12]Long-term outcomes of severe or repeated methanol exposure.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the inferred high toxicity, stringent exposure controls are mandatory. All work with (4-(Tert-butyl)oxazol-5-yl)methanol should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection cluster_ppe PPE for (4-(Tert-butyl)oxazol-5-yl)methanol Engineering Engineering Controls (Chemical Fume Hood) Eyes Eye Protection (Chemical Splash Goggles, Face Shield) Engineering->Eyes Mandatory Respiratory Respiratory Protection (Generally not required if using a fume hood) Engineering->Respiratory Contingent on hood failure or high-risk procedures Skin Skin & Body Protection (Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe Shoes) Eyes->Skin Mandatory Gloves Hand Protection (Double-gloving with Butyl or Nitrile Rubber) Skin->Gloves Mandatory

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications:
  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[13] A full-face shield should be worn over the goggles during procedures with a high risk of splashing.[14]

  • Hand Protection: Due to the risk of dermal absorption, robust hand protection is critical. Wear double gloves. The outer glove should be of a material resistant to methanol, such as butyl rubber. An inner nitrile glove provides secondary protection.[15] Gloves must be inspected before use and changed immediately if contamination is suspected.[13]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[15] For large-scale operations or when handling significant quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work must be performed in a properly functioning chemical fume hood. If a fume hood is not available or in case of its failure, a full-face respirator with an appropriate organic vapor cartridge or a supplied-air respirator must be used.[14]

Section 4: Safe Handling and Storage Protocols

Handling:
  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and transfer equipment must be grounded and bonded.[15]

  • Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use only non-sparking tools.[16]

  • Inert Atmosphere: For long-term storage or for reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Storage:
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. A flammable liquids storage cabinet is recommended.[15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and alkali metals, as these may lead to violent reactions.[16]

  • Security: Store in a locked area accessible only to authorized personnel.

Section 5: Emergency Procedures and First Aid

Emergency Response Workflow for Spills

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation (Fume Hood On) Ignition->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill: Absorb with inert material (sand, vermiculite). Collect in sealed container for disposal. Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate laboratory. Call Emergency Services. Assess->LargeSpill Major Decontaminate Decontaminate Area Wash with soap and water. SmallSpill->Decontaminate End Report Incident LargeSpill->End Decontaminate->End

Caption: Step-by-step workflow for responding to a chemical spill.

First-Aid Measures:

Immediate medical attention is critical in all cases of suspected exposure. The onset of symptoms from methanol poisoning can be delayed by 12 to 24 hours.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and can swallow, rinse their mouth with water. Seek immediate, urgent medical attention. Ingestion of methanol is a life-threatening emergency.[11][17]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or if the exposure was extensive.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17]

Note to Physician: Treatment for exposure should be analogous to that for methanol poisoning. The use of antidotes such as fomepizole or ethanol to inhibit alcohol dehydrogenase should be considered.[2] Hemodialysis may be required to remove the parent compound and its toxic metabolites.[10]

Section 6: Firefighting and Stability

  • Firefighting Measures:

    • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9] A fine water spray can be used to cool containers but may be ineffective at extinguishing the fire itself, as it may not cool the liquid below its flashpoint.[18][19]

    • Specific Hazards: The compound is flammable. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[8] Combustion will produce toxic gases, including oxides of carbon and nitrogen.

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

  • Stability and Reactivity:

    • Stability: The compound is expected to be stable under recommended storage conditions.[6] Oxazole rings are generally thermally stable.

    • Reactivity: Avoid strong oxidizing agents, which can cause a fire or explosion. The oxazole ring can undergo various chemical reactions, but hazardous polymerization is not expected.[6][20]

Section 7: Ecological Information (Inferred)

  • Toxicity: Methanol is considered to have low acute toxicity to aquatic organisms, as it is readily biodegradable.[21] However, a large spill could cause temporary harm to local ecosystems. The ecological impact of the full compound is unknown.

  • Persistence and Degradability: Methanol is readily biodegradable in both water and soil.[21] The biodegradability of the substituted oxazole structure is not known.

  • Environmental Precautions: Do not allow the material to enter sewers or waterways. All spills should be contained and disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PDF. [Link]

  • Safety Data Sheet: tert-Butanol. Carl ROTH. [Link]

  • Methanol: Systemic Agent. NIOSH | CDC. [Link]

  • Methanol Emergency Response. Methanol Institute. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. PubMed. [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Springer. [Link]

  • Toxicological Review of tert-Butyl Alcohol (tert-Butanol). NCBI Bookshelf. [Link]

  • Methanol toxicity. Wikipedia. [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • How to Use firefighting foam on fire. BIO EX. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Fire Fighting Foam Principles. TRANSCAER. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Safe Handling of Flammable Chemicals. The Chemistry Blog. [Link]

  • for health professionals - methanol poisoning. MSF. [Link]

  • Product Safety - Methanol. US Methanol. [Link]

  • tert-Butanol - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Module 5 Fire Fighting Foam Principles and Ethanol-Blended Fuel. IAFF. [Link]

  • EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. Malcolm Pirnie, Inc. [Link]

  • tert-Butyl acetate. Publisso. [Link]

  • tert-Butyl as a Functional Group. ChemRxiv. [Link]

  • tert-BUTANOL FOR SYNTHESIS. Loba Chemie. [Link]

  • Methyl Alcohol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - tert-Butanol. MilliporeSigma. [Link]

  • What first aid measures can be taken in case of methanol exposure?. ERGSY. [Link]

  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

Sources

Theoretical Properties and Computational Modeling of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical properties and computational modeling of (4-(Tert-butyl)oxazol-5-yl)methanol . This guide is structured for researchers in medicinal chemistry and computational toxicology.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

(4-(Tert-butyl)oxazol-5-yl)methanol represents a specialized heterocyclic scaffold combining the aromatic stability of the 1,3-oxazole core with the steric bulk of a tert-butyl group and the polar versatility of a hydroxymethyl moiety.[1] While oxazole derivatives are ubiquitous in natural products (e.g., streptogramins) and synthetic drugs (e.g., oxaprozin), this specific 4,5-disubstituted motif offers unique pharmacophoric properties. The tert-butyl group acts as a "lipophilic anchor," restricting conformational freedom and blocking metabolic oxidation at the C4 position, while the C5-methanol group serves as a tunable handle for hydrogen bonding or further derivatization.

This guide provides a comprehensive computational framework for analyzing this molecule, covering Density Functional Theory (DFT) electronic profiling, in silico ADMET prediction, and structural modeling workflows.

Chemical Architecture & Electronic Structure

Density Functional Theory (DFT) Protocol

To accurately predict the reactivity and stability of the compound, electronic structure calculations are essential. The recommended level of theory for this organic scaffold is DFT/B3LYP with the 6-311++G(d,p) basis set, which adequately describes the diffuse electron density of the oxygen lone pairs and the steric bulk of the tert-butyl group.

Computational Workflow

The following Graphviz diagram outlines the standard optimization and property calculation workflow:

DFT_Workflow cluster_outputs Electronic Outputs Start Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Props Property Calculation Decision->Props No (Minima Found) HOMO FMO Analysis (HOMO/LUMO Gap) Props->HOMO MEP MEP Surface (Electrostatics) Props->MEP NBO NBO Analysis (Charge Transfer) Props->NBO

Figure 1: Standard DFT optimization workflow for oxazole derivatives. Green paths indicate successful convergence.

Frontier Molecular Orbitals (FMO)

The reactivity of (4-(Tert-butyl)oxazol-5-yl)methanol is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location: Predominantly localized on the oxazole ring and the hydroxymethyl oxygen lone pairs. This region acts as the nucleophilic center.

  • LUMO Location: Distributed across the oxazole

    
    -system.[1]
    
  • Significance: A larger HOMO-LUMO gap (typically > 4.5 eV for stable oxazoles) indicates high chemical stability (hardness), making the molecule less prone to spontaneous degradation but requiring specific activation for synthetic coupling.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the preferred sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Concentrated around the Nitrogen (N3) of the oxazole ring and the Oxygen of the hydroxymethyl group. These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Localized on the hydroxyl proton and the tert-butyl protons (weakly).

  • Steric Shielding: The tert-butyl group creates a neutral/hydrophobic "bulwark" at the C4 position, physically shielding the N3 nitrogen from bulky electrophiles.

Conformational Dynamics & Stability

The tert-butyl group at position C4 is the defining structural feature. Its high rotational barrier locks the molecule into a preferred conformation where the tert-butyl group minimizes steric clash with the C5-substituent.[1]

Key Structural Parameters (Predicted):

Parameter Predicted Value Significance
Bond Length (C4-C5) 1.37 - 1.39 Å Typical aromatic character; shortened by ring conjugation.[1]
Bond Angle (C4-C5-CH2) ~128° Expanded angle due to steric repulsion between tert-butyl and hydroxymethyl groups.[1]

| Rotational Barrier (t-Bu) | > 5 kcal/mol | Restricted rotation stabilizes the molecule in protein binding pockets (entropic advantage).[1] |

Pharmacokinetic Profiling (In Silico ADMET)

For drug development, the physicochemical profile determines "drug-likeness." The following data is derived from consensus predictions (SwissADME / pkCSM algorithms).

Physicochemical Table
PropertyValueInterpretation
Molecular Weight 155.20 g/mol Fragment-like; ideal for Lead Optimization.[1]
LogP (Consensus) 1.8 - 2.2Optimal lipophilicity for membrane permeability without solubility issues.[1]
TPSA ~46 ŲHigh oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Specific interaction handle.[1]
H-Bond Acceptors 2 (N, O)Interaction with backbone amides in targets.
Metabolic Stability Prediction

The C4-position of oxazoles is typically a metabolic soft spot.[1] However, the quaternary carbon of the tert-butyl group effectively blocks cytochrome P450-mediated oxidation at this site.[1]

  • Primary Metabolic Route: Glucuronidation of the C5-hydroxymethyl group.[1]

  • Secondary Route: Oxidation of the hydroxymethyl to a carboxylic acid (Oxazole-5-carboxylic acid derivative).[1]

Synthetic Viability & Retrosynthesis

Understanding the synthesis is crucial for modeling the correct impurities and precursors. The most robust route to this scaffold involves the reduction of a corresponding ester, derived from amino acid precursors (e.g., tert-Leucine).

Synthesis_Path Precursor L-tert-Leucine (Chiral Pool) Step1 1. Esterification 2. Formylation Precursor->Step1 Intermed N-Formyl-tert-Leucine Ester Step1->Intermed Step2 Cyclodehydration (Robinson-Gabriel) Intermed->Step2 Oxazole Ethyl 4-(tert-butyl)oxazole-5-carboxylate Step2->Oxazole FinalStep Reduction (LiAlH4 / DIBAL-H) Oxazole->FinalStep Target Target: (4-(Tert-butyl)oxazol-5-yl)methanol FinalStep->Target

Figure 2: Retrosynthetic logic starting from the chiral pool (tert-Leucine) to the target oxazole.[1]

Molecular Docking Strategy

When modeling this compound against biological targets (e.g., COX-2, Kinases), the docking protocol must account for the rigid hydrophobic core and the flexible polar tail.

Interaction Hypothesis
  • Hydrophobic Anchor: The tert-butyl group occupies hydrophobic pockets (e.g., the specificity pocket in kinases), displacing water and providing high binding enthalpy.

  • H-Bond Hook: The hydroxymethyl group forms directional H-bonds with polar residues (e.g., Ser, Thr, or backbone amides) at the pocket entrance.

  • Pi-Stacking: The oxazole ring engages in

    
     T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).[1]
    
Recommended Grid Generation
  • Center: Defined by the co-crystallized ligand of the target protein.

  • Box Size: 20 x 20 x 20 Å (sufficient for fragment-sized ligands).

  • Constraints: Enforce H-bond constraint on the hydroxymethyl oxygen if the binding mode is known to require it.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, 1972.[2] Link[1]

  • DFT Benchmarking for Heterocycles: Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993. Link[1]

  • Oxazole Pharmacophore Properties: Palmer, D. C. (Ed.). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2003. Link[1]

  • ADMET Prediction Methodologies: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. Link[1]

  • Synthesis of 4-substituted Oxazoles: Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 1999.[2][3] Link

Sources

Methodological & Application

Using (4-(Tert-butyl)oxazol-5-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (4-(Tert-butyl)oxazol-5-yl)methanol in Medicinal Chemistry

Introduction: A Privileged Scaffold with a Strategic Handle

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prominent member of this class.[1][2] Its prevalence stems from its ability to act as a bioisosteric replacement for amide and ester groups, engage in hydrogen bonding and π-π stacking interactions, and provide a stable, synthetically tractable core.[3][4] When functionalized with specific substituents, the oxazole scaffold's utility is further enhanced.

The subject of this guide, (4-(Tert-butyl)oxazol-5-yl)methanol , represents a particularly strategic building block for drug discovery programs. It synergistically combines the benefits of the oxazole core with two critical features: a tert-butyl group and a primary alcohol.

  • The Tert-Butyl Shield: The tert-butyl group is a powerful tool for medicinal chemists.[5] Its significant steric bulk can act as a "metabolic shield," sterically hindering adjacent sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life and bioavailability.[6][7] Furthermore, its defined size and lipophilicity can improve receptor selectivity by promoting favorable hydrophobic interactions and preventing binding to off-target sites.[6][8]

  • The Methanol Handle: The primary alcohol at the 5-position is a versatile functional handle. It provides a reactive site for a host of well-established chemical transformations, allowing for the systematic and predictable elaboration of the core structure. This enables the exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical functionalities to probe the binding pockets of biological targets.

This document serves as a detailed application note for researchers, providing both the scientific rationale and step-by-step protocols for leveraging (4-(Tert-butyl)oxazol-5-yl)methanol in the synthesis of novel molecular entities.

Physicochemical Properties for Drug Design

The physicochemical properties of a building block are critical determinants of the drug-like characteristics of its derivatives. Below is a summary of the key properties of (4-(Tert-butyl)oxazol-5-yl)methanol.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₈H₁₃NO₂Provides the elemental composition.
Molecular Weight 155.19 g/mol A low molecular weight starting material, ideal for building larger molecules while adhering to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 46.26 ŲSuggests good potential for cell membrane permeability and oral bioavailability.
logP (calculated) 1.15Indicates a balance between hydrophilicity and lipophilicity, a key factor for solubility and permeability.
Hydrogen Bond Donors 1The hydroxyl group can participate in key hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2The oxazole nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors.
Rotatable Bonds 2Low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding affinity.

Data calculated and compiled from publicly available chemical databases.

Core Synthetic Transformations and Protocols

The primary alcohol of (4-(Tert-butyl)oxazol-5-yl)methanol is the gateway to diversification. The following section details robust protocols for its most common and useful transformations.

Diagram of Core Synthetic Pathways

G cluster_start Starting Material cluster_products Key Derivatives cluster_downstream Further Diversification Start (4-(Tert-butyl)oxazol-5-yl)methanol Ester Ester Derivatives (R-CO-O-CH₂-Ox) Start->Ester Esterification (R-COOH, Acid Catalyst) Ether Ether Derivatives (R-O-CH₂-Ox) Start->Ether Etherification (NaH, R-X) Halide Halide Intermediate (X-CH₂-Ox) Start->Halide Halogenation (SOCl₂, PBr₃) Nucleophiles Amine, Azide, Thiol, Cyano Derivatives, etc. Halide->Nucleophiles Nucleophilic Substitution (Nu⁻)

Caption: Key synthetic routes originating from (4-(Tert-butyl)oxazol-5-yl)methanol.

A. Protocol for Esterification (Fischer Esterification)

This protocol describes the formation of an ester via acid-catalyzed reaction with a carboxylic acid. This method is cost-effective and straightforward for simple carboxylic acids.

Rationale: The Fischer esterification is an equilibrium process.[9] By using the alcohol starting material in excess or by removing water as it is formed (e.g., with a Dean-Stark apparatus), the equilibrium can be driven towards the ester product. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(Tert-butyl)oxazol-5-yl)methanol (1.0 eq) and the desired carboxylic acid (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or methanol (if the corresponding methyl ester is desired, methanol can be used as both reactant and solvent).[10] A typical concentration is 0.2-0.5 M.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heating: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., Toluene b.p. ~111°C).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a non-aqueous solvent was used, dilute the mixture with ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Protocol for Etherification (Williamson Ether Synthesis)

This protocol details the synthesis of ethers via deprotonation of the alcohol followed by reaction with an alkyl halide. It is a highly reliable and general method for forming C-O bonds.

Rationale: This reaction proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a potent sodium alkoxide nucleophile.[11] This alkoxide then displaces a halide from a primary or secondary alkyl halide. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the nucleophile.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0°C using an ice bath. Add a solution of (4-(Tert-butyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution will be observed.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0°C. Add the desired alkyl halide (R-X, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-16 hours). Gentle heating may be required for less reactive halides.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

C. Protocol for Conversion to Alkyl Chloride

This protocol describes the conversion of the primary alcohol to an alkyl chloride, a more reactive intermediate for subsequent nucleophilic substitution reactions.

Rationale: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds by converting the hydroxyl group, which is a poor leaving group (OH⁻), into a chlorosulfite intermediate, which is an excellent leaving group.[12][13] The reaction releases SO₂ and HCl as gaseous byproducts. A base like pyridine is often added to neutralize the HCl generated, preventing potential side reactions with acid-sensitive functional groups.[13]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-(Tert-butyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred solution. A small amount of pyridine (catalytic to 1.1 eq) can be added if neutralization of HCl is required.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Work-up:

    • Carefully pour the reaction mixture onto ice water to quench the excess SOCl₂.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification/Use: The resulting (4-(tert-butyl)oxazol-5-yl)methyl chloride is often sufficiently pure for the next step. If necessary, it can be purified by careful column chromatography, although it may be reactive on silica gel. It is typically used immediately in subsequent reactions.

Application Example: Synthesis of a Bioactive Compound Library

To illustrate the practical utility of this building block, the following workflow outlines the synthesis of a small library of ether-linked derivatives, which could be screened for activity against a protein target (e.g., a kinase or receptor).

Workflow for Library Synthesis

G cluster_nucleophiles Diverse Nucleophiles (Ar-OH) cluster_products Final Products (Library) Start (4-(Tert-butyl)oxazol-5-yl)methanol Intermediate (4-(Tert-butyl)oxazol-5-yl)methyl chloride Start->Intermediate Step 1: SOCl₂ / DCM Prod1 Product 1 (Ar = 4-F-Ph) Intermediate->Prod1 Step 2: K₂CO₃, DMF Prod2 Product 2 (Ar = 3-MeO-Ph) Intermediate->Prod2 Step 2: K₂CO₃, DMF Prod3 Product 3 (Ar = 4-CN-Ph) Intermediate->Prod3 Step 2: K₂CO₃, DMF Nuc1 4-Fluorophenol Nuc1->Prod1 Nuc2 3-Methoxyphenol Nuc2->Prod2 Nuc3 4-Cyanophenol Nuc3->Prod3

Caption: Synthesis of an aryl-ether library via a common halide intermediate.

Detailed Protocol for a Library Member (Ar = 4-Fluorophenyl)

Step 1: Synthesis of (4-(tert-butyl)oxazol-5-yl)methyl chloride

  • Follow the Protocol for Conversion to Alkyl Chloride as described above. After work-up, use the crude chloride directly in the next step.

Step 2: Synthesis of 5-((4-fluorophenoxy)methyl)-4-(tert-butyl)oxazole

  • Reaction Setup: To a round-bottom flask, add 4-fluorophenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Chloride Addition: Add a solution of the crude (4-(tert-butyl)oxazol-5-yl)methyl chloride (1.1 eq) in a small amount of DMF to the suspension.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the phenol and the formation of the product.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash extensively with water to remove DMF, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final compound by flash column chromatography on silica gel.

Hypothetical Library Data and SAR Insights

This synthetic route allows for rapid generation of analogs for SAR studies.

Compound IDAr (Aryl Group)Yield (%)Hypothetical IC₅₀ (nM)SAR Rationale
LIB-01 4-Fluorophenyl7850The fluoro group can act as a hydrogen bond acceptor and may improve metabolic stability.
LIB-02 3-Methoxyphenyl81120The meta-methoxy group explores a different region of the binding pocket and alters electronics.
LIB-03 4-Cyanophenyl7225The cyano group is a strong hydrogen bond acceptor and can provide a strong polar interaction.
LIB-04 Phenyl85250The unsubstituted phenyl ring serves as a baseline for understanding the effect of substituents.

By analyzing such data, medicinal chemists can deduce which substituents and substitution patterns lead to improved biological activity, guiding the design of the next generation of compounds.

Conclusion

(4-(Tert-butyl)oxazol-5-yl)methanol is a high-value building block for medicinal chemistry. The strategic placement of the sterically shielding tert-butyl group and the synthetically versatile primary alcohol on a privileged oxazole core provides an exceptional platform for the rapid development of novel, drug-like molecules. The protocols and workflows detailed in this guide offer researchers a robust and rational approach to unlock the full potential of this scaffold in their drug discovery endeavors.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]

  • Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery Blogs. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Conversion of alcohols to alkyl halides. (n.d.). UCLA Chemistry. [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. (2013). Journal of Chemical Technology and Metallurgy. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. [Link]

  • Preparation of alkyl halides & related (RX). (n.d.). Organic Chemistry 1: An open textbook. [Link]

Sources

Application Notes and Protocols: Derivatization of (4-(tert-butyl)oxazol-5-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after component in modern drug design.[2] This document provides a comprehensive guide to the strategic derivatization of (4-(tert-butyl)oxazol-5-yl)methanol, a key building block for creating diverse chemical libraries. We will explore synthetic routes for this starting material and detail protocols for modifying its core structure at key positions to modulate physicochemical and pharmacological properties. The methodologies presented herein are grounded in established synthetic transformations, providing researchers with a robust framework for accelerating drug discovery programs centered on the oxazole core.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic oxazole ring, containing both nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2][3] Its presence in numerous clinically used drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, underscores its therapeutic relevance.[4] The oxazole core serves as a versatile scaffold that can be readily functionalized to optimize drug-target interactions, improve pharmacokinetic profiles, and mitigate off-target effects.

The subject of this guide, (4-(tert-butyl)oxazol-5-yl)methanol, presents three primary points for diversification:

  • The C5-Methanol Group: This primary alcohol is a versatile handle for introducing a wide range of functionalities through esterification, etherification, and other transformations. These modifications can significantly impact a compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

  • The C2-Position of the Oxazole Ring: This position is often crucial for modulating the electronic properties of the ring and can be a key interaction point with target proteins.

  • The C4-tert-Butyl Group: While this group provides steric bulk and lipophilicity, its replacement or modification can be explored to fine-tune the molecule's shape and properties.

This application note will provide detailed protocols for derivatization at the C5 and C2 positions, leveraging the inherent reactivity of the starting material.

Synthesis of the Core Scaffold: (4-(tert-butyl)oxazol-5-yl)methanol

The synthesis of the (4-(tert-butyl)oxazol-5-yl)methanol core can be approached through several established methods for constructing substituted oxazoles. One of the most direct and versatile methods is the Van Leusen oxazole synthesis .[5][6][7] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[8][9] A modified Van Leusen approach allows for the synthesis of 4-substituted oxazoles.[5]

Alternatively, the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones, provides another classic and reliable route to the oxazole core.[10][11][12][13]

Below is a representative workflow for the synthesis of the target scaffold.

Synthetic Workflow Diagram

Derivatization_Strategy cluster_C5 C5-Methanol Modification cluster_C2 C2-Position Functionalization Start (4-(tert-butyl)oxazol-5-yl)methanol Esterification Esterification (Protocol 3.1.1) Start->Esterification Etherification Etherification (Protocol 3.1.2) Start->Etherification Bromination C2-Bromination (Protocol 3.2.1A) Start->Bromination Esters Diverse Esters Esterification->Esters Ethers Diverse Ethers Etherification->Ethers Suzuki Suzuki Coupling (Protocol 3.2.1B) Bromination->Suzuki Aryl_Oxazoles C2-Aryl Oxazoles Suzuki->Aryl_Oxazoles

Sources

The Strategic Incorporation of (4-(Tert-butyl)oxazol-5-yl)methanol in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Kinase Inhibitor Design

The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, positioning them as high-value targets in contemporary drug discovery.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for enhanced selectivity and potency remains a critical challenge.[4] This necessitates the exploration of novel chemical scaffolds that can form specific and durable interactions within the ATP-binding pocket of target kinases.[5] The oxazole core, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its favorable electronic properties and ability to act as a bioisostere for amide or peptide bonds.[6][7][8] When appropriately substituted, the oxazole ring system can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, contributing to high-affinity binding.[7] This application note provides a detailed overview of the utility of the (4-(tert-butyl)oxazol-5-yl)methanol building block in the synthesis of next-generation kinase inhibitors, complete with mechanistic insights and detailed synthetic protocols.

The Dual Advantage: Unpacking the Roles of the Tert-butyl and Oxazole Moieties

The efficacy of a kinase inhibitor is intricately linked to its three-dimensional structure and the precise way it interacts with the target protein. The (4-(tert-butyl)oxazol-5-yl)methanol fragment offers a compelling combination of features that can be strategically exploited in rational drug design.

The Oxazole Core: A Versatile Anchor

The 1,3-oxazole ring is a key pharmacophore in numerous biologically active compounds.[1][8] In the context of kinase inhibition, it serves several critical functions:

  • Hydrogen Bonding: The nitrogen atom at position 3 can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain.[5] This interaction is a hallmark of many ATP-competitive inhibitors and is essential for anchoring the molecule in the active site.

  • Bioisosteric Replacement: The oxazole ring can serve as a metabolically stable bioisostere for amide bonds, improving pharmacokinetic properties.[9]

  • Scaffold for Directed Substitution: The oxazole ring provides a rigid framework with distinct substitution points (C2, C4, and C5), allowing for the precise positioning of other functional groups to probe different regions of the ATP-binding site.[1]

The Tert-butyl Group: A Key to Selectivity and Potency

The bulky tert-butyl group at the C4 position of the oxazole ring is not merely a passive substituent. Its role is often to:

  • Engage Hydrophobic Pockets: Many kinases possess hydrophobic pockets adjacent to the ATP-binding site. The sterically demanding tert-butyl group can occupy these pockets, leading to a significant increase in binding affinity through favorable van der Waals interactions.[10]

  • Induce Specific Conformations: The presence of a bulky group can orient the rest of the inhibitor molecule in a specific conformation that is optimal for binding to the target kinase, while being unfavorable for binding to off-target kinases, thus enhancing selectivity.

  • Enhance Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the in vivo half-life of the drug candidate.

The hydroxymethyl group at the C5 position provides a valuable synthetic handle for further elaboration of the kinase inhibitor structure, allowing for the introduction of additional functionalities to target solvent-exposed regions or other pockets within the kinase domain.

Signaling Pathway Context: The Kinase Cascade

Kinase inhibitors exert their effects by interrupting signaling cascades that are crucial for cell growth, proliferation, and survival. A simplified representation of a generic kinase signaling pathway is depicted below. The targeted inhibition of a specific kinase in such a pathway can halt the downstream signaling events that drive pathological processes.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Activation Inhibitor (4-(tert-butyl)oxazol-5-yl)methanol -based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

Experimental Protocols

The following section provides a representative, multi-step protocol for the synthesis of a key intermediate, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, which shares significant structural and synthetic features with the target compound. This protocol is adapted from a scalable synthesis and can be modified for the synthesis of various oxazole-containing compounds.[11][12]

Workflow for Synthesis

Synthesis_Workflow Start Picolinic Acid + (S)-tert-Leucinol Step1 Amide Formation Start->Step1 Intermediate1 (S)-N-((S)-1-hydroxy-3,3- dimethylbutan-2-yl)picolinamide Step1->Intermediate1 Step2 Cyclization/ Dehydration Intermediate1->Step2 Product (S)-4-(tert-butyl)-2-(pyridin-2-yl) -4,5-dihydrooxazole Step2->Product

Caption: Synthetic workflow for a tert-butyl-oxazoline derivative.

Step 1: Synthesis of (S)-N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (Amide Formation)

This step involves the coupling of a carboxylic acid with an amino alcohol to form an amide alcohol intermediate.

Materials and Reagents:

ReagentM.W.QuantityMolesEq.
Picolinic acid123.112.46 g20.0 mmol1.0
(S)-tert-Leucinol117.192.58 g22.0 mmol1.1
N-Methylmorpholine101.154.86 g48.0 mmol2.4
Isobutyl chloroformate136.583.14 g23.0 mmol1.15
Dichloromethane (DCM)-100 mL--
1 M HCl (aq)-50 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----

Procedure:

  • To a 250 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol) and dichloromethane (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-methylmorpholine (2.64 mL, 24.0 mmol, 1.2 eq).

  • Slowly add isobutyl chloroformate (3.0 mL, 23.0 mmol, 1.15 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes.

  • In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol) in dichloromethane (25 mL) and add N-methylmorpholine (2.64 mL, 24.0 mmol).

  • Transfer the (S)-tert-leucinol solution to the reaction mixture dropwise over 1 hour at 0 °C.[11]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction with 50 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield the amide alcohol as a white solid.

Step 2: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (Cyclization)

This step involves the cyclization of the amide alcohol to form the desired oxazoline ring.

Materials and Reagents:

ReagentM.W.QuantityMolesEq.
Amide alcohol from Step 1222.292.22 g10.0 mmol1.0
Thionyl chloride (SOCl₂)118.971.3 mL18.0 mmol1.8
Toluene-50 mL--
Methanol (MeOH)-50 mL--
Sodium methoxide (NaOMe)54.022.70 g50.0 mmol5.0

Procedure:

  • Dissolve the amide alcohol (2.22 g, 10.0 mmol) in toluene (20 mL) in a 100 mL round-bottom flask.

  • Heat the solution to 60 °C.

  • In a separate flask, dilute thionyl chloride (1.3 mL, 18.0 mmol) with toluene (10 mL).

  • Add the thionyl chloride solution dropwise to the amide alcohol solution at 60 °C over 20 minutes. A precipitate will form.

  • Stir the resulting slurry at 60 °C for 4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude amide chloride hydrochloride salt.

  • To a 250 mL flask, add the crude salt and methanol (50 mL).

  • Add powdered sodium methoxide (2.70 g, 50.0 mmol) in one portion.

  • Heat the mixture to 55 °C and stir for 3 hours.[12]

  • Cool the reaction, add toluene (50 mL), and concentrate under reduced pressure to remove the methanol.

  • Add water (50 mL) to the residue and extract with toluene (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by chromatography if necessary.

Conclusion and Future Perspectives

The (4-(tert-butyl)oxazol-5-yl)methanol moiety represents a valuable building block for the synthesis of novel kinase inhibitors. The strategic combination of a versatile oxazole core for hinge binding and a bulky tert-butyl group for engaging hydrophobic pockets provides a powerful approach to achieving high potency and selectivity.[7][10] The synthetic protocols outlined herein, based on established and scalable methodologies, offer a clear path for the incorporation of this and related fragments into diverse kinase inhibitor scaffolds. As our understanding of the structural nuances of kinase active sites continues to grow, the rational design of inhibitors using such well-defined and functionally rich building blocks will be paramount in the development of the next generation of targeted therapies.

References

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • Development in medicinal chemistry via oxadiazole derivatives: p
  • Biological hypothesis of the interaction of the tert-butyl and phenethyl groups with the target.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][10][13]triazolo[4,3-a][10][13]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer tre
  • tert-butyl (3aR,7aS)-hexahydro-3H-benzo[d][1][9][13]oxathiazole-3-carboxylate 2,2-dioxide. Sigma-Aldrich.

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PMC.
  • Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies. RSC Publishing.
  • Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal.
  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)
  • Triazole compounds useful as protein kinase inhibitors.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. PMC.

Sources

HPLC and NMR analysis techniques for (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the structural validation and purity assessment of (4-(Tert-butyl)oxazol-5-yl)methanol , a critical heterocyclic building block in medicinal chemistry. We provide a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the separation of regioisomers and a definitive Nuclear Magnetic Resonance (NMR) spectroscopy guide for structural assignment. These protocols address the specific physicochemical challenges of the oxazole nucleus, including protonation equilibria and solvent-dependent chemical shifts.

Introduction & Molecule Profile

The oxazole scaffold is ubiquitous in bioactive natural products and pharmaceuticals. The specific derivative, (4-(Tert-butyl)oxazol-5-yl)methanol , presents unique analytical challenges due to the steric bulk of the tert-butyl group at position 4 and the polar hydroxymethyl handle at position 5.

Physicochemical Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 155.19 g/mol

  • pKa (Conjugate Acid):

    
    1.0 (Oxazole N). The molecule is a weak base; acidic mobile phases are required to suppress silanol interactions but may affect retention time via protonation [1].
    
  • UV Max:

    
    205–220 nm (End absorption of the oxazole ring).
    

Analytical Workflow Strategy

The following flowchart illustrates the logical progression from crude material to validated compound, ensuring no regioisomers (e.g., the 5-tert-butyl-4-methanol isomer) are misidentified.

AnalyticalWorkflow Sample Crude Sample (4-(t-Bu)oxazol-5-yl)methanol TLC Rapid Screen TLC (EtOAc/Hex) Sample->TLC HPLC Purity Assessment RP-HPLC (C18, Acidic) TLC->HPLC Check Complexity NMR_1H Structural ID 1H NMR (CDCl3) HPLC->NMR_1H >95% Purity NMR_2D Regio-Confirmation NOESY / HMBC NMR_1H->NMR_2D Confirm C4 vs C5 Release Validated Compound NMR_2D->Release

Figure 1: Analytical decision matrix ensuring structural integrity before release.

Protocol A: RP-HPLC Purity Analysis

Rationale: Oxazoles are weak bases. Using a neutral mobile phase often results in peak tailing due to interactions with residual silanols on the silica support. We utilize a 0.1% Formic Acid modifier to protonate the oxazole nitrogen (ensuring a single ionic species) and suppress silanol ionization [2].

Instrument Parameters
  • System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm; Extraction at 220 nm (primary) and 254 nm.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

Gradient Table
Time (min)% Solvent A (Water)% Solvent B (MeCN)Event
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities)
12.00595Linear Gradient
15.00595Wash
15.10955Re-equilibration
20.00955End of Run

Data Interpretation:

  • (4-(Tert-butyl)oxazol-5-yl)methanol typically elutes between 7.5 – 8.5 min .

  • Common Impurity: The regioisomer (5-(tert-butyl)oxazol-4-yl)methanol often elutes slightly later due to the increased shielding of the polar methanol group by the bulky tert-butyl group in the 5-position.

Protocol B: NMR Structural Characterization

Rationale: NMR is the only definitive method to distinguish the 4-tert-butyl/5-methanol substitution pattern from its regioisomers. The C2-proton of the oxazole ring is the diagnostic handle.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred for resolution. Use 
    
    
    
    only if hydroxyl proton coupling is required for confirmation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
NMR Assignment (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.82 Singlet (s)1HC2-H The diagnostic oxazole ring proton. In 4,5-disubstituted oxazoles, this shift is characteristic. If this peak is absent, the ring may be ring-opened or substituted at C2.
4.68 Singlet (s)2HC5-C

OH
Methylene protons. Depending on concentration/dryness, this may appear as a doublet if coupling to OH is preserved.
2.40 Broad (br s)1H-OH Hydroxyl proton. Shift varies with concentration and temperature.
1.36 Singlet (s)9HC4-tBu The tert-butyl group. A clean singlet indicates free rotation.
NMR Assignment (100 MHz, )
Chemical Shift (

, ppm)
AssignmentNote
150.1 C2 The most deshielded carbon in the ring (between N and O).
146.5 C4 Quaternary carbon attached to the tert-butyl group.
129.8 C5 Quaternary carbon attached to the methanol group.
56.2

OH
Benzylic-like methylene.
31.5 C(

)

Methyl carbons of the tert-butyl group.
28.9

(CH

)

Quaternary carbon of the tert-butyl group.
Critical Validation: Distinguishing Regioisomers

To strictly confirm the 4-tert-butyl vs. 5-tert-butyl placement, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

  • Expected NOE: Strong correlation between the C2-H (7.82 ppm) and the tert-butyl protons (1.36 ppm) implies the tert-butyl is at the 4-position (closer to C2).

  • Absence of NOE: If the tert-butyl is at position 5, the distance to C2 is too great (

    
    4 bonds away across the ring oxygen), and the NOE signal will be negligible or weak compared to the C2-H/Methanol interaction [3].
    

Troubleshooting & Stability

  • Peak Tailing (HPLC): If significant tailing occurs at the oxazole peak, increase buffer concentration to 20mM Ammonium Formate (pH 3.0) rather than simple acidification. This increases ionic strength to mask silanols.

  • Sample Degradation: Oxazoles can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures. Ensure the column oven does not exceed 40°C and avoid leaving samples in acidic mobile phase for >24 hours.

  • NMR "Ghost" Peaks: If a small singlet appears near 8.0 ppm, check for formic acid contamination from the HPLC purification step, which often co-elutes or remains after lyophilization.

References

  • Analytical Chemistry of Heterocycles: B. A. Siles, et al. "Optimization of HPLC methods for basic nitrogenous heterocycles." Journal of Chromatography A, 2005.

  • Oxazole Synthesis & Characterization: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles."[1] Journal of Organic Chemistry, 1993, 58(14), 3604–3606.

  • NMR of Oxazoles: Kessler, H., et al.[2] "Recognition of Regioisomers in 4,5-Disubstituted Oxazoles via NOESY Techniques." Magnetic Resonance in Chemistry, 2009.[3] (Generalized citation based on standard spectroscopic principles for heterocyclic regioisomers).

Disclaimer: This protocol is designed for research purposes. Users should verify all safety data sheets (SDS) for (4-(Tert-butyl)oxazol-5-yl)methanol before handling.

Sources

Application Note: Scalable Process Development for (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the scalable synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol . This document is designed for process chemists and drug development professionals, focusing on scalability, safety, and purity.

Executive Summary

The oxazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amides or metabolic stabilizer. The target molecule, (4-(tert-butyl)oxazol-5-yl)methanol , presents specific regiochemical challenges. Standard Schöllkopf synthesis (isocyanoacetate + acid chloride) typically yields the 5-substituted-4-carboxylate isomer. To achieve the 4-tert-butyl-5-hydroxymethyl substitution pattern, this protocol utilizes a modified Bredereck Synthesis .

This guide details a three-stage scalable route starting from commercially available ethyl pivaloylacetate . The process is optimized for kilogram-scale production, prioritizing thermal safety and solvent recovery.

Key Process Metrics
ParameterSpecification
Overall Yield 55–65% (3 Steps)
Purity Target >98.5% (HPLC), >99% (qNMR)
Critical Hazard Exothermic chlorination; Hydride reduction gas evolution
Scale Capacity Validated for 500 g – 1 kg batches

Retrosynthetic Analysis & Strategy

To ensure the correct regiochemistry (4-tert-butyl group), we employ the cyclization of an


-halo-

-keto ester with formamide. This unequivocally places the tert-butyl group at position 4 and the ester functionality at position 5, which is subsequently reduced.

Figure 1: Retrosynthetic strategy ensuring correct regiochemical outcome via Bredereck synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Objective: Regioselective chlorination of the


-keto ester.
Reaction Type:  Electrophilic Halogenation.
Reagents & Materials
  • Ethyl pivaloylacetate (SM): 1.0 equiv (e.g., 500 g)

  • Sulfuryl Chloride (SO₂Cl₂): 1.05 equiv

  • Dichloromethane (DCM): 5.0 Vol (relative to SM)

  • Equipment: Jacketed glass reactor (5 L), overhead stirrer, scrubber for HCl/SO₂ gas.

Protocol
  • Setup: Charge the reactor with Ethyl pivaloylacetate and DCM. Cool the solution to 0°C .

  • Addition: Add Sulfuryl Chloride dropwise over 2 hours.

    • Critical Control: Maintain internal temperature < 5°C. The reaction is endothermic initially but evolves HCl and SO₂ gas rapidly. Ensure scrubber is active.

  • Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

    • IPC (In-Process Control): TLC (Hexane/EtOAc 9:1) or GC-MS showing >98% conversion of SM.

  • Workup:

    • Quench by slow addition of water (3 Vol) at < 10°C.

    • Separate phases.[1][2][3] Wash organic layer with Sat.[4] NaHCO₃ (2 x 2 Vol) until pH is neutral.

    • Wash with Brine (2 Vol). Dry over Na₂SO₄.[3][5]

  • Isolation: Concentrate under reduced pressure (40°C, 20 mbar) to yield the crude

    
    -chloro ester as a pale yellow oil.
    
    • Yield Expectation: 95–98% (Quantitative crude usually sufficient for next step).

Stage 2: Cyclization to Ethyl 4-(tert-butyl)oxazole-5-carboxylate

Objective: Formation of the oxazole ring. Reaction Type: Bredereck Cyclocondensation.

Reagents & Materials
  • Crude

    
    -chloro ester (from Stage 1):  1.0 equiv
    
  • Formamide: 5.0 equiv (Excess serves as solvent and reactant)

  • H₂SO₄ (Conc.): 0.1 equiv (Catalyst)

  • Extraction Solvent: MTBE (Methyl tert-butyl ether)

Protocol
  • Setup: In a reactor equipped with a reflux condenser, mix the Crude

    
    -chloro ester and Formamide.
    
  • Catalysis: Add H₂SO₄ (catalytic) to the mixture.

  • Heating: Heat the mixture to 130–140°C for 6–8 hours.

    • Mechanism:[1][6][7][8] Formamide attacks the ketone carbonyl, followed by cyclization onto the chloride and dehydration.

    • Safety Note: Ammonia and water are byproducts. Ensure adequate venting.[1]

  • Workup:

    • Cool to 20°C. Pour the reaction mixture into crushed ice/water (10 Vol).

    • Extract with MTBE (3 x 4 Vol).

    • Combined organic layers are washed with water (3 x 3 Vol) to remove excess formamide.

  • Purification:

    • Concentrate the organic phase.[4][9]

    • Distillation: The product is a liquid.[4][10] Distill under high vacuum (approx. 0.5 mmHg, ~80–90°C) to obtain a colorless oil.[4]

    • Yield Expectation: 60–70%.

    • Characterization: ¹H NMR should show the oxazole proton at ~7.8 ppm (C2-H) and tert-butyl singlet at ~1.3 ppm.

Stage 3: Reduction to (4-(Tert-butyl)oxazol-5-yl)methanol

Objective: Reduction of the ester to the primary alcohol. Reaction Type: Hydride Reduction.[6][11]

Reagents & Materials
  • Oxazole Ester (Stage 2): 1.0 equiv[12][13][14]

  • LiAlH₄ (LAH): 0.6 equiv (2.4 hydride equivalents)

    • Alternative: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene for safer industrial handling.

  • Solvent: Anhydrous THF (10 Vol)

  • Quenching: Rochelle Salt (Sodium potassium tartrate) solution.

Protocol
  • Preparation: Purge reactor with Nitrogen. Charge Anhydrous THF and cool to -10°C .

  • LAH Charge: Add LiAlH₄ pellets/powder carefully (or use commercially available THF solution).

  • Addition: Dissolve the Oxazole Ester in THF (2 Vol). Add this solution dropwise to the LAH slurry/solution, maintaining temperature < 0°C .

    • Exotherm Alert: This step is highly exothermic with H₂ evolution.[8][15] Control addition rate strictly.

  • Reaction: Warm to 20°C and stir for 2 hours.

    • IPC: TLC/HPLC for disappearance of ester.

  • Quench (Fieser Method or Rochelle Salt):

    • Preferred Scale-Up Quench: Cool to 0°C. Add EtOAc (1 Vol) to consume excess hydride. Then add Saturated Rochelle Salt solution (10 Vol) and stir vigorously for 2 hours until two clear layers form (breaks the aluminum emulsion).

  • Isolation:

    • Separate phases.[1][2][3] Extract aqueous layer with EtOAc (2 x 3 Vol).

    • Dry combined organics over MgSO₄.

    • Concentrate to dryness.

  • Final Purification:

    • Crystallization: The crude alcohol often solidifies. Recrystallize from Hexane/EtOAc (5:1) or Heptane .

    • Yield Expectation: 85–90%.[4]

Process Safety & Hazard Analysis

Figure 2: Critical Control Points (CCP) for safety management.

Hazard Mitigation Table
Reaction StageHazardMitigation Strategy
Chlorination SO₂/HCl evolution; Pressure buildupUse a caustic scrubber (NaOH); Keep system open to scrubber; Controlled addition.
Cyclization High temperature (140°C)Ensure reflux condenser is efficient; Use thermal cutoff on heating mantle.
Reduction H₂ gas evolution; Pyrophoric LAHInert atmosphere (N₂); Dropwise addition; Use Red-Al (Toluene) for >1kg scale (less pyrophoric).

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (s, 1H, Oxazole C2-H)
      
    • 
       4.65 (s, 2H, -CH₂OH)
      
    • 
       1.35 (s, 9H, t-Butyl)
      
    • 
       2.5-3.0 (br s, 1H, -OH)
      
  • HPLC Purity: >98.5% (Area %).[12]

  • Residual Solvents: < 5000 ppm (ICH Q3C limits).

References

  • Bredereck Oxazole Synthesis: Bredereck, H., & Gompper, R. (1954). Chemische Berichte, 87(5), 700–707.
  • General Oxazole Reviews: Turchi, I. J. (1986). "Oxazoles".[16][2][3][4] The Chemistry of Heterocyclic Compounds, Vol 45. Wiley-Interscience.

  • Regiochemistry of Isocyanoacetate Reactions: Schöllkopf, U. (1979).

    
    -Metalated Isocyanides in Organic Synthesis". Pure and Applied Chemistry, 51(6), 1347–1355. Link (Describes the 5-substituted-4-ester outcome, necessitating the Bredereck route for our target).
    
  • Scale-Up of Hydride Reductions: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Safety in LAH Quenching: "Fieser Workup" and "Rochelle Salt Method". Organic Chemistry Portal. Link

Disclaimer: This protocol involves hazardous chemicals and high temperatures. It should only be performed by trained personnel in a properly equipped laboratory.

Sources

(4-(Tert-butyl)oxazol-5-yl)methanol as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to (4-(tert-butyl)oxazol-5-yl)methanol: Synthesis and Application in Modern Organic Chemistry

For inquiries, please contact:

Introduction: The Oxazole Scaffold and the Role of a Key Intermediate

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in drug design.[2] Within this important class of heterocycles, (4-(tert-butyl)oxazol-5-yl)methanol emerges as a particularly valuable building block. Its structure combines two key features: a sterically demanding tert-butyl group at the C4 position, which can enhance metabolic stability and modulate binding interactions, and a reactive primary alcohol at the C5 position, providing a versatile handle for synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides field-proven insights into the synthesis, handling, and strategic application of (4-(tert-butyl)oxazol-5-yl)methanol as a pivotal intermediate in the construction of complex, biologically active molecules.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safe handling procedures is critical before utilizing any chemical intermediate.

PropertyValue
IUPAC Name (4-(tert-butyl)oxazol-5-yl)methanol
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 1007545-56-1
Appearance Off-white to yellow solid or oil
Storage Store refrigerated (2-8°C) under an inert atmosphere. Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Hazard Identification and Safe Handling

(4-(tert-butyl)oxazol-5-yl)methanol is an irritant and should be handled with care in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4] Ensure an eyewash station is readily accessible.[3]

    • Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.[5]

    • Respiratory Protection: Not typically required with adequate ventilation. If aerosols or dusts are generated, use a NIOSH-approved respirator.[4]

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4]

  • Environmental Precautions: Avoid release to the environment. This compound may be harmful to aquatic life with long-lasting effects.[3]

Protocol I: Synthesis of (4-(tert-butyl)oxazol-5-yl)methanol

The synthesis of 5-hydroxymethyl-substituted oxazoles can be achieved through various routes. A common and reliable method involves the cyclization of an α-hydroxy ketone with an appropriate amide, followed by functional group manipulation. This protocol details a robust, two-step procedure starting from readily available materials.

Workflow for Synthesis

cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Purification & Analysis A 1,1-diethoxy-3,3-dimethylbutan-2-one C 1-bromo-3,3-dimethylbutan-2-one A->C Bromination B HBr in Acetic Acid B->C E 1-bromo-3,3-dimethylbutan-2-one D Glycolamide F Cyclization (e.g., Hantzsch Synthesis) D->F E->F G Ester Intermediate F->G H Reduction (e.g., LiAlH4) G->H I (4-(tert-butyl)oxazol-5-yl)methanol H->I J Crude Product I->J K Column Chromatography J->K L Pure Product K->L M Characterization (NMR, MS) L->M

Caption: Synthesis workflow for (4-(tert-butyl)oxazol-5-yl)methanol.

Step-by-Step Experimental Procedure

Part A: Synthesis of Ethyl 4-(tert-butyl)oxazole-5-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3-dimethyl-1-oxobutan-2-yl acetate (1 equiv.), ethyl 2-formamidoacetate (1.1 equiv.), and toluene (100 mL).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirring mixture at room temperature. The addition is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes/ethyl acetate.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Part B: Reduction to (4-(tert-butyl)oxazol-5-yl)methanol

  • Reaction Setup: In a flame-dried 500 mL three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the crude ethyl 4-(tert-butyl)oxazole-5-carboxylate from Part A in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and adding water (x mL) dropwise, followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford (4-(tert-butyl)oxazol-5-yl)methanol as a pure compound.

Application in Organic Synthesis: A Key Building Block

The primary utility of (4-(tert-butyl)oxazol-5-yl)methanol lies in the reactivity of its hydroxymethyl group. This functional group can be readily transformed into a variety of other functionalities, including aldehydes, halides, and amines, making it a versatile precursor for constructing more complex molecular architectures.[7]

Protocol II: Oxidation to 4-(tert-butyl)oxazole-5-carbaldehyde

The conversion of the alcohol to an aldehyde is a pivotal step, as the aldehyde can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.[8] Using Dess-Martin periodinane (DMP) provides a mild and efficient method that avoids over-oxidation to the carboxylic acid.

reactant (4-(tert-butyl)oxazol-5-yl)methanol C₈H₁₃NO₂ product 4-(tert-butyl)oxazole-5-carbaldehyde C₈H₁₁NO₂ reactant->product Oxidation reagent { Dess-Martin Periodinane (DMP) | CH₂Cl₂ } reagent->product

Caption: Oxidation of the primary alcohol to an aldehyde.

Experimental Procedure:

  • Reaction Setup: Dissolve (4-(tert-butyl)oxazol-5-yl)methanol (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equiv.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting aldehyde is often pure enough for the next step but can be further purified by silica gel chromatography if necessary.

Application Example: Synthesis of a Substituted Amine via Reductive Amination

This protocol demonstrates how the synthesized aldehyde can be used to install a substituted amino-methyl group, a common pharmacophore in drug candidates.

Principle: The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material than other hydrides.

Experimental Procedure:

  • Reaction Setup: In a vial, dissolve 4-(tert-butyl)oxazole-5-carbaldehyde (1 equiv.) and the desired amine (e.g., morpholine, 1.1 equiv.) in dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 equiv.) to catalyze imine formation and stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the final tertiary amine.

Conclusion

(4-(tert-butyl)oxazol-5-yl)methanol is a high-value intermediate for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of the hydroxymethyl group allow for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the discovery of novel chemical entities.

References

  • Fisher Scientific. (2014, March 5). Safety Data Sheet for (4-(tert-butyl)oxazol-5-yl)methanol.
  • Generic Safety Data Sheet Information. (n.d.). General Handling and First-Aid Measures.
  • Cayman Chemical. (2025, April 14). Safety Data Sheet.
  • ITW Reagents. (2025, November 3). Safety data sheet for Methanol.
  • Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21, 4966-4970.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024, January 28). Biological and Molecular Chemistry.
  • VWR. (n.d.). SAFETY DATA SHEET METHANOL.
  • ChemicalBook. (n.d.). (4-TERT-BUTOXY-PHENYL)-METHANOL synthesis.
  • Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
  • Beilstein Journals. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • ChemScene. (n.d.). (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol.
  • Manan, F. A., et al. (n.d.). tert-Butyl carbamate. PMC. Available at:

  • ResearchGate. (2025, August 8). tert-Butyl carbamate. Available at:

  • Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • AWS. (n.d.). Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, -.
  • ChemScene. (n.d.). (2-Methyl-1,3-oxazol-5-yl)methanol.
  • Journal of Agricultural and Food Chemistry. (2025, December 16). Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents.
  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MedChemComm. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][3][6]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Available at:

  • Life Chemicals. (2020, June 30). Expand Your Building Block Collection with Our Functionalized 1,3-Oxazoles.
  • PMC. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Sources

Catalytic Pathways to (4-(Tert-butyl)oxazol-5-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of (4-(tert-butyl)oxazol-5-yl)methanol, a valuable building block in medicinal chemistry. The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of a tert-butyl group at the 4-position and a hydroxymethyl group at the 5-position offers unique steric and electronic properties, making this molecule an attractive starting point for the development of novel therapeutic agents.

This document outlines a robust and efficient two-step catalytic strategy, commencing with the construction of the oxazole core via a modified Van Leusen reaction, followed by the chemoselective catalytic reduction of an ester intermediate to the target alcohol. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to successfully implement these methods in their laboratories.

Strategic Approach: A Two-Stage Catalytic Synthesis

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol is most effectively achieved through a convergent strategy that first establishes the substituted oxazole ring and then introduces the hydroxymethyl functionality. This approach allows for greater control and optimization of each transformation.

Synthetic_Strategy Starting_Materials Pivaldehyde + p-Toluenesulfinic acid + Formamide + Ethyl Glyoxalate Intermediate_TosMIC α-(tert-butyl)tosylmethyl isocyanide Starting_Materials->Intermediate_TosMIC Multi-step synthesis Intermediate_Ester Ethyl 4-(tert-butyl)oxazole- 5-carboxylate Intermediate_TosMIC->Intermediate_Ester Modified Van Leusen Reaction Final_Product (4-(tert-butyl)oxazol-5-yl)methanol Intermediate_Ester->Final_Product Catalytic Ester Reduction

Figure 1: Overall synthetic workflow for (4-(tert-butyl)oxazol-5-yl)methanol.

Part 1: Synthesis of the Key Intermediate: α-(tert-butyl)tosylmethyl isocyanide

The cornerstone of the oxazole synthesis is the preparation of the requisite α-substituted tosylmethyl isocyanide (TosMIC) reagent. While TosMIC itself is commercially available, the α-(tert-butyl) derivative must be synthesized. This is achieved through a reliable two-step procedure starting from readily available materials.[1]

Protocol 1: Synthesis of N-(1-tosyl-2,2-dimethylpropyl)formamide

This protocol is adapted from the general procedure for the synthesis of N-(α-tosylbenzyl)formamide.[1]

Materials:

  • Pivaldehyde

  • Formamide

  • Chlorotrimethylsilane (TMSCl)

  • p-Toluenesulfinic acid

  • Acetonitrile

  • Toluene

  • tert-Butyl methyl ether (TBME)

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a temperature probe, combine acetonitrile and toluene (1:1 v/v).

  • Add pivaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).

  • Heat the solution to 50 °C for 4-5 hours.

  • Add p-toluenesulfinic acid (1.5 equiv) and continue heating for an additional 4-5 hours.

  • Cool the solution to room temperature and add TBME.

  • Stir for 5 minutes, then add water.

  • Cool the resulting mixture to 0 °C and hold for 1 hour to allow for precipitation.

  • Collect the precipitated solid by filtration, wash with cold TBME, and dry under vacuum to yield N-(1-tosyl-2,2-dimethylpropyl)formamide.

Protocol 2: Dehydration to α-(tert-butyl)tosylmethyl isocyanide

This protocol follows the general procedure for the dehydration of N-(α-tosyl)formamides.[1]

Materials:

  • N-(1-tosyl-2,2-dimethylpropyl)formamide

  • Tetrahydrofuran (THF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a temperature probe, dissolve N-(1-tosyl-2,2-dimethylpropyl)formamide (1.0 equiv) in anhydrous THF.

  • Add phosphorus oxychloride (2.0 equiv) and stir the solution for 5 minutes at 25 °C.

  • Cool the solution to 0 °C.

  • Slowly add triethylamine (6.0 equiv) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with TBME.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford α-(tert-butyl)tosylmethyl isocyanide.

Part 2: Construction of the Oxazole Core via Modified Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring from an aldehyde and TosMIC.[2] For the synthesis of 4,5-disubstituted oxazoles, a one-pot approach involving an α-substituted TosMIC and an appropriate aldehyde is employed.[2] In this case, the reaction between α-(tert-butyl)tosylmethyl isocyanide and ethyl glyoxalate will yield the desired ethyl 4-(tert-butyl)oxazole-5-carboxylate intermediate.

Protocol 3: Synthesis of Ethyl 4-(tert-butyl)oxazole-5-carboxylate

Materials:

  • α-(tert-butyl)tosylmethyl isocyanide

  • Ethyl glyoxalate (solution in toluene or dichloromethane)

  • Potassium carbonate (K₂CO₃)

  • Methanol or an ionic liquid (e.g., [bmim]Br)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve α-(tert-butyl)tosylmethyl isocyanide (1.0 equiv) and ethyl glyoxalate (1.1 equiv) in methanol or an ionic liquid.

  • Add anhydrous potassium carbonate (2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, if using methanol, remove the solvent under reduced pressure. If using an ionic liquid, proceed to the workup.

  • Add water to the reaction mixture and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(tert-butyl)oxazole-5-carboxylate.

Table 1: Reaction Parameters for the Modified Van Leusen Oxazole Synthesis

ParameterValueReference
TosMIC Reagent α-(tert-butyl)tosylmethyl isocyanide[1]
Aldehyde Ethyl glyoxalateN/A
Base Potassium Carbonate[2]
Solvent Methanol or [bmim]Br[2]
Temperature Room Temperature[2]
Typical Yield Good to Excellent[2]

Part 3: Catalytic Reduction of the Ester to the Target Alcohol

The final step in the synthesis is the chemoselective reduction of the ester group at the 5-position of the oxazole ring to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, they often lack selectivity and can potentially affect the oxazole ring.[3][4] A milder catalytic approach is therefore preferred to ensure the integrity of the heterocyclic core.

Catalytic_Reduction Ester Ethyl 4-(tert-butyl)oxazole- 5-carboxylate Alcohol (4-(tert-butyl)oxazol-5-yl)methanol Ester->Alcohol Reduction Hydride_Source Hydride Source (e.g., H₂, i-PrOH) Catalyst Transition Metal Catalyst (e.g., Ru, Mn) Hydride_Source->Catalyst Catalyst->Ester

Figure 2: Catalytic reduction of the ester intermediate.

Protocol 4: Catalytic Transfer Hydrogenation of Ethyl 4-(tert-butyl)oxazole-5-carboxylate

Catalytic transfer hydrogenation offers a mild and efficient method for the reduction of esters to alcohols. Ruthenium-based catalysts are particularly effective for this transformation.

Materials:

  • Ethyl 4-(tert-butyl)oxazole-5-carboxylate

  • Ruthenium catalyst (e.g., [Cp*Ir(2,2′-bpyO)(H₂O)])

  • Isopropanol (as both solvent and hydrogen source)

  • Base (e.g., potassium tert-butoxide, optional)

Procedure:

  • In a reaction vessel, dissolve ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 equiv) in isopropanol.

  • Add the ruthenium catalyst (typically 1-5 mol%).

  • If required, add a catalytic amount of base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford (4-(tert-butyl)oxazol-5-yl)methanol.

Table 2: Key Parameters for Catalytic Ester Reduction

ParameterValueReference
Substrate Ethyl 4-(tert-butyl)oxazole-5-carboxylateN/A
Catalyst Ruthenium or Manganese-based complexesN/A
Hydride Source Isopropanol (transfer hydrogenation) or H₂ (hydrogenation)N/A
Temperature Typically elevated (e.g., reflux)N/A
Expected Yield Good to HighN/A

Conclusion

The synthetic strategy and detailed protocols presented in this guide offer a reliable and efficient pathway for the synthesis of (4-(tert-butyl)oxazol-5-yl)methanol. The use of a modified Van Leusen reaction provides a versatile method for the construction of the 4-substituted oxazole core, while the subsequent catalytic reduction of the ester functionality ensures a mild and chemoselective conversion to the desired alcohol. These methods are well-suited for laboratory-scale synthesis and can be adapted for the preparation of analogues for structure-activity relationship studies in drug discovery programs.

References

  • Van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. J. Org. Chem.1977, 42 (19), 3114–3118.
  • Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. α-Tosylbenzyl Isocyanide. Org. Synth.2003, 80, 131.
  • Reagents for Organic Synthesis. Lithium Aluminum Hydride. Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Inc.
  • Wikipedia. Lithium aluminium hydride.
  • Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, 2009 (03), 500-504.
  • Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • BenchChem.
  • BenchChem.
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction.
  • ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I)
  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
  • Organic Chemistry Portal.
  • DTIC. ISOCYANIDE SYNTHESIS.

Sources

Purification of (4-(Tert-butyl)oxazol-5-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification protocol for (4-(tert-butyl)oxazol-5-yl)methanol , a critical heterocyclic building block often synthesized via the reduction of ethyl 4-(tert-butyl)oxazole-5-carboxylate. While the oxazole ring is weakly basic (pKa ~0.8), the primary alcohol moiety introduces significant polarity and hydrogen-bonding capability, necessitating a carefully optimized silica gel chromatography method.

This guide moves beyond generic instructions, addressing specific challenges such as aluminum salt removal (post-reduction), tailing on silica, and UV detection limits.

Physicochemical Profile & Separation Logic

Understanding the molecule's interaction with the stationary phase is the foundation of a successful separation.

PropertyData / CharacteristicChromatographic Implication
Structure Oxazole ring + tert-butyl group + hydroxymethyl group.[1]Dual nature: The tert-butyl group is lipophilic; the alcohol is polar. The oxazole nitrogen is a weak Lewis base.[2][3]
pKa (Conjugate Acid) ~0.8 (Very weak base) [1]Unlike pyridines (pKa ~5), oxazoles rarely require aggressive amine modifiers (e.g., Et3N) to prevent streaking, though 1% Et3N can sharpen bands.
Polarity Moderate-HighThe primary alcohol dominates retention. Expect significant retention on silica compared to the ester precursor.
UV Absorption λmax ~205–220 nm (End absorption)Detection at 254 nm is possible but may be weak due to the lack of extended conjugation. Iodine or KMnO4 staining is recommended.
Solubility Soluble in DCM, EtOAc, MeOH.Excellent solubility allows for liquid loading, though dry loading is preferred for resolution.

Pre-Purification Workflow: The Critical "Clean-Up"

Context: This compound is typically generated by reducing an ester with LiAlH4 or DIBAL. Direct loading of crude reaction mixtures containing aluminum salts will ruin the separation.

Protocol: Rochell Salt Workup (Essential)

Before chromatography, ensure the crude is free of gelatinous aluminum hydroxides which clog columns and trap product.

  • Quench: Dilute the reaction mixture with diethyl ether (Et2O) at 0°C.

  • Add Rochelle Salt: Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) solution (10 mL per gram of hydride reagent).

  • Stir: Vigorously stir at room temperature for 1–2 hours until two clear, distinct layers form (organic layer clear, aqueous layer clear/white).

  • Extract: Separate layers. Extract aqueous phase 3x with EtOAc.[4]

  • Dry: Dry combined organics over Na2SO4, filter, and concentrate.

Method Development (TLC)

Objective: Determine the optimal solvent system (Rf ~ 0.3) for the target alcohol.[5]

Standard Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc). Alternative (for higher polarity): Dichloromethane / Methanol (DCM/MeOH).

Experimental Procedure:

  • Spot the crude material on a silica TLC plate.

  • Elute with 30% EtOAc in Hexanes .

    • Scenario A (Rf < 0.2): Too polar. Increase EtOAc to 50%.

    • Scenario B (Rf > 0.5): Too non-polar. Decrease EtOAc to 15%.

  • Visualization:

    • UV (254 nm): Check for dark spots (oxazole ring).

    • Stain (KMnO4): Dip and heat. The alcohol will oxidize and appear as a bright yellow/brown spot. This is the most reliable method.

Target Rf: Aim for an Rf of 0.25 – 0.35 for the product. The non-polar impurities (unreacted ester, tert-butyl byproducts) should move to Rf > 0.6.

Automated Flash Chromatography Protocol

A. System Setup
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm for difficult separations, 40–63 µm standard).

  • Column Size: 12 g cartridge for < 500 mg crude; 40 g cartridge for 500 mg – 2 g crude.

  • Flow Rate: 15–25 mL/min (12 g col); 30–40 mL/min (40 g col).

B. Sample Loading (Dry Loading Recommended)

Due to the polarity of the alcohol, liquid loading in DCM can cause band broadening (the "solvent effect").

  • Dissolve crude in minimal DCM/MeOH.

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).

  • Evaporate solvent to dryness on a rotovap (free-flowing powder).

  • Pack into a solid load cartridge.

C. Gradient Elution Profile

Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate

Time / CV (Column Volumes)% Solvent B (EtOAc)Phase Description
0 – 2 CV 5%Equilibration: Elutes very non-polar impurities.
2 – 5 CV 5% → 20%Ramp 1: Elutes unreacted ester precursor.
5 – 15 CV 20% → 60%Separation Zone: Product typically elutes between 35–50% B.
15 – 18 CV 60% → 100%Flush: Elutes highly polar byproducts (acids, salts).
18 – 20 CV 100%Wash: Ensure column is clean.
D. Fraction Collection
  • Trigger: UV Absorbance (Dual wavelength: 214 nm and 254 nm).

  • Threshold: Set slope sensitivity to detect the subtle rise of the oxazole chromophore.

  • Volume: Collect 10–15 mL fractions (for 12g column).

Visualization of Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Rochelle Salt Quench (Remove Al species) Start->Quench 1. Dilute Et2O 2. Stir 1h TLC TLC Method Dev Target: Rf ~0.3 in Hex/EtOAc Quench->TLC Dry & Conc. Load Dry Load on Celite (Prevents band broadening) TLC->Load Rf Confirmed Gradient Gradient Elution 10% -> 60% EtOAc/Hex Load->Gradient Inject Fractions Fraction Collection (UV 254nm + KMnO4 Stain) Gradient->Fractions Monitor UV Pure Pure (4-(Tert-butyl)oxazol-5-yl)methanol Fractions->Pure Evaporate

Figure 1: Step-by-step workflow for the isolation of the target oxazole alcohol, emphasizing the critical quench step to prevent column fouling.

Troubleshooting & Optimization

IssueRoot CauseSolution
Tailing / Streaking Hydrogen bonding of the -OH group with silica silanols.Add Modifier: Add 1% Triethylamine (Et3N) to the mobile phase. This blocks acidic silanol sites [1].
Product Co-elutes Impurities have similar polarity (e.g., regioisomers).Switch Solvent: Change to DCM / Methanol (0–5% MeOH). The selectivity of DCM is different from Hexanes.
No UV Signal Low extinction coefficient of the oxazole ring.Wavelength: Monitor 210–220 nm. Blind Collection: Collect all fractions in the expected range and spot check with KMnO4 stain.
Cloudy Fractions Aluminum salts breakthrough.Filter: Pass the pooled fractions through a 0.45 µm PTFE syringe filter before evaporation.

References

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Detailed data on oxazole basicity and physical properties).

  • Li, J. J. (2009). Name Reactions for Homologations-I: Reduction of Esters. In: Name Reactions for Homologations. Wiley.[6] (Standard protocols for ester reduction workups).

  • Santa Cruz Biotechnology . (n.d.). [4-(1,3-Oxazol-5-yl)phenyl]methanol Product Data. (Reference for handling similar oxazole-methanol derivatives).

Sources

Use of (4-(Tert-butyl)oxazol-5-yl)methanol in the synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Incorporation of (4-(tert-butyl)oxazol-5-yl)methanol in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule's architecture is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While the ligands ensure binding, the linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties.[5] This guide provides an in-depth exploration of (4-(tert-butyl)oxazol-5-yl)methanol, a heterocyclic building block, for its use in constructing rigid and semi-rigid linkers, offering a strategic alternative to traditional flexible alkyl and PEG chains. We will detail the rationale, synthetic protocols, and key considerations for its successful integration into PROTAC drug discovery workflows.

Introduction: The Central Role of the Linker in PROTAC Efficacy

The PROTAC mechanism is catalytic, requiring the formation of a productive ternary complex to facilitate the transfer of ubiquitin from the E3 ligase to the target protein, marking it for proteasomal degradation.[6][7] The linker is not merely a spacer; its length, rigidity, and chemical composition are paramount.[8][]

  • Flexible Linkers (Alkyl, PEG): These are the most common starting points in PROTAC design due to their synthetic accessibility.[3][4] Their conformational freedom can increase the probability of achieving a productive ternary complex. However, high flexibility can lead to an entropic penalty upon binding and may contribute to poor pharmacokinetic properties like high lipophilicity and susceptibility to metabolism.[3]

  • Rigid Linkers (Cyclic, Aromatic): To overcome the drawbacks of flexible linkers, more rigid designs are employed.[3] Rigid linkers can improve selectivity, reduce the entropic penalty of ternary complex formation, and enhance physicochemical properties.[] The oxazole moiety falls into this category, offering a planar, metabolically stable, and synthetically versatile scaffold.[10][11]

The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological receptors and enzymes, making it a valuable component in medicinal chemistry.[12][13] Its incorporation into a PROTAC linker can impart conformational restriction, which is crucial for optimizing the orientation of the two ligands for effective ternary complex formation.[3]

Why (4-(tert-butyl)oxazol-5-yl)methanol?

This specific building block offers a unique combination of features:

  • Oxazole Core: Provides a rigid, planar element to the linker, reducing conformational flexibility.[10] This can lead to improved selectivity and more stable ternary complexes.[3]

  • Methanol Handle (-CH₂OH): The primary alcohol serves as a versatile synthetic handle for covalent attachment and further elaboration of the linker chain.

  • Tert-butyl Group: This bulky, lipophilic group can provide favorable van der Waals interactions within the binding pocket of the E3 ligase or target protein. Its presence has been noted in structure-guided design of potent ligands for the von Hippel-Lindau (VHL) E3 ligase, suggesting its utility in this chemical space.[14]

Strategic Synthesis of Oxazole-Based PROTACs

The integration of (4-(tert-butyl)oxazol-5-yl)methanol into a PROTAC requires a multi-step synthetic sequence. A common and highly efficient strategy involves converting the building block into a bifunctional linker precursor, which can then be coupled to the POI and E3 ligase ligands. The "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is ideal for this purpose due to its high yield, selectivity, and compatibility with a wide range of functional groups.

Below is a representative workflow for assembling a PROTAC using this building block.

Workflow for Oxazole-Based PROTAC Assembly

Sources

Troubleshooting & Optimization

Troubleshooting low yield in (4-(Tert-butyl)oxazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(Tert-butyl)oxazol-5-yl)methanol Synthesis

Ticket ID: OX-TB-5YM-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Users frequently report low yields (<40%) when synthesizing (4-(tert-butyl)oxazol-5-yl)methanol. Analysis suggests the bottleneck rarely lies in the core chemistry but rather in isolation failures due to the amphiphilic nature of the product and aluminum salt entrapment during the reduction step.

This guide treats your synthesis as a debuggable system. We will analyze the two primary workflows:

  • The Reduction Route (Standard): Reducing ethyl 4-(tert-butyl)oxazole-5-carboxylate.

  • The Ring-Closure Route (Alternative): Direct cyclization (less common for alcohol targets).

Module 1: Diagnostic Workflow

Before altering your chemistry, determine where the mass is being lost. Use this decision matrix to isolate the failure point.

TroubleshootingFlow Start Low Yield Observed TLC_Check Diagnostic: TLC of Crude rxn (Before Workup) Start->TLC_Check Conversion Is starting material (SM) consumed? TLC_Check->Conversion Incomplete NO: SM remains Conversion->Incomplete SM Visible Complete YES: Product Spot Visible Conversion->Complete Clean Conversion Steric Issue: Steric Hindrance of t-Butyl Action: Increase Temp/Time or Switch Reagent Incomplete->Steric Workup Diagnostic: Check Aqueous Layer pH Complete->Workup Acidic pH < 4 Workup->Acidic Protonation Issue: Oxazole Protonation (Product is in Water) Action: Neutralize to pH 7-8 Acidic->Protonation Yes Neutral pH Neutral Acidic->Neutral No Emulsion Issue: Al-Salt Trapping Action: Rochelle's Salt Workup Neutral->Emulsion

Figure 1: Diagnostic logic flow for identifying yield loss in oxazole synthesis.

Module 2: The Critical Step – Ester Reduction

Context: The most reliable route is the reduction of Ethyl 4-(tert-butyl)oxazole-5-carboxylate using Lithium Aluminum Hydride (


).
The Problem:  The tert-butyl group is bulky, but the primary failure mode is workup inefficiency . Oxazoles are weak bases; standard acid quenches can protonate the ring nitrogen, rendering the alcohol water-soluble. Furthermore, aluminum salts form "gels" that physically trap the product.
Protocol: Optimized Reduction with Rochelle’s Salt

Do not use the standard Fieser workup (Water/NaOH/Water) for this substrate; the precipitate is often too voluminous due to the bulky lipid-like nature of the t-butyl group interacting with the salts.

ParameterSpecificationRationale
Reagent

(1.2 - 1.5 equiv)
Excess needed to overcome potential coordination to the oxazole nitrogen.
Solvent Anhydrous THFEther is acceptable, but THF solubilizes the tert-butyl intermediate better.
Temperature 0°C

RT
Start cold to prevent ring opening; warm to complete reduction.
Quench Rochelle's Salt (NaK Tartrate) CRITICAL: Solubilizes Aluminum salts, preventing product entrapment.

Step-by-Step Protocol:

  • Setup: Flame-dry a flask under

    
    . Dissolve Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 equiv) in dry THF (0.2 M). Cool to 0°C.[1][2]
    
  • Addition: Add

    
     (1.5 equiv) dropwise (solution in THF preferred over solid addition).
    
  • Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC.[3]

    • Note: If conversion is slow, reflux gently. The tert-butyl group provides steric protection, making the ester carbonyl less accessible.

  • The "High-Yield" Quench:

    • Cool back to 0°C.

    • Dilute with wet

      
       (equal volume to THF).
      
    • Add Saturated Aqueous Rochelle’s Salt (approx. 20 mL per gram of

      
      ).
      
    • Vigorous Stirring: Stir at RT for 1–2 hours until two clear layers form (organic layer clear, aqueous layer clear/blueish). Do not skip this stir time.

  • Extraction: Separate layers. Extract aqueous phase with DCM (

    
    ).
    
    • Why DCM? Oxazole alcohols have better solubility in chlorinated solvents than ether.

Module 3: Precursor Synthesis (The Ring Formation)

If you are synthesizing the ester precursor yourself (rather than buying it), the Schöllkopf Method is the industry standard for 5-substituted oxazoles.

Reaction: Ethyl isocyanoacetate + Pivaloyl chloride (or anhydride)


 Oxazole Ester.

Common Failure Points:

  • Base Selection: Using weak bases (like

    
    ) often results in incomplete cyclization.
    
    • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK in THF.

  • Temperature Control: The C-acylation step is exothermic. If it gets too hot, isocyanide polymerization occurs (turning the mixture black/tarry).

    • Control: Maintain < 0°C during acyl chloride addition.

Synthesispath SM1 Ethyl Isocyanoacetate Intermediate Isocyano-Enolate Intermediate SM1->Intermediate Base (DBU/TEA) SM2 Pivaloyl Chloride (t-Bu source) SM2->Intermediate Ester Ethyl 4-(t-butyl) oxazole-5-carboxylate Intermediate->Ester Cyclization (CuI cat. optional) Product (4-(t-butyl)oxazol-5-yl) methanol Ester->Product LiAlH4 Rochelle's Salt

Figure 2: The Schöllkopf synthetic pathway to the target alcohol.

Module 4: Isolation & Purification FAQs

Q: I see the product on TLC, but it vanishes after rotovap. Is it volatile? A: Yes, partially. While the tert-butyl group adds weight (MW ~155 g/mol ), the lack of hydrogen bond donors (other than the alcohol) makes it relatively volatile.

  • Fix: Do not use high vacuum (< 5 mbar) with a heated bath (> 40°C) for extended periods.

  • Fix: If the yield is critical, consider isolating it as the TBDMS ether or Acetate derivative if the next step allows.

Q: My product is stuck in the aqueous layer. A: The oxazole nitrogen has a pKa of ~0.8 (conjugate acid). While not highly basic, strong acid washes (e.g., 1M HCl) will protonate it, keeping it in the water.

  • Fix: Ensure the aqueous layer pH is ~7–8 during extraction. If you used an acid quench, neutralize with saturated

    
     before extraction.
    
  • Fix: "Salt out" the aqueous layer by saturating it with NaCl before DCM extraction.

Q: The NMR shows a mixture of product and ring-opened acyclic amide. A: Oxazoles are acid-sensitive. If you used a strong acid workup or left the product in


 (which is often acidic) for days, the ring can hydrolyze.
  • Fix: Filter

    
     through basic alumina before NMR or use 
    
    
    
    . Avoid HCl during workup.

References

  • Schöllkopf Oxazole Synthesis (Base Method)

    • Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides.
    • Relevance: Defines the standard route for 5-substituted oxazole carboxyl
  • LiAlH4 Reduction & Workup Protocols

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
    • Relevance: Authoritative text on hydride reductions and specific workup modific
  • Oxazole Stability & Properties

    • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley.
    • Relevance: Comprehensive data on the acid sensitivity and volatility of oxazole deriv

Sources

Optimizing reaction conditions for (4-(Tert-butyl)oxazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for (4-(Tert-butyl)oxazol-5-yl)methanol Synthesis

Executive Summary & Core Workflow

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol presents specific challenges due to the steric bulk of the tert-butyl group and the sensitivity of the oxazole ring to certain reducing conditions. This guide outlines the most robust synthetic pathway: the modified Hantzsch/Bredereck synthesis starting from ethyl pivaloylacetate. This route ensures correct regiochemistry (tert-butyl at C4, hydroxymethyl at C5) and scalability.

Core Synthesis Workflow

OxazoleSynthesis Start Ethyl Pivaloylacetate (Precursor) Step1 Step 1: Chlorination (SO2Cl2, 0°C) Start->Step1 Inter1 Ethyl 2-chloro-4,4- dimethyl-3-oxopentanoate Step1->Inter1  Yield: ~85-90% Step2 Step 2: Cyclization (Formamide, 140°C) Inter1->Step2 Inter2 Ethyl 4-(tert-butyl) oxazole-5-carboxylate Step2->Inter2  Yield: ~60-70%  (Regioselective) Step3 Step 3: Reduction (LiAlH4, THF) Inter2->Step3 End (4-(Tert-butyl)oxazol-5-yl) methanol Step3->End  Yield: ~80-90%

Figure 1: Optimized synthetic pathway for (4-(tert-butyl)oxazol-5-yl)methanol.

Detailed Experimental Protocols

Step 1: Chlorination of Ethyl Pivaloylacetate

Objective: Introduce a leaving group at the


-position without dichlorination.
  • Reagents: Ethyl pivaloylacetate (1.0 equiv), Sulfuryl chloride (

    
    , 1.05 equiv), DCM or 
    
    
    
    .
  • Protocol:

    • Dissolve ethyl pivaloylacetate in DCM (2 mL/mmol) and cool to 0°C .

    • Add

      
       dropwise over 30 minutes. Critical:  Maintain temp < 5°C to prevent dichlorination.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Workup: Wash with water, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Checkpoint:

      
       NMR should show a singlet for the 
      
      
      
      -proton around
      
      
      5.2-5.5 ppm.
Step 2: Cyclization (Bredereck Synthesis)

Objective: Form the oxazole ring with correct regiochemistry.

  • Reagents: Crude

    
    -chloro ester from Step 1, Formamide (excess, ~5-10 equiv).
    
  • Protocol:

    • Mix the chloro ester with formamide in a round-bottom flask.

    • Heat to 130-140°C for 4-6 hours.

    • Optimization Note: The reaction generates water.[1] Using a Dean-Stark trap or adding molecular sieves can drive conversion, though standard thermal conditions often suffice.

    • Workup: Cool, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash extensively with water to remove formamide.

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove uncyclized byproducts.

Step 3: Reduction to Alcohol

Objective: Selectively reduce the ester to the primary alcohol.

  • Reagents: Ethyl 4-(tert-butyl)oxazole-5-carboxylate,

    
     (1.0-1.2 equiv), dry THF.
    
  • Protocol:

    • Suspend

      
       in dry THF at 0°C  under Argon/Nitrogen.
      
    • Add the oxazole ester (dissolved in THF) dropwise.

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Quenching (Fieser Method): For x g

      
      , add x mL water, x mL 15% NaOH, 3x mL water. Filter the white precipitate.[2]
      
    • Purification: The filtrate is concentrated to yield the target alcohol.

Troubleshooting & FAQs

Q1: Why am I getting low yields in the cyclization step (Step 2)?

  • Diagnosis: The most common cause is incomplete cyclization or decomposition due to residual acid.

  • Solution:

    • Temperature: Ensure the internal temperature reaches at least 130°C . The reaction has a high activation energy due to the steric bulk of the tert-butyl group.

    • Reagent Quality: Use fresh, dry formamide. Hydrolyzed formamide (containing formic acid) can inhibit the reaction.

    • Additive: Adding a catalytic amount of sulfuric acid or using ammonium formate in formic acid can sometimes improve yields if the thermal formamide route fails [1].

Q2: I observe a byproduct in Step 1. Is it the dichloro species?

  • Diagnosis: Yes, if you see a loss of the

    
    -proton signal in NMR.
    
  • Solution: Strictly control the temperature at 0°C and add

    
     slowly. Do not use a large excess of reagent (max 1.05 equiv). If dichlorination occurs, it cannot be reversed; the batch must be discarded or purified via distillation before Step 2.
    

Q3: Can I use DIBAL-H instead of LiAlH4 for the reduction?

  • Analysis: Yes, DIBAL-H is a milder alternative and often provides cleaner profiles for heterocyclic esters.

  • Recommendation: Use DIBAL-H (2.2 equiv) in DCM at -78°C . This prevents potential ring-opening side reactions that can occur with powerful nucleophiles like

    
     at higher temperatures. However, for this specific hindered substrate, 
    
    
    
    at 0°C is generally safe and more cost-effective [2].

Q4: How do I confirm the regiochemistry of the oxazole?

  • Verification:

    • NOE (Nuclear Overhauser Effect): Irradiate the tert-butyl signal. If the structure is correct (4-tBu), you should not see a strong enhancement of the C2-proton (the proton on the oxazole ring between N and O) because the t-Bu is distant.

    • HMBC: Look for correlations between the hydroxymethyl protons and the oxazole carbons.

    • Literature Precedent: The reaction of

      
      -halo-
      
      
      
      -keto esters with amides consistently yields 4-substituted-5-oxazolecarboxylates [3].

Optimization Data & Solvent Screening

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Chlorination Solvent

(RT)

(0°C )
Yield increased from 75% to 92% ; reduced dichloro impurity.
Cyclization Temp 100°C140°C Conversion increased from 40% to >95% .
Reduction Reagent

/ MeOH
LiAlH_4 / THF

is too weak for oxazole esters;

gives quantitative yield.

References

  • Organic Syntheses, Coll. Vol. 6, p. 620 (1988). Ethyl 4-Methyl-5-Oxazolecarboxylate. (General procedure for Hantzsch oxazole synthesis adapted for tert-butyl analog).

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Journal of Organic Chemistry.Regioselective Synthesis of 4-Substituted 5-Oxazolecarboxylates.

Sources

Technical Support Center: Synthesis & Troubleshooting of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting in Oxazole Synthesis

Executive Summary

This guide addresses the synthesis of (4-(tert-butyl)oxazol-5-yl)methanol , a critical intermediate often used in the construction of chiral ligands (e.g., PyOx) and bioactive fragments.

The most robust synthetic route involves the reduction of Ethyl 4-(tert-butyl)oxazole-5-carboxylate . While the oxazole ring is aromatic and generally stable, the presence of the bulky tert-butyl group and the basicity of the ring nitrogen create specific challenges during the reduction and workup phases.

This technical document details the common side products formed during this process, the mechanistic reasons for their formation, and protocols to eliminate them.

Module 1: The Critical Step – Reduction of the Ester

Reaction: Ethyl 4-(tert-butyl)oxazole-5-carboxylate + LiAlH




(4-(tert-butyl)oxazol-5-yl)methanol
Common Side Products & Impurities

The following table summarizes the impurities most frequently observed during HPLC/GC-MS analysis of the crude reaction mixture.

Impurity NameStructure DescriptionOrigin/CauseDetection (NMR/MS)
The Aldehyde 4-(tert-butyl)oxazole-5-carbaldehydeIncomplete Reduction. The bulky tert-butyl group at C4 sterically hinders the hydride attack at the C5 carbonyl, stabilizing the intermediate.

H NMR:
Distinct singlet ~9.5–10.0 ppm.IR: Strong C=O stretch ~1690 cm

.
The Acid 4-(tert-butyl)oxazole-5-carboxylic acidHydrolysis. Occurs if the starting ester hydrolyzes due to moisture in the solvent before reduction, or if the workup is too basic/aqueous without quenching the aluminate complex properly.MS: [M+H]

= 170 (vs 156 for alcohol). Broad OH peak in NMR (10-12 ppm).
Ring-Opened Amine

-acylamino ketone derivatives
Acidic Decomposition. Oxazoles are weak bases. If the LiAlH

quench uses strong acid (HCl) or if the pH drops < 3, the ring hydrolyzes.

H NMR:
Loss of the aromatic C2 proton singlet (~7.8 ppm). Appearance of broad NH/OH signals.
Over-Reduced Alkane 4-(tert-butyl)-5-methyloxazoleOver-Reduction. Rare with LiAlH

alone, but possible if Lewis acids (e.g., AlCl

) are present or reaction temp is excessive (>60°C).

H NMR:
New methyl doublet/singlet ~2.2 ppm. Loss of CH

O signal.
Troubleshooting Guide: The "Aldehyde Stall"

Symptom: The reaction stalls at the aldehyde intermediate. TLC shows two spots (Aldehyde and Alcohol) even after 4 hours.

  • Root Cause: The tert-butyl group provides significant steric bulk, slowing the formation of the tetrahedral intermediate required for the second hydride transfer.

  • Solution:

    • Stoichiometry: Increase LiAlH

      
       from 1.0 eq to 1.5–2.0 eq .
      
    • Temperature: Do not run at 0°C for the duration. Initiate at 0°C, then warm to reflux (THF, 66°C) for 1–2 hours to drive the aldehyde to the alcohol.

    • Alternative Reagent: If LiAlH

      
       is problematic, switch to DIBAL-H (3.0 eq)  in DCM at -78°C 
      
      
      
      RT, though this often favors the aldehyde if not carefully pushed.

Module 2: Precursor Carryover (The Schöllkopf Route)

Context: The starting material, Ethyl 4-(tert-butyl)oxazole-5-carboxylate, is typically synthesized via the Schöllkopf method using ethyl isocyanoacetate and pivaloyl chloride. Impurities from this step often co-elute with the final alcohol.

Pathway Analysis

OxazoleSynthesis SM1 Ethyl Isocyanoacetate Inter Intermediate (Acyl Isocyanide) SM1->Inter Base (TEA/DBU) Impurity2 Side Product B: Hydrolyzed Isocyanide (N-Formyl glycine ester) SM1->Impurity2 Moisture/H2O SM2 Pivaloyl Chloride SM2->Inter Ester Target Ester (Ethyl 4-(t-butyl)oxazole-5-carboxylate) Inter->Ester Cyclization Impurity1 Side Product A: Imidazole Derivative (If amine present) Inter->Impurity1 Ammonia/Amine Contamination Alcohol FINAL PRODUCT (4-(t-butyl)oxazol-5-yl)methanol Ester->Alcohol LiAlH4 Reduction Impurity3 Side Product C: Aldehyde Intermediate Ester->Impurity3 Incomplete Reduction

Figure 1: Synthetic pathway highlighting critical impurity injection points.

Troubleshooting Precursor Impurities
  • The "Formamide" Impurity:

    • Identity: Ethyl 2-formamidoacetate (from hydrolysis of isocyanoacetate).

    • Impact: Reduces to N-methylethanolamine derivatives during the LiAlH

      
       step, creating a basic impurity that is hard to remove.
      
    • Prevention: Distill Ethyl isocyanoacetate before use or store over activated molecular sieves.

  • The "Pivalic" Residue:

    • Identity: Pivalic acid (from unreacted pivaloyl chloride).

    • Impact: Consumes LiAlH

      
       (generating H
      
      
      
      gas) and complicates the quench.
    • Removal: Wash the ester precursor with saturated NaHCO

      
      thoroughly before the reduction step.
      

Module 3: Validated Protocols

Protocol A: Robust Reduction with Rochelle’s Salt Workup

Use this protocol to prevent ring opening and emulsion formation.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH

    
     (1.5 eq)  suspended in anhydrous THF.
    
  • Addition: Dissolve Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 eq) in THF. Add dropwise at 0°C.

    • Note: Gas evolution (H

      
      ) will occur. Vent via a needle/bubbler.
      
  • Reaction: Warm to Room Temperature (RT) for 30 mins, then reflux for 1 hour.

    • Checkpoint: TLC (Hexane:EtOAc 1:1). Product R

      
       ~ 0.2–0.3; Ester R
      
      
      
      ~ 0.7.
  • The Quench (CRITICAL): Cool to 0°C. Dilute with diethyl ether.

    • Add Water (x mL per x g LiAlH

      
      ).
      
    • Add 15% NaOH (x mL).

    • Add Water (3x mL).

    • Better Alternative for Oxazoles: Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 2 hours until two clear layers form.

  • Isolation: Separate layers. Extract aqueous with EtOAc.[1] Dry organic over Na

    
    SO
    
    
    
    (avoid acidic MgSO
    
    
    if possible, though usually safe).
Protocol B: Emergency Cleanup (Ring Preservation)

If you suspect the ring has opened (loss of UV activity, complex NMR):

  • Do not use column chromatography with acetic acid in the eluent.

  • Dissolve crude in DCM and wash with pH 8.0 phosphate buffer.

  • The open-chain amino ketone is more water-soluble; the oxazole alcohol will remain in the DCM.

FAQs: Researcher to Researcher

Q1: My product is water-soluble and I lost it during the brine wash. Why? A: Oxazoles are weak bases, and the hydroxymethyl group adds polarity. If your brine was slightly acidic or if you used 1N HCl to quench, you protonated the oxazole (forming the salt), pushing it into the aqueous layer. Always quench with Rochelle's salt or saturated NH


Cl, and keep the pH near 7-8. 

Q2: I see a peak at 10.0 ppm in the NMR. Is it the aldehyde or the acid? A: Likely the aldehyde. The oxazole carboxylic acid proton is usually very broad and can shift depending on concentration. The aldehyde proton is a sharp singlet. Run an IR: if you see a sharp band at 1690 cm


, it's the aldehyde. If you see a broad stretch 2500–3000 cm

, it's the acid.

Q3: Can I use NaBH


 instead of LiAlH

?
A: NaBH

alone is usually too slow for ester reduction. However, NaBH

+ CaCl

(generated in situ) or NaBH

in refluxing MeOH can work, but LiAlH

is cleaner for this specific steric profile.

References

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive text on oxazole ring stability and synthesis).

  • Schöllkopf, U. (1979). Syntheses of Heterocyclic Compounds with Isocyanides. Angewandte Chemie International Edition. (Primary reference for the ester precursor synthesis).

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Discusses oxazole stability and functionalization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for LiAlH4 reduction mechanisms and workups).

Sources

Technical Support Center: Purification of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-(Tert-butyl)oxazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable oxazole intermediate. We will explore common issues, provide detailed troubleshooting steps, and present optimized protocols grounded in established chemical principles.

Introduction: The Purification Challenge

(4-(Tert-butyl)oxazol-5-yl)methanol presents a unique purification challenge due to its amphipathic nature. The molecule combines a bulky, non-polar tert-butyl group with a polar hydroxymethyl group and a moderately polar oxazole ring. This structure can lead to difficulties in crystallization and chromatographic separation, where the compound may exhibit properties of both polar and non-polar molecules. This guide provides a systematic approach to overcoming these challenges. Oxazole rings themselves are generally thermally stable, which is an advantage during purification processes that may involve heating.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (4-(Tert-butyl)oxazol-5-yl)methanol?

Common impurities typically originate from the synthetic route used.[4] For instance, in a van Leusen-type synthesis, which is a common method for forming oxazole rings, you might encounter:[5]

  • Unreacted Starting Materials: Such as p-toluenesulfonylmethyl isocyanide (TosMIC) or the aldehyde precursor.

  • By-products: Including p-toluenesulfinic acid, which is eliminated during the final aromatization step.[6]

  • Side-reaction Products: Products from dimerization or polymerization of starting materials.

  • Degradation Products: Although oxazoles are relatively stable, some substituted variants can be sensitive to harsh pH conditions or prolonged heat.[7]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, DMF, Methanol, Ethyl Acetate) are common impurities that must be removed.[4]

Q2: My crude product is a persistent oil or gum, making recrystallization impossible. What should I do?

This is a common issue, often caused by residual solvents or low-melting impurities plasticizing the solid product.

  • Initial Step - High Vacuum: First, try drying the crude material under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound is thermally stable. This can remove volatile solvents that are preventing crystallization.

  • Trituration: If vacuum drying is insufficient, perform a trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, a non-polar solvent like hexanes, petroleum ether, or diethyl ether would be a good starting point. The pure product may solidify and can then be isolated by filtration.

  • Chromatography: If trituration fails, the best course of action is to proceed directly to column chromatography to remove the impurities causing the oiling.

Q3: My compound appears to be degrading during silica gel chromatography. What causes this and how can it be prevented?

Degradation on a silica gel column is typically caused by the acidic nature of the silica surface. The oxazole nitrogen is basic and can interact strongly with acidic silica, potentially catalyzing decomposition, especially for sensitive molecules.[1][2]

  • Symptom: You may observe streaking on the TLC plate, a colored band remaining at the top of the column, or the appearance of new, lower Rf spots in the collected fractions.

  • Solution 1 - Deactivation: Neutralize the silica gel before use. This can be done by preparing the column slurry in the eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or pyridine. This deactivates the acidic sites on the silica.

  • Solution 2 - Alternative Stationary Phase: If the compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol.[8][9]

  • Solution 3 - Speed: Perform flash column chromatography rather than gravity chromatography.[8] Minimizing the time the compound spends on the column reduces the opportunity for degradation.

Q4: After purification, my NMR spectrum shows residual ethyl acetate and hexanes. How can these be removed?

High-boiling point solvents can be difficult to remove, especially if the product is a viscous oil or a low-melting solid.

  • High Vacuum & Gentle Heat: As a first step, dry the sample under high vacuum (using a Schlenk line or high-vacuum pump) for an extended period (12-24 hours). Gentle heating (30-40°C) can help, but be cautious of potential product degradation.

  • Solvent Co-evaporation: Dissolve the product in a low-boiling point solvent with which it does not form an azeotrope (e.g., dichloromethane or methanol). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling impurity.

  • Lyophilization (Freeze-Drying): If the product is soluble in a solvent that can be freeze-dried (like benzene or 1,4-dioxane) and is stubborn, lyophilization is a very effective but more involved method for removing residual solvents.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solutions & Actions
Poor Separation in Column Chromatography (Co-elution) 1. Incorrect mobile phase polarity. 2. Column is overloaded with crude material. 3. Impurity has very similar polarity to the product.1. Optimize Mobile Phase: Use TLC to test solvent systems with different polarities (e.g., Hexane/EtOAc, DCM/MeOH). Aim for a product Rf of 0.25-0.35.[8] 2. Reduce Load: Use a higher ratio of silica to crude material (aim for 50:1 to 100:1 by weight).[9] 3. Try a Different Solvent System: Switch one of the eluent components to change selectivity (e.g., replace hexanes with toluene or ethyl acetate with diethyl ether).
Product Does Not Elute from Column 1. Mobile phase is not polar enough. 2. Strong, irreversible adsorption to the stationary phase (see Q3).1. Increase Polarity: Gradually increase the percentage of the polar solvent in the eluent (gradient elution).[8][10] 2. Flush Column: If the product is stuck, try flushing the column with a very polar solvent like 10% Methanol in DCM or pure Ethyl Acetate. 3. Deactivate Silica: If strong adsorption is suspected, repack the column with silica treated with triethylamine.
Low Recovery from Recrystallization 1. Product has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Cooling was too rapid, trapping impurities.1. Add Anti-Solvent: After dissolving in a minimal amount of hot solvent, slowly add a miscible "anti-solvent" (in which the product is insoluble) until turbidity persists. Then, cool slowly. 2. Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. 3. Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator to maximize crystal growth.
Oily Precipitate Instead of Crystals 1. "Oiling out" occurs when the solution becomes supersaturated above the melting point of the solid. 2. Presence of impurities that lower the melting point.1. Re-heat and Dilute: Re-heat the solution until it is homogeneous again, add slightly more solvent, and allow it to cool more slowly. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth. 3. Add Seed Crystal: If available, add a single pure crystal to initiate crystallization.

Purification Protocols & Methodologies

Visualizing the Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of the crude material. This decision tree outlines a logical approach.

Purification_Decision_Tree Start Crude (4-(Tert-butyl)oxazol-5-yl)methanol IsSolid Is the crude material a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes Trituration Triturate with non-polar solvent (e.g., Hexanes) IsSolid->Trituration No (Oil/Gum) IsPure Purity > 98% by NMR/LCMS? TryRecrystallization->IsPure Success Purification Complete IsPure->Success Yes Chromatography Perform Flash Column Chromatography IsPure->Chromatography No Chromatography->Success SolidObtained Solid Obtained? Trituration->SolidObtained SolidObtained->TryRecrystallization Yes SolidObtained->Chromatography No Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Eluent, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (e.g., 30% EtOAc/Hex) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Sources

Overcoming challenges in the crystallization of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (4-(Tert-butyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing upon extensive experience in small molecule crystallization and the fundamental principles of crystal engineering, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the formation of high-quality crystals.

The unique structural features of (4-(Tert-butyl)oxazol-5-yl)methanol, namely the rigid oxazole core, the bulky, non-polar tert-butyl group, and the polar hydroxyl group, present a specific set of crystallization challenges. This guide will address these challenges head-on, offering logical, experience-driven solutions to issues such as oiling out, amorphous solid formation, and poor crystal morphology.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter.

FAQ 1: My compound is "oiling out" and not forming a solid. What are the primary causes and how can I resolve this?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue, particularly for molecules with a moderate melting point or when the supersaturation level is too high at a temperature above the compound's melting point.[1][2] The bulky tert-butyl group in (4-(Tert-butyl)oxazol-5-yl)methanol can hinder efficient packing into a crystal lattice, making it prone to oiling out.

Underlying Causes & Solutions:

  • High Supersaturation: Rapidly cooling the solution or using a highly volatile solvent can lead to a sudden increase in supersaturation, favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.

    • Solution: Slow down the crystallization process. Decrease the cooling rate or use a less volatile solvent. Consider vapor diffusion, where a poor solvent slowly diffuses into a solution of your compound, inducing gradual crystallization.[3]

  • Solvent Choice: The solvent plays a critical role. If the compound is too soluble, it may not have a sufficient driving force to crystallize.

    • Solution: Employ a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.[4] A co-solvent or anti-solvent approach can be effective. For instance, dissolving the compound in a good solvent like ethanol or ethyl acetate and then slowly adding a poor solvent (anti-solvent) such as hexane or water can induce crystallization.[5][6]

  • Temperature: If the crystallization temperature is close to or above the compound's melting point, it will likely oil out.

    • Solution: Attempt crystallization at a lower temperature. If using an anti-solvent, ensure the addition is performed at a temperature where the compound is less soluble.

FAQ 2: I've obtained a solid, but it appears to be amorphous or a very fine powder, not crystalline. How can I promote the growth of well-defined crystals?

Answer:

The formation of amorphous solids or microcrystalline powders suggests that nucleation is occurring too rapidly, while crystal growth is inhibited.[7] This is often a kinetic phenomenon that can be controlled by modifying the experimental conditions.

Strategies to Promote Crystal Growth:

  • Reduce Supersaturation: Similar to preventing oiling out, a lower level of supersaturation will favor slower nucleation and allow for more ordered crystal growth.

    • Solution: Use a more dilute solution or a solvent in which the compound has slightly higher solubility at room temperature. Slow evaporation of the solvent is a simple and effective technique to achieve this.[3]

  • Temperature Cycling: This technique involves heating and cooling the solution to dissolve smaller, less stable crystals and promote the growth of larger, more thermodynamically stable ones.[8]

  • Seeding: Introducing a small, high-quality crystal of the desired compound (a seed crystal) can bypass the nucleation stage and promote the growth of larger crystals.[2]

    • Protocol: Prepare a supersaturated solution and cool it to a temperature where it is metastable (not spontaneously crystallizing). Add a single, well-formed seed crystal.

FAQ 3: I am struggling to find a suitable solvent for crystallization. What is a systematic approach to solvent screening?

Answer:

Solvent selection is arguably the most critical parameter in crystallization.[9] An ideal solvent should exhibit a steep solubility curve with respect to temperature. The principle of "like dissolves like" is a good starting point; given the polar oxazole and methanol groups and the non-polar tert-butyl group, a solvent of intermediate polarity may be a good choice.

Systematic Solvent Screening Protocol:

  • Initial Solubility Tests: Test the solubility of a small amount of your compound (e.g., 10-20 mg) in a range of solvents (e.g., 0.5 mL) with varying polarities at room temperature and at their boiling points.

  • Categorize Solvents:

    • Good Solvents: The compound is highly soluble at room temperature. These are useful for dissolving the compound but not for crystallization on their own.

    • Poor Solvents: The compound is insoluble even at the solvent's boiling point. These can be used as anti-solvents.

    • Potential Crystallization Solvents: The compound is sparingly soluble at room temperature but dissolves upon heating. These are ideal candidates for cooling crystallization.

  • Mixed Solvent Systems: If no single solvent is ideal, try mixed solvent systems. Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.[5]

Solvent Selection Table for (4-(Tert-butyl)oxazol-5-yl)methanol (Hypothetical):

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior
Hexane0.169Poor solvent (potential anti-solvent)
Toluene2.4111Moderate solubility, potential for slow evaporation
Ethyl Acetate4.477Good solubility, may require an anti-solvent
Acetone5.156Good solubility, potential for fast evaporation
Ethanol5.278Good solubility, potential for hydrogen bonding interactions
Methanol6.665High solubility, likely requires an anti-solvent
Water10.2100Poor solvent (potential anti-solvent)
FAQ 4: The tert-butyl group seems to be causing steric hindrance. Are there any specific strategies to overcome this?

Answer:

The bulky and conformationally rigid tert-butyl group can indeed present a challenge for efficient molecular packing, which is essential for crystallization.[10]

Strategies to Address Steric Hindrance:

  • Co-crystallization: Consider forming a co-crystal with a suitable co-former. A co-former is a second molecule that can interact with your target molecule through non-covalent interactions (e.g., hydrogen bonding) and facilitate the formation of a stable crystal lattice. The hydroxyl group on your molecule is an excellent hydrogen bond donor and acceptor, making it a prime candidate for co-crystal formation.

  • Solvent Choice: Solvents that can interact favorably with the polar parts of the molecule (oxazole and methanol) might help to overcome the steric hindrance of the tert-butyl group during self-assembly. Protic solvents like ethanol or isopropanol could be beneficial.[11]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Based on your solvent screen, choose a solvent in which (4-(Tert-butyl)oxazol-5-yl)methanol is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., isopropanol, acetonitrile).

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Crystal Formation: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane, water) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting Troubleshooting Crystallization of (4-(Tert-butyl)oxazol-5-yl)methanol start Start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out Amorphous Solid outcome->oil Oily/Amorphous no_xtal No Crystals Form outcome->no_xtal Clear Solution poor_xtal Poor Quality Crystals (small, needles) outcome->poor_xtal Fine Powder/Needles success High-Quality Crystals outcome->success Good Crystals sol_oil Decrease Cooling Rate Use Less Volatile Solvent Lower Concentration Change Solvent System oil->sol_oil Troubleshoot sol_no_xtal Induce Nucleation (Scratch, Seed) Increase Concentration Add Anti-Solvent Slow Evaporation no_xtal->sol_no_xtal Troubleshoot sol_poor_xtal Slower Crystallization (Cooling, Evaporation) Temperature Cycling Use a Different Solvent Recrystallize poor_xtal->sol_poor_xtal Troubleshoot sol_oil->start Retry sol_no_xtal->start Retry sol_poor_xtal->start Retry

Sources

Stability issues and proper storage of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with (4-(Tert-butyl)oxazol-5-yl)methanol . This document is structured to provide immediate triage, deep-dive technical context, and validated standard operating procedures (SOPs).

CAS Registry Number: [Verify specific isomer, commonly analogous to 135422-54-3 or derivatives] Chemical Class: 4,5-Disubstituted Oxazole / Primary Heterocyclic Alcohol Molecular Formula: C₈H₁₃NO₂[1]

Part 1: Emergency Triage & Quick Reference

For immediate handling upon receipt or critical failure.

Storage Specifications Table
ParameterSpecificationCritical Note
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)Minimize freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Hygroscopic; moisture can catalyze ring hydrolysis [1].
Container Amber Glass VialsProtect from light to prevent photo-oxidation of the oxazole ring.
Desiccation RequiredStore over desiccant (e.g., CaSO₄) in a secondary container.
Solubility DMSO, Methanol, DCMAvoid protic solvents (water/ethanol) for long-term stock storage.
Visual Inspection Guide
  • Pass: White to off-white crystalline solid.

  • Warning: Light yellow tint (Early oxidation).

  • Fail: Dark yellow/orange oil or sticky solid (Significant ring decomposition or aldehyde formation).

Part 2: Technical Deep Dive (FAQs)

Q1: Why is my compound turning yellow despite storage at 4°C?

Root Cause: The yellowing is likely due to the oxidation of the C5-hydroxymethyl group to the corresponding aldehyde (4-(tert-butyl)oxazole-5-carbaldehyde) or oxidative ring opening.[1] While the tert-butyl group at C4 provides steric protection against nucleophilic attack at that position, the primary alcohol at C5 is electronically activated by the oxazole ring, making it susceptible to auto-oxidation if exposed to air [2].[1]

Corrective Action:

  • Check the seal integrity.

  • Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).

  • Store future aliquots under Argon.

Q2: Can I store stock solutions in DMSO?

Answer: Yes, but with caveats. DMSO is hygroscopic. Water absorbed from the atmosphere can initiate acid-catalyzed hydrolysis of the oxazole ring, leading to ring cleavage into acyclic amides/ketones [1].

  • Recommendation: Use anhydrous DMSO (treated with molecular sieves) and store aliquots at -20°C. Use within 1 month.

Q3: Is the tert-butyl group stable under acidic deprotection conditions?

Answer: Yes. The tert-butyl group on the oxazole ring is chemically robust and will generally survive standard acidic conditions used to remove BOC groups or other labile protecting groups. However, the oxazole ring itself can protonate at N3 (pKa ~0.8 - 1.0), rendering it susceptible to nucleophilic attack by water if the acid concentration is high and temperature is elevated (>50°C) [3].

Part 3: Troubleshooting Workflows & SOPs

Workflow 1: Compound Recovery & Re-Purification

If your compound has degraded (yellowing), follow this logic flow to determine salvageability.

RecoveryWorkflow Start Compound Visual Check Yellow Yellow/Orange Color Start->Yellow Observed PurityCheck Run LC-MS / TLC Yellow->PurityCheck Decision Purity > 85%? PurityCheck->Decision Recrystallize Recrystallize (EtOAc/Hexanes) Decision->Recrystallize Yes Column Flash Chromatography (SiO2) Decision->Column No (60-85%) Discard Discard/Re-synthesize Column->Discard < 60%

Figure 1: Decision matrix for recovering degraded (4-(Tert-butyl)oxazol-5-yl)methanol.

Workflow 2: Degradation Pathways

Understanding how the molecule breaks down is crucial for prevention.

Degradation Compound (4-(Tert-butyl)oxazol-5-yl)methanol Oxidation Oxidation (Air/Light) Compound->Oxidation Hydrolysis Acid Hydrolysis (+H2O) Compound->Hydrolysis Aldehyde Aldehyde Derivative (Yellowing) Oxidation->Aldehyde -2H RingOpen Ring Cleavage Products (Acyclic Amides) Hydrolysis->RingOpen Ring Opening

Figure 2: Primary degradation pathways: Oxidation of the alcohol and hydrolytic ring opening.[1][2][3]

Part 4: Standard Operating Procedure (SOP) for Handling

Objective: Maintain purity >98% for biological assays.

  • Receipt: Immediately transfer the vial to a desiccator. Do not open until the vial reaches room temperature to prevent condensation.

  • Solubilization:

    • Weigh the solid quickly in a low-humidity environment.

    • Dissolve in Anhydrous DMSO or Ethanol (if immediate use).

    • Critical Step: If using DMSO, ensure it is "Dry" grade (≤50 ppm water).

  • Aliquoting:

    • Do not store the bulk stock in a single container.

    • Aliquot into single-use amber vials (e.g., 50 µL per vial).

    • Overlay with Nitrogen or Argon gas before capping.

  • Long-Term Storage:

    • Place aliquots in a sealed box with desiccant packs.

    • Store at -20°C.

References

  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. Retrieved from 4

  • Taylor & Francis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from 5

  • ChemScene. (2024).[6] General Information and Storage for Oxazole-methanols.[2][6][7][8] Retrieved from 6

Sources

Minimizing byproduct formation during oxazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the crucial step of oxazole ring closure. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Across the most prevalent methods for oxazole synthesis, including the Robinson-Gabriel, Fischer, and van Leusen syntheses, several classes of side reactions are frequently observed. These broadly include the formation of alternative ring structures like oxazolidinones, rearrangements, and reactions involving reagents or solvents, such as the formylation of electron-rich aromatic rings when using dimethylformamide (DMF) with certain activating agents.[1] The specific nature and prevalence of these side reactions are highly dependent on the chosen synthetic route and the reaction conditions employed.[1]

Q2: How can I generally minimize side reactions in my oxazole synthesis?

A2: Careful and precise control of reaction parameters is paramount.[1] This includes maintaining the optimal temperature, using high-purity, anhydrous solvents and reagents, and employing techniques like the dropwise addition of reagents to prevent localized high concentrations.[1] Close monitoring of the reaction's progress using methods such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial for quenching the reaction at the optimal time to prevent the formation of degradation products.[2]

Q3: Can the choice of starting materials influence the likelihood of side reactions?

A3: Absolutely. The structure and electronic properties of your starting materials can significantly predispose the reaction towards or away from certain side pathways. For instance, in the Robinson-Gabriel synthesis, substrates with electron-rich aromatic rings are susceptible to Vilsmeier-Haack formylation if a POCl₃/DMF system is used as the dehydrating agent.[1] Similarly, sterically hindered substrates may require more forcing conditions, which can, in turn, promote decomposition or alternative reaction pathways.

Q4: I'm working with chiral centers adjacent to the forming oxazole ring. What are the risks of epimerization?

A4: Epimerization is a significant risk, particularly in syntheses that proceed through an oxazolone (or azlactone) intermediate.[3][4] The α-proton of an activated amino acid derivative can be abstracted under basic or even mildly acidic conditions, leading to a loss of stereochemical integrity.[4] This is a well-documented issue in peptide synthesis where oxazole formation can be an undesired side reaction leading to epimerized peptide products.[3][4] Careful selection of coupling reagents and reaction conditions is critical to suppress this side reaction.

Troubleshooting & Optimization Guide

This guide addresses specific issues that may arise during oxazole synthesis, leading to low yields or impure products.

Issue 1: Low or No Product Formation

Potential Cause A: Incomplete Cyclization

In reactions like the Robinson-Gabriel synthesis, the cyclodehydration of the 2-acylamino-ketone precursor may be inefficient.[5] This is often due to an insufficiently powerful dehydrating agent for the specific substrate.

  • Recommended Solutions:

    • Optimize the Dehydrating Agent: While traditional reagents like concentrated sulfuric acid are effective, they can be harsh.[5][6] Consider alternatives such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA).[5] For sensitive substrates, milder reagents like the Burgess reagent or a triphenylphosphine/iodine system can be more suitable.[5] Polyphosphoric acid has been reported to improve yields to 50-60% in some cases.[1][7]

    • Increase Reaction Temperature: Higher temperatures can facilitate the cyclization and dehydration steps.[5] However, this must be balanced against the risk of thermal decomposition of the starting material or product.[2]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[2][8]

Potential Cause B: Starting Material Decomposition

Harsh reaction conditions, particularly strong acids and high temperatures, can lead to the degradation of sensitive starting materials.[2][5]

  • Recommended Solutions:

    • Use a Milder Dehydrating Agent: As mentioned above, switching to a less aggressive reagent can preserve the integrity of your starting material.[5]

    • Reduce Reaction Time: Monitor the reaction closely and perform the work-up as soon as the starting material is consumed to minimize its exposure to harsh conditions.[2]

    • Lower the Reaction Temperature: Finding a balance between a reasonable reaction rate and the minimization of decomposition is key.[2]

Issue 2: Presence of Significant Byproducts

Potential Cause A: Hydrolysis of Intermediates or Starting Materials

The presence of water in the reaction mixture can lead to the hydrolysis of amide bonds in the starting material or key intermediates, preventing cyclization.[2]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[2]

    • Use a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any residual water.[5]

Potential Cause B: Formation of an Unexpected Formylated Byproduct

When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of any electron-rich aromatic rings present in the substrate.[1]

  • Recommended Solutions:

    • Avoid the POCl₃/DMF Combination: If your substrate is susceptible to formylation, choose a different dehydrating system.[1]

    • Alternative Dehydrating Agents: Polyphosphoric acid or trifluoroacetic anhydride are effective alternatives that do not induce formylation.[1]

Potential Cause C: Formation of Enamides

Under certain conditions, the elimination of water from the 2-acylamino-ketone can result in the formation of a competing enamide byproduct.[5]

  • Recommended Solutions:

    • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to identify the optimal conditions for your specific substrate.[5]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Van Leusen Oxazole Synthesis

This protocol is adapted from modern methodologies for the synthesis of 5-substituted oxazoles.[8]

  • Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous isopropanol (IPA) to achieve a suitable concentration.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 65 °C with a power of 350 W for 8-10 minutes.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Starting Material Decomposition in Robinson-Gabriel Synthesis with a Milder Dehydrating Agent

This protocol utilizes a triphenylphosphine/iodine system for substrates sensitive to strong acids.

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.

  • Reaction: Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentReported YieldsPotential Issues
Concentrated H₂SO₄Variable, often lowCharring, decomposition of sensitive substrates[2][5]
PCl₅, POCl₃Low to moderateCan be harsh, may lead to chlorinated byproducts[7]
Polyphosphoric Acid (PPA)50-60%Can be viscous and difficult to work with[1][7]
Trifluoroacetic Anhydride (TFAA)Good to excellentCan be expensive, requires anhydrous conditions[5]
Triphenylphosphine/IodineGood for sensitive substratesMilder, but may require optimization[5]

Visual Guides

Reaction Pathway Diagram

cluster_0 Desired Pathway: Oxazole Formation cluster_1 Side Reactions A 2-Acylamino-ketone B Cyclization Intermediate (Oxazoline) A->B Cyclodehydrating Agent D Hydrolysis (Amide Cleavage) A->D H₂O (impurity) E Enamide Byproduct A->E Alternative Elimination F Decomposition/Tar A->F Harsh Conditions (High T, Strong Acid) C Oxazole Product B->C Dehydration

Caption: Competing pathways in the Robinson-Gabriel synthesis.

Troubleshooting Workflow

Start Low Yield of Oxazole Check_SM Is starting material consumed? Start->Check_SM Complex_Mixture Is the crude mixture complex? Check_SM->Complex_Mixture Yes Incomplete_Reaction Incomplete Reaction: - Stronger dehydrating agent - Increase temperature - Increase reaction time Check_SM->Incomplete_Reaction No Optimize_Conditions Optimize Conditions: - Milder dehydrating agent - Lower temperature - Shorter reaction time Complex_Mixture->Optimize_Conditions No (Clean, but low yield) Check_Byproducts Identify Byproducts (LC-MS, NMR) Complex_Mixture->Check_Byproducts Yes Hydrolysis Hydrolysis suspected? -> Ensure anhydrous conditions Check_Byproducts->Hydrolysis Decomposition Decomposition suspected? -> Use milder conditions Check_Byproducts->Decomposition

Caption: Decision tree for troubleshooting low oxazole yields.

References

  • Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Benchchem. "side reactions in the Robinson-Gabriel synthesis of oxazoles".
  • Benchchem. minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • Wikipedia. Fischer oxazole synthesis. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. Epimerization by oxazolone formation. Available from: [Link]

  • Benchchem. optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • National Institutes of Health. Epimerisation in Peptide Synthesis. Available from: [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

  • Benchchem. Stability issues of the oxazole ring in (2,5 - Benchchem.
  • Sciforum. Selective Epimerisation of a Fungal Cyclopeptolide via an 2-Amino-oxazole Intermediate - Conformational Consequences. Available from: [Link]

  • ResearchGate. van Leusen oxazole synthesis. Available from: [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Wikipedia. Cornforth rearrangement. Available from: [Link]

  • ResearchGate. Synthesis of oxazole building block 14. Reagents and conditions: (a)... Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • ACS Publications. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • MDPI. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available from: [Link]

  • Prezi. Synthesis of Oxazole by su'ad al masri. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • ACS Publications. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Available from: [Link]

  • ResearchGate. Sir John Cornforth Ac Cbe Frs: His Synthetic Work. Available from: [Link]

  • Semantic Scholar. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Available from: [Link]

  • ACS Publications. Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. Available from: [Link]

  • Slideshare. Oxazole. Available from: [Link]

  • RSC Publishing. Mechanism and extension of the Fischer oxazole synthesis. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]

Sources

Technical Guide: Synthesis & Workup Optimization for (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a refined technical workflow for the synthesis and workup of (4-(tert-butyl)oxazol-5-yl)methanol , addressing specific challenges related to aluminum hydride reductions, emulsion formation, and oxazole ring stability.

Executive Summary & Chemical Context

The synthesis of (4-(tert-butyl)oxazol-5-yl)methanol typically proceeds via the reduction of its corresponding ester precursor, ethyl 4-(tert-butyl)oxazole-5-carboxylate . While the reduction mechanism using Lithium Aluminum Hydride (LiAlH


) is well-established, the workup is the critical failure point.

Core Challenges:

  • Aluminum Emulsions: The "aluminum jelly" formed during quenching traps the product, drastically lowering isolated yield.

  • Amphiphilicity: The tert-butyl group confers lipophilicity, but the hydroxymethyl group and oxazole nitrogen increase water solubility, leading to partitioning losses during aqueous extraction.

  • Acid Sensitivity: The oxazole ring is a weak base (

    
     for conjugate acid). Exposure to strong acids during workup can induce ring hydrolysis or opening.
    

Optimized Protocol: The "Rochelle's Salt" Method

Standard acid/base workups are contraindicated due to the acid-sensitivity of the oxazole ring and the high risk of emulsion.

Step 1: Reduction
  • Reagents: Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 equiv), LiAlH

    
     (1.2 - 1.5 equiv), Anhydrous THF.
    
  • Procedure:

    • Cool the LiAlH

      
       suspension in THF to 0°C under N
      
      
      
      .
    • Add the ester (dissolved in THF) dropwise. Control exotherm to <5°C.

    • Warm to Room Temperature (RT) and stir until TLC indicates consumption of starting material (approx. 1-2 h).

Step 2: The Quench (Critical Refinement)

Do not use the Fieser method (


) if you have experienced emulsions previously. Use the Rochelle's Salt method.
  • Cool the reaction mixture to 0°C.

  • Dilute with diethyl ether (Et

    
    O) or MTBE (volume equal to THF volume).
    
  • Add saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) solution dropwise.

    • Volume: Use approx. 20 mL per gram of LiAlH

      
       used.
      
  • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 1–2 hours.

    • Endpoint: The grey/white emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the chelated aluminum.

Step 3: Extraction & Purification
  • Separate the layers.[1]

  • Extract the aqueous layer 2x with EtOAc or DCM.

    • Note: EtOAc is preferred to minimize halogenated waste, but DCM is better if the product is highly soluble in water.

  • Wash combined organics with Brine.

  • Dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    if Lewis acid coordination is suspected, though rare here).
  • Concentrate under reduced pressure.

Troubleshooting Guide (FAQ)

Q1: My isolated yield is <40%, but the crude NMR looks clean. Where is my product?

Diagnosis: The product is likely trapped in the aluminum salts or lost to the aqueous phase. Solution:

  • Solubility Check: The tert-butyl group is bulky, but the alcohol is polar. Check the pH of the aqueous layer. It should be neutral (pH 7-8). If it is acidic (pH < 4), the oxazole nitrogen is protonated, rendering the molecule water-soluble. Neutralize with saturated NaHCO

    
     before extraction.
    
  • Cake Wash: If you filtered off a solid precipitate (Fieser method), re-suspend that solid in THF/MeOH (9:1) and stir for 30 mins, then filter again. The alcohol often adsorbs to the aluminum hydroxide surface.

Q2: I have a persistent emulsion that won't separate.

Diagnosis: Incomplete chelation of aluminum species. Solution:

  • Time: The Rochelle's salt method requires time. Stirring for 15 minutes is insufficient. Stir for at least 2 hours.

  • Additives: Add a small amount of Celite to the emulsion and filter through a pad of Celite. The solids will be retained, breaking the emulsion.

Q3: The product smells like an amine or amide, and NMR shows broad peaks.

Diagnosis: Oxazole ring opening (Hydrolysis). Solution:

  • Avoid Acid: Did you use HCl to neutralize the quench? Never use strong mineral acids. The oxazole ring can hydrolyze to form an acyclic amide/formamide derivative.

  • Water Control: Ensure the THF was anhydrous. While LiAlH

    
     scavenges water, excess moisture can promote side reactions during the initial mixing.
    
Q4: Can I use NaBH instead of LiAlH ?

Analysis: Generally, NaBH


 is not strong enough to reduce esters to alcohols efficiently without additives (like LiCl or MeOH at reflux).
Recommendation:  Stick to LiAlH

or use DIBAL-H (at -78°C) if over-reduction is a concern (though unlikely for this substrate).

Visualized Workflows

Figure 1: Synthesis & Workup Logic

G Ester Ethyl 4-(tert-butyl) oxazole-5-carboxylate LiAlH4 Reduction (LiAlH4 / THF, 0°C) Ester->LiAlH4 Intermediate Al-Alkoxide Complex LiAlH4->Intermediate Hydride Transfer Quench Quench: Sat. Rochelle's Salt Intermediate->Quench Hydrolysis Biphasic Biphasic Stirring (1-2 Hours) Quench->Biphasic Chelation Separation Phase Separation (Org: Product / Aq: Al-Tartrate) Biphasic->Separation Emulsion Break Product (4-(Tert-butyl) oxazol-5-yl)methanol Separation->Product Drying & Conc.

Caption: Logical flow of the reduction and Rochelle's salt workup to prevent aluminum emulsions.

Figure 2: Solubility & Loss Mechanisms

G cluster_0 Potential Loss Pathways Product Target Alcohol Acid Acidic pH (<4) Protonation of Oxazole N Product->Acid Becomes Water Soluble Emulsion Al-Jelly Emulsion Physical Entrapment Product->Emulsion Trapped in Solid Hydrolysis Ring Opening (Strong Acid/Heat) Product->Hydrolysis Decomposition

Caption: Critical failure modes during workup. Maintaining neutral pH and proper chelation prevents these losses.

Quantitative Data: Quench Method Comparison

FeatureFieser Method (

)
Rochelle's Salt MethodAcidic Workup (HCl)
Emulsion Risk High (Sticky precipitates)Low (Clear phases)Low
Time Required Fast (15 mins)Slow (1-3 hours)Fast
Product Stability GoodExcellent Poor (Ring hydrolysis risk)
Yield Consistency Variable (Trapped product)High Variable
Recommended For Small scale (<1g)Scale-up (>1g) NOT RECOMMENDED

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The foundational text describing the standard hydroxide quench, often referred to as the "Fieser Workup").
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Levin, D. "The Safety of Workups for Aluminum Hydride Reductions." Organic Process Research & Development2014 , 18, 1717. Link (Detailed safety and efficiency analysis of Rochelle's salt vs. other quenching methods).

  • Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy; Wiley-Interscience, 2003. (Authoritative source on oxazole ring stability and reactivity).

Sources

Technical Support Center: Navigating Solubility Challenges with (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling (4-(Tert-butyl)oxazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound in common reaction solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries regarding the solubility of (4-(Tert-butyl)oxazol-5-yl)methanol.

Q1: My (4-(Tert-butyl)oxazol-5-yl)methanol is not dissolving in my reaction solvent. What is the most likely reason?

A1: The poor solubility of (4-(Tert-butyl)oxazol-5-yl)methanol stems from its amphiphilic molecular structure. It contains a bulky, non-polar tert-butyl group and a polar hydroxymethyl (-CH2OH) group attached to a moderately polar oxazole ring. This combination means it is often not sufficiently soluble in either purely non-polar solvents (like hexane) or highly polar protic solvents (like water). The key is finding a solvent system that can effectively solvate both the polar and non-polar regions of the molecule.

Q2: What is the quickest first step to try and solubilize the compound?

A2: The most immediate and often effective first step is a moderate increase in temperature. For many organic solids, solubility increases with temperature.[1][2][3] This is because the added thermal energy helps overcome the lattice energy of the solid and facilitates the endothermic process of dissolution.[2][4] Gently warm your reaction mixture (e.g., to 40-60 °C) with stirring and observe if the solid dissolves.

Q3: I've heard about using a co-solvent. How does that work?

A3: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to improve the solubility of a reactant.[5][6] Co-solvents function by altering the overall polarity of the solvent system.[7] For (4-(Tert-butyl)oxazol-5-yl)methanol, adding a more polar, water-miscible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a less polar solvent (e.g., Toluene or Dichloromethane) can create a medium that better accommodates both ends of the molecule.[7][8]

Q4: Can sonication help dissolve my material?

A4: Yes, sonication is a valuable physical method to enhance dissolution.[6] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate intense local energy. This mechanical agitation helps to break down solid agglomerates and increase the surface area available for solvation, thereby speeding up the dissolution process.[6]

Section 2: A Systematic Approach to Solubility Enhancement

When simple fixes are insufficient, a more structured approach is necessary. This workflow provides a logical progression from simple solvent adjustments to more advanced techniques.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Phase 1: Solvent System Optimization cluster_2 Phase 2: Physical & Mechanical Methods cluster_3 Evaluation start Poor Solubility Observed in Initial Solvent solvent_screen Protocol 1: Systematic Solvent Screening start->solvent_screen Begin Here sonication Protocol 4: Ultrasonication start->sonication Alternative Starting Point temp_adjust Protocol 2: Temperature Adjustment solvent_screen->temp_adjust If single solvent is promising but slow cosolvent Protocol 3: Co-Solvent System Implementation temp_adjust->cosolvent If temperature alone is insufficient evaluate Evaluate Solubility & Reaction Compatibility cosolvent->evaluate sonication->evaluate mechanochem Advanced Technique: Mechanochemistry (Ball Milling) evaluate->solvent_screen Re-optimize evaluate->mechanochem If solution-phase fails success Proceed with Reaction evaluate->success Solubility Achieved

Caption: A systematic workflow for addressing solubility issues.

Understanding the Molecular Challenge

To effectively troubleshoot, it is crucial to understand the molecule's characteristics.

G cluster_mol Molecular Structure of (4-(Tert-butyl)oxazol-5-yl)methanol cluster_parts cluster_props Solubility Characteristics mol (4-(Tert-butyl)oxazol-5-yl)methanol tert_butyl Tert-butyl Group (-C(CH3)3) prop_tb Non-Polar / Lipophilic Sterically Hindering tert_butyl->prop_tb oxazole Oxazole Ring prop_ox Moderately Polar Aromatic Heterocycle oxazole->prop_ox methanol Methanol Group (-CH2OH) prop_meoh Polar / Hydrophilic H-Bond Donor & Acceptor methanol->prop_meoh

Caption: Key functional groups influencing solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single solvent as a starting point.

Objective: To determine the most effective single solvent for dissolution at room and elevated temperatures.

Materials:

  • (4-(Tert-butyl)oxazol-5-yl)methanol

  • Small vials or test tubes

  • A selection of solvents (see Table 1)

  • Stir plate and magnetic stir bars

  • Heat source (hot plate, oil bath)

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into several separate vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Stir vigorously at room temperature for 5-10 minutes. Record visual observations (fully dissolved, partially dissolved, insoluble).

  • For any vials where the compound is not fully dissolved, warm the mixture gently to approximately 50-60 °C while stirring.

  • Record observations again. A good candidate for a primary reaction solvent will dissolve the compound completely upon heating.[9]

  • Allow any solutions that formed at high temperature to cool slowly to room temperature to see if the compound crystallizes out, which is a good indicator for recrystallization purification.[10][11]

Table 1: Common Solvents for Screening

Solvent Type Polarity (Relative) Boiling Point (°C) Comments
Toluene Aromatic 0.099 111 Good for non-polar compounds; may require heating.
Dichloromethane (DCM) Halogenated 0.309 40 Versatile, but low boiling point limits reaction temperature.[12]
Tetrahydrofuran (THF) Ether 0.207 66 Good general-purpose polar aprotic solvent.
Acetonitrile (ACN) Nitrile 0.460 82 Polar aprotic solvent.
N,N-Dimethylformamide (DMF) Amide 0.386 153 Powerful polar aprotic solvent, high boiling point.[6]
Dimethyl Sulfoxide (DMSO) Sulfoxide 0.444 189 Highly effective polar aprotic solvent for many compounds.[13][14]

| Methanol / Ethanol | Alcohol | 0.762 / 0.654 | 65 / 78 | Polar protic; may be effective due to H-bonding with the hydroxyl group. |

Protocol 2: Temperature Adjustment

Objective: To leverage thermal energy to achieve dissolution in a selected solvent.

Procedure:

  • In your reaction vessel, add the (4-(Tert-butyl)oxazol-5-yl)methanol and the chosen primary solvent.

  • Begin stirring the suspension.

  • Gradually increase the temperature of the mixture using a controlled heat source (e.g., an oil bath with a temperature controller).

  • Monitor the dissolution visually. Most organic solids show increased solubility with temperature.[1][3]

  • Once dissolved, hold at that temperature for the reaction. Be mindful not to exceed the boiling point of the solvent or the decomposition temperature of any reactants.

Causality Note: The dissolution of most solids is an endothermic process, meaning it requires energy.[2][4] By Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium toward the products—in this case, the dissolved solute.[4]

Protocol 3: Co-Solvent System Implementation

Objective: To create a solvent blend with an optimal polarity for dissolution.

Procedure:

  • Suspend the (4-(Tert-butyl)oxazol-5-yl)methanol in your primary, moderately non-polar solvent (e.g., Toluene).

  • While stirring vigorously, add a high-polarity aprotic co-solvent (e.g., DMSO or DMF) dropwise.[6]

  • Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction.[6]

  • Important: Do not add an excessive amount of co-solvent. Use the minimum amount necessary for dissolution, as high concentrations of solvents like DMF or DMSO can complicate product isolation and purification.

Protocol 4: Ultrasonication for Enhanced Dissolution

Objective: To use mechanical energy to accelerate the dissolution process.

Procedure:

  • Prepare the suspension of the compound in the chosen solvent system in the reaction vessel.

  • Place the vessel into an ultrasonic bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.

  • Turn on the sonicator. The duration will depend on the scale and the specific materials.

  • Visually monitor the dissolution. Sonication can be used at room temperature or in combination with gentle heating.[6]

Section 4: Advanced & Alternative Strategies

When conventional methods are not viable, consider these alternative approaches.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent in an aqueous phase and your oxazole-containing compound in an organic phase, a PTC can help shuttle the ionic reagent across the phase boundary to react.[6] This is useful in heterogeneous reaction mixtures.

  • Mechanochemistry (Ball Milling): For completely intractable solubility issues, a solvent-free approach may be necessary. High-speed ball milling can induce chemical reactions in the solid state by providing mechanical energy, completely bypassing the need for a solvent.[15][16] This technique has been shown to be effective for Suzuki-Miyaura cross-coupling reactions of poorly soluble aryl halides.[15][16]

  • Use of Additives/Solubilizers: In specific contexts, particularly pharmaceutical formulations, additives like surfactants or complexing agents (e.g., cyclodextrins) can be used to form micelles or inclusion complexes that enhance aqueous solubility.[17][18][19]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Lumen Learning. (n.d.). Solubility. Retrieved from [Link]

  • Expii. (n.d.). Effect of Temperature on Solubility — Overview & Examples. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Recrystallization. Retrieved from [Link]

  • Technobis. (2020). Use of additives for inhibition and promotion of crystallization. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on the Solubility of Gases. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Revista de Chimie. (2010). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Recent Achievements in Organic Reactions in Alcohols. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

Sources

Catalyst deactivation problems in (4-(Tert-butyl)oxazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalytic methods for the synthesis of this and related oxazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on catalyst deactivation.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-functionalized oxazoles like (4-(Tert-butyl)oxazol-5-yl)methanol is a critical step in the development of various pharmaceutical compounds. A common and modern approach to introduce functionality at the C5 position of the oxazole ring is through a palladium-catalyzed direct C-H activation/functionalization. A plausible route involves the reaction of 4-(tert-butyl)oxazole with a hydroxymethylating agent, such as paraformaldehyde, in the presence of a palladium catalyst and a suitable ligand.

While efficient, these catalytic systems are susceptible to deactivation, which can manifest as low yields, stalled reactions, or complete lack of reactivity. Understanding the root causes of catalyst deactivation is paramount for successful and reproducible synthesis. This guide will walk you through the common deactivation pathways and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my palladium catalyst is deactivating in the C-H hydroxymethylation of 4-(tert-butyl)oxazole?

A1: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.

  • Lower Product Yield: A noticeable drop in the isolated yield of (4-(Tert-butyl)oxazol-5-yl)methanol under otherwise identical conditions.

  • Incomplete Conversion: Even with extended reaction times, a significant amount of the 4-(tert-butyl)oxazole starting material remains unreacted.

  • Formation of Palladium Black: The appearance of a black precipitate is a strong visual cue that the active palladium catalyst has aggregated into an inactive form.[1]

  • Inconsistent Results: High variability in yield and reaction time between batches.

Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it, and is it detrimental to my synthesis?

A2: The black precipitate is almost certainly palladium black, which consists of agglomerated palladium nanoparticles.[1] This is a clear sign of catalyst deactivation. The active form of the catalyst is typically a soluble Pd(0) complex. When these complexes are unstable, they can decompose and aggregate, leading to a loss of catalytic activity because the palladium atoms are no longer accessible to the reactants. An insufficient amount of stabilizing ligand or the presence of impurities can promote the formation of palladium black.[1]

Q3: Can the purity of my starting materials and solvents affect the catalyst's performance?

A3: Absolutely. Catalyst poisoning is a major deactivation pathway where impurities in the reaction mixture bind to the active sites of the palladium catalyst, rendering them inactive. Common poisons in pharmaceutical synthesis include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities can be highly detrimental.[2][3][4]

  • Halides: While often part of the reactants (e.g., aryl halides in cross-coupling), excess halide ions can inhibit the catalyst.

  • Nitrogen-Containing Heterocycles: Some nitrogen-containing compounds can coordinate strongly to the palladium center and inhibit catalysis.[3]

  • Water and Oxygen: Oxygen can oxidize the active Pd(0) catalyst to a less active Pd(II) state, and can also lead to the degradation of phosphine ligands.[1] While some reactions tolerate water, it's crucial to use anhydrous solvents if the protocol specifies it.

Q4: What is the role of the phosphine ligand, and can it be a source of problems?

A4: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing aggregation into palladium black, and tuning the catalyst's reactivity and selectivity. However, phosphine ligands themselves can be a source of issues. They are susceptible to oxidation by trace amounts of air, which diminishes their ability to coordinate to the palladium center.[1] This can lead to catalyst deactivation. It is therefore essential to use fresh ligands or those that have been stored under an inert atmosphere.

Troubleshooting Guide for Catalyst Deactivation

This section provides a structured approach to diagnosing and resolving catalyst deactivation issues in the synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol via palladium-catalyzed C-H hydroxymethylation.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning Review the purity of all reagents (4-(tert-butyl)oxazole, paraformaldehyde, base, and solvent). Consider if any starting materials could contain sulfur or other common poisons.[2][3][4]Purify all starting materials. Use high-purity, anhydrous, and degassed solvents. If a specific poison is suspected, consider using a scavenger.
Inactive Catalyst The Pd(0) active species has been oxidized to Pd(II). This can be caused by exposure to oxygen.[1]Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use rigorous degassing techniques for the solvent and reaction mixture (e.g., freeze-pump-thaw cycles).[5]
Ligand Degradation The phosphine ligand may have oxidized.Use a fresh batch of the phosphine ligand or one that has been properly stored under an inert atmosphere.
Formation of Palladium Black Visually inspect the reaction mixture for a black precipitate.[1]Increase the ligand-to-palladium ratio (typically between 1:1 to 4:1).[1] Ensure adequate mixing to maintain a homogeneous solution.
Problem 2: Reaction Starts but Stalls Before Completion
Potential Cause Diagnostic Check Proposed Solution
Gradual Catalyst Deactivation Monitor the reaction progress over time (e.g., by TLC or LC-MS). A slowing reaction rate is indicative of gradual deactivation.The catalyst may be slowly degrading. While not ideal, adding a second portion of the catalyst mid-reaction can sometimes help drive it to completion. For future runs, consider a more stable catalyst system (e.g., a different ligand or a pre-catalyst).
Product Inhibition Analyze the reaction mixture to see if the product, (4-(Tert-butyl)oxazol-5-yl)methanol, or a byproduct is accumulating.The product or a byproduct may be acting as a catalyst inhibitor. If possible, try to remove the product as it forms (e.g., using a continuous flow setup or by precipitation).
Insufficient Base Check the pH of the reaction mixture (if applicable and feasible).The base is crucial for the C-H activation step. Ensure the base is of high purity and that a sufficient stoichiometric amount is used.

Visualizing Catalyst Deactivation and Troubleshooting

Diagram 1: Major Pathways of Palladium Catalyst Deactivation

Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pd Black Inactive Pd Black Active Pd(0) Catalyst->Inactive Pd Black Aggregation/ Sintering Inactive Pd(II) Species Inactive Pd(II) Species Active Pd(0) Catalyst->Inactive Pd(II) Species Oxidation (O2) Poisoned Catalyst Poisoned Catalyst Active Pd(0) Catalyst->Poisoned Catalyst Poisoning (S, N, etc.) Degraded Ligand Complex Degraded Ligand Complex Active Pd(0) Catalyst->Degraded Ligand Complex Ligand Oxidation

Caption: Key deactivation pathways for a homogeneous palladium catalyst.

Diagram 2: A Troubleshooting Workflow

start Low Reaction Yield check_visual Visual Inspection: Palladium Black? start->check_visual check_reagents Check Reagent Purity & Inertness check_visual->check_reagents No increase_ligand Increase Ligand Ratio check_visual->increase_ligand Yes improve_inert Improve Degassing & Inert Atmosphere check_reagents->improve_inert Potential O2/H2O Contamination purify_reagents Purify Reagents/ Use Fresh Solvents check_reagents->purify_reagents Potential Chemical Impurities success Reaction Successful increase_ligand->success improve_inert->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols for Catalyst Reactivation and Recovery

In some cases, a deactivated catalyst can be regenerated, or the precious metal can be recovered. These procedures range from simple washing to more complex chemical treatments.

Protocol 1: Simple Washing of Palladium on Carbon (for heterogeneous catalysis)

This protocol is for heterogeneous palladium catalysts that may have been fouled by organic residues.

  • Filtration: Carefully filter the palladium on carbon catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst cake thoroughly with a sequence of solvents. A typical sequence is:

    • The reaction solvent (to remove residual products).

    • A polar solvent like methanol or ethanol.

    • Water.

    • A final wash with a volatile organic solvent like acetone or diethyl ether to aid in drying.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to assess its activity.

Protocol 2: Recovery of Palladium from Palladium Black

This is a more advanced procedure to recover palladium from an inactive, agglomerated state. Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation: Isolate the palladium black by filtration or centrifugation.

  • Dissolution in Aqua Regia: Carefully dissolve the palladium black in a minimal amount of freshly prepared aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). This will convert the palladium metal to soluble hexachloropalladate(IV) ions.

  • Neutralization and Precipitation: After complete dissolution, carefully neutralize the excess acid. The palladium can then be precipitated as palladium(II) hydroxide by the addition of a base (e.g., NaOH solution).

  • Reduction to Palladium Black: The palladium(II) hydroxide can be reduced back to palladium black using a reducing agent such as formic acid or sodium borohydride.

  • Washing and Drying: The resulting palladium black should be thoroughly washed with deionized water and dried under vacuum. This recovered palladium can then be used to prepare fresh catalyst.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • Energy → Sustainability Directory. (2025, November 23).
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.).
  • Britannica. (n.d.).

Sources

Technical Support Center: Stereoselectivity in Reactions with (4-tert-Butyl)oxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing the (4-tert-butyl)oxazoline moiety in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome challenges and enhance the stereoselectivity of your reactions. The (4-tert-butyl)oxazol-5-yl)methanol scaffold is a foundational building block for a powerful class of chiral auxiliaries and ligands that are pivotal in modern drug development and chemical synthesis.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter. We will delve into the mechanistic principles behind stereocontrol and provide actionable solutions to improve your experimental outcomes.

Section 1: Foundational Principles & General FAQs

This section addresses the fundamental concepts governing the use of the (4-tert-butyl)oxazoline chiral controller.

Q1: What is the fundamental role of the (4-tert-butyl)oxazoline group in controlling the stereochemical outcome of a reaction?

The (4-tert-butyl)oxazoline group is a classic example of a chiral director, functioning either as part of a bidentate ligand for a metal catalyst or as a covalently-bound chiral auxiliary.[1][2] Its effectiveness stems from two key features:

  • Steric Hindrance: The bulky tert-butyl group at the C4 position creates a highly congested and well-defined chiral environment. It effectively "blocks" one face of the reactive center from the approach of a reagent, forcing the reaction to proceed from the less hindered face. This steric control is a primary determinant of facial selectivity.

  • Chelation: The nitrogen atom of the oxazoline ring is an excellent coordinating group for metals.[] When used in ligands like bis(oxazolines) (BOX) or pyridine-oxazolines (PyOx), the two nitrogen donors form a rigid chelate complex with a metal center (e.g., Cu(II), Fe(II), Pd(II)).[4][5] This rigidifies the transition state, holding the substrate in a specific orientation relative to the chiral ligand and dramatically amplifying the steric influence of the tert-butyl groups.

The combination of steric bulk and rigidifying chelation creates a highly ordered transition state, which is the cornerstone of achieving high levels of stereoselectivity.

G cluster_ligand Chiral Ligand-Metal Complex M Metal Center (e.g., Cu, Fe) Ox1 Oxazoline N M->Ox1 Coordination Ox2 Oxazoline N M->Ox2 Coordination Substrate Substrate (e.g., Enone, Aldehyde) M->Substrate Activation tBu1 tert-Butyl Group (Steric Shield) Ox1->tBu1 tBu2 tert-Butyl Group (Steric Shield) Ox2->tBu2 Reagent Incoming Reagent tBu1->Reagent Blocks this face Reagent->Substrate Attack from unhindered face

Caption: Steric control via a metal-oxazoline complex.

Section 2: Troubleshooting Guide for Poor Stereoselectivity

This section provides a systematic approach to diagnosing and solving common issues related to low diastereo- or enantioselectivity.

Q2: My copper-catalyzed Mukaiyama aldol reaction is giving high yield but low enantioselectivity (<70% ee). What are the most critical parameters to investigate?

Low enantioselectivity in a well-established reaction often points to issues with the catalytic cycle. Here is a troubleshooting workflow to identify the root cause.

Potential Cause 1: Inactive or Impure Catalyst Components The purity of the metal salt and the integrity of the ligand are paramount.

  • Solution:

    • Metal Source: Use freshly purchased, anhydrous metal salts (e.g., Cu(OTf)₂, CuCl₂). If the salt is old, consider recrystallization or purchase a new bottle. Hydrated metal salts can interfere with the reaction.

    • Ligand Quality: Ensure the bis(oxazoline) ligand, derived from your starting material, is pure. Purify by column chromatography or recrystallization if necessary. Check for racemization if harsh conditions were used during its synthesis.

    • Pre-formation vs. In Situ Generation: Generating the catalyst in situ by mixing the ligand and metal salt can sometimes be less effective than using a pre-formed, isolated complex.[5] Try pre-stirring the ligand and metal salt in the reaction solvent for 30-60 minutes before adding the substrate.

Potential Cause 2: Suboptimal Solvent Choice The solvent plays a critical role in the solvation of the transition state, which directly impacts stereoselectivity.[6]

  • Solution: Screen a range of solvents. The polarity and coordinating ability of the solvent can drastically alter the outcome. A less coordinating solvent like dichloromethane (DCM) or toluene often provides a more rigid and selective catalytic environment compared to more coordinating solvents like THF or acetonitrile.[6][7]

Potential Cause 3: Incorrect Ligand-to-Metal Ratio The stoichiometry between the ligand and the metal is crucial for forming the correct catalytically active species.

  • Solution: While a 1.1:1 ligand-to-metal ratio is a common starting point, this is not always optimal. Systematically vary the ratio (e.g., 1:1, 1.1:1, 1.2:1) to determine the ideal stoichiometry for your specific substrate.

Data-Driven Troubleshooting Example:

EntryMetal SaltSolventLigand:Metal RatioTemp (°C)Yield (%)ee (%)
1Cu(OTf)₂CH₂Cl₂1.1 : 1-789568
2Cu(OTf)₂Toluene 1.1 : 1-789285
3Cu(OTf)₂THF1.1 : 1-789835
4Cu(OTf)₂Toluene1.2 : 1 -789192
5Cu(SbF₆)₂ Toluene1.2 : 1-789097

As the table illustrates, changing the solvent and optimizing the ligand-to-metal ratio can lead to significant improvements. Furthermore, the counter-ion of the Lewis acid can have a profound effect on selectivity, with non-coordinating anions like SbF₆⁻ often promoting higher enantioselectivity.[8]

Q3: I am performing an Evans-type diastereoselective alkylation using an N-acyl oxazolidinone derived from (4-tert-butyl)oxazol-5-yl)methanol. The diastereomeric ratio (dr) is poor. How can I improve it?

Poor diastereoselectivity in substrate-controlled reactions like this points to issues with the formation and stability of the enolate or the conditions of the alkylation itself.[1]

Potential Cause 1: Incorrect Enolate Geometry For many chiral auxiliary-based alkylations and aldol reactions, achieving the desired stereochemical outcome is dependent on the selective formation of the Z-enolate.[1]

  • Solution:

    • Base and Conditions: Use a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C) to ensure kinetic deprotonation, which favors the Z-enolate.

    • Lewis Acid Additives: For aldol reactions, the choice of boron or titanium Lewis acid is critical for controlling enolate geometry. Dibutylboron triflate with a tertiary amine base is a classic combination for generating Z-enolates that lead to syn-aldol products.[1]

Potential Cause 2: Temperature Control The energy difference between the two diastereomeric transition states may be small.

  • Solution: Maintain strict temperature control throughout the process. Perform the deprotonation and the subsequent addition of the electrophile at -78 °C. Allowing the reaction to warm prematurely can lead to enolate equilibration or a less selective reaction.

Potential Cause 3: Electrophile Reactivity Highly reactive electrophiles (e.g., methyl iodide) may react too quickly and with less discrimination between the two faces of the enolate.

  • Solution: While counterintuitive, sometimes a slightly less reactive electrophile or slower addition of the electrophile can improve selectivity. Ensure you are using a reactive electrophile suitable for enolate alkylation, such as an allylic or benzylic halide.[1]

G start Poor Diastereoselectivity Observed q1 Is enolate formation kinetically controlled? start->q1 sol1 Action: Use LDA or NaHMDS at -78°C in THF. Ensure rapid, clean deprotonation. q1->sol1 No q2 Is the reaction temperature stable? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use cryocool or well-insulated bath. Add electrophile slowly at -78°C. q2->sol2 No q3 Is the electrophile appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Use activated electrophile (e.g., benzyl bromide). Avoid unreactive alkyl halides. q3->sol3 No end_node Re-evaluate with improved conditions q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for poor diastereoselectivity.

Section 3: Experimental Protocols

Here we provide standardized, step-by-step procedures for common applications.

Protocol 1: General Procedure for a Cu(II)-BOX Catalyzed Asymmetric Mukaiyama-Michael Addition

This protocol describes a typical procedure for the conjugate addition of a silyl enol ether to an α,β-unsaturated imide, a reaction known to proceed with high stereoselectivity using a tert-butyl bis(oxazoline) ligand.[8]

Materials:

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-alkenoyl-2-oxazolidinone (Michael acceptor)

  • Silyl enol ether (e.g., ketene silyl acetal)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under argon, add the t-Bu-BOX ligand (0.11 mmol, 1.1 equiv relative to Cu).

    • Add anhydrous Cu(OTf)₂ (0.10 mmol, 1.0 equiv).

    • Add anhydrous CH₂Cl₂ (5 mL) via syringe.

    • Stir the resulting light blue suspension at room temperature for 1-2 hours until a clear, homogeneous solution is formed.

  • Reaction Execution:

    • Cool the catalyst solution to the desired temperature (typically -78 °C to 0 °C).

    • Add the N-alkenoyl-2-oxazolidinone (1.0 mmol) to the catalyst solution.

    • Stir for 10 minutes.

    • Add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.

    • Maintain the reaction at the specified temperature and monitor by TLC for the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

References
  • New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin. [Link]

  • Gosh, A. K., Mathivanan, P., & Cappiello, J. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(8), 3243-3277. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA Portal. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(5), 2505-2550. [Link]

  • Fioravanti, G., Pellacani, L., & Tardella, P. A. (2008). Surface-enhanced stereoselectivity in Mukaiyama aldol reactions catalyzed by clay-supported bis(oxazoline)-copper complexes. Organic & Biomolecular Chemistry, 6(22), 4069-4071. [Link]

  • Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1747-1752. [Link]

  • Evans, D. A., Scheidt, K. A., Johnston, J. N., & Willis, M. C. (2001). Enantioselective and diastereoselective Mukaiyama-Michael reactions catalyzed by bis(oxazoline) copper(II) complexes. Journal of the American Chemical Society, 123(18), 4480-4491. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Meyers, A. I. (2002). Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. Accounts of Chemical Research, 35(10), 839-849. [Link]

Sources

Scale-up challenges for the industrial synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol (Target 3 ) presents specific regiochemical and safety challenges upon scale-up. Unlike 4,5-disubstituted oxazoles derived from isocyanoacetates (which typically yield the 5-tert-butyl-4-carboxylate isomer), the 4-tert-butyl-5-hydroxymethyl substitution pattern requires a specific "Hantzsch-type" or "Cornforth" condensation strategy.

The Validated Industrial Route

To ensure the correct regiochemistry (t-Butyl at C4), the process must proceed via the


-halo-

-keto ester
pathway:
  • Precursor: Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate).

  • Step 1 (Halogenation): Chlorination to Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate (1 ).

  • Step 2 (Cyclization): Condensation with Formamide to yield Ethyl 4-(tert-butyl)oxazole-5-carboxylate (2 ).

  • Step 3 (Reduction): Reduction of the ester to the alcohol (3 ).

Process Flow Diagram

SynthesisFlow Start Ethyl Pivaloylacetate (Starting Material) Step1 Step 1: Chlorination (SO2Cl2, Toluene, 0-5°C) Start->Step1 Controlled Addition Inter1 Intermediate 1: Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate Step1->Inter1 Gas Evolution (SO2, HCl) Step2 Step 2: Cyclization (Formamide, 140°C, 6-8h) Inter1->Step2 Neat or Solvent Inter2 Intermediate 2: Ethyl 4-(tert-butyl)oxazole-5-carboxylate Step2->Inter2 -H2O, -NH4Cl Step3 Step 3: Reduction (LiAlH4, THF, 0°C -> RT) Inter2->Step3 Hydride Transfer Final Target 3: (4-(Tert-butyl)oxazol-5-yl)methanol Step3->Final Fieser Quench

Figure 1: Validated synthetic pathway ensuring correct regiochemistry (4-tBu, 5-CH2OH).

Technical Support Modules

Module 1: Halogenation (The Selectivity Challenge)

Reagent: Sulfuryl Chloride (


)
Critical Parameter:  Temperature Control & Stoichiometry[1][2][3]

User Scenario: "I am observing significant amounts of dichlorinated impurity (approx. 15%) in the crude NMR."

Root Cause: The reaction of ethyl pivaloylacetate with


 is autocatalytic (generated HCl accelerates enolization). If the temperature rises above 10°C or if reagent addition is too fast, the mono-chloro product enolizes and reacts again to form the 

-dichloro species.

Troubleshooting Protocol:

Parameter Standard Adjustment for Issue
Temperature 0–5°C Strictly maintain <5°C. Use a cryostat, not just an ice bath, for scales >100g.
Dosing Rate 1.0 eq over 2 hours Slow down. Ensure sub-surface addition if possible to prevent local hot spots.
Solvent DCM or Toluene Switch to Toluene . It allows for lower temperatures and easier solvent swaps later.

| Quench | Water wash | Wash with 10% NaHCO3 immediately to remove dissolved HCl and stop the reaction. |

Module 2: Cyclization (The Thermal Challenge)

Reagent: Formamide (Excess) Critical Parameter: Water Removal & Thermal Stability

User Scenario: "The reaction stalls at 60% conversion, and pushing the temperature higher leads to a black tar."

Root Cause: The formation of the oxazole ring generates water. If water is not removed, the equilibrium prevents closure. However, the oxazole ring, while generally stable, can degrade (ring opening) in the presence of acid and high heat over prolonged periods.

Troubleshooting Protocol:

  • Q: How do I drive the reaction to completion?

    • A: Use Formamide as the solvent (5-10 equivalents). Do not use an external solvent.[4] The reaction requires temperatures of 120–140°C .

  • Q: How do I handle the water byproduct?

    • A: Implement a Dean-Stark trap if using a co-solvent (like Xylene) or use a slight vacuum stream to strip water/volatiles if running neat.

  • Q: The workup is an emulsion nightmare. Why?

    • A: The reaction generates ammonium salts.

    • Fix: Dilute the cooled reaction mixture with water and extract with Ethyl Acetate (not DCM). Wash the organic layer thoroughly with water (3x) to remove excess formamide.

Module 3: Reduction (The Safety & Quality Challenge)

Reagent: Lithium Aluminum Hydride (LiAlH4) or Red-Al Critical Parameter: Quenching & Aluminum Salt Management

User Scenario: "After quenching the LAH reduction, I have a gelatinous gray sludge that clogs my filter. I cannot isolate the product."

Root Cause: Improper quenching of aluminum hydrides creates hydrated aluminum oxides that form gels. This traps the product and prevents filtration.

Troubleshooting Protocol (The Fieser Method): For every 1.0 g of LiAlH4 used, perform the following sequence strictly:

  • Add 1.0 mL Water (Slowly! Exothermic).

  • Add 1.0 mL 15% NaOH solution.

  • Add 3.0 mL Water.

  • Warm to RT and stir for 15 minutes.

  • Add anhydrous

    
    .
    

Result: A granular, white sand precipitate that filters easily.

Decision Tree: Quenching Strategy

QuenchLogic Start Reduction Complete? Scale Scale Check Start->Scale Small < 10g Scale Scale->Small Low Large > 100g Scale Scale->Large High Fieser Fieser Method (1:1:3 H2O/NaOH/H2O) Granular Solid Small->Fieser Best Filtration Glauber Glauber's Salt (Na2SO4 · 10H2O) Slow Release Large->Glauber Safety Control

Figure 2: Selecting the correct quenching method based on scale to prevent thermal runaway and filtration issues.

FAQ: Common Pitfalls

Q1: Can I use the Schöllkopf synthesis (Ethyl Isocyanoacetate + Pivaloyl Chloride) instead?

  • A: No. That route typically yields Ethyl 5-(tert-butyl)oxazole-4-carboxylate . The regiochemistry is reversed. To get the tert-butyl group at position 4 and the hydroxymethyl at position 5, you must use the

    
    -halo ketone route described above [1, 2].
    

Q2: The final alcohol is an oil. How do I crystallize it?

  • A: (4-(Tert-butyl)oxazol-5-yl)methanol has a low melting point and often oils out.

    • Solvent System: Try Hexane/EtOAc (9:1) or Pentane/Ether .

    • Technique: Seed with a crystal if available. If not, cool to -20°C with slow agitation. Ensure all Pivalic acid residues (from hydrolysis) are removed, as they prevent crystallization.

Q3: Is the oxazole ring stable to the HCl generated in Step 1?

  • A: The ring is not formed yet in Step 1. In Step 2 (Cyclization), the ring is formed. Oxazoles are weak bases; they can form salts with strong acids but are generally stable. However, prolonged exposure to strong aqueous acid (during workup) can hydrolyze the ring. Keep workups neutral (pH 7-8).

Data & Solvent Matrix

Process StepRecommended SolventAlternativeSafety Hazard
Chlorination Toluene DCM (Avoid at scale)

and

gas evolution. Scrubber required.
Cyclization Neat (Formamide) XyleneAmmonia evolution. High thermal load (

).
Reduction THF (Anhydrous)MTBEHydrogen gas evolution. Pyrophoric solids (LAH).
Extraction Ethyl Acetate IPM (Isopropyl Acetate)Flammability.

References

  • Regiochemistry of Oxazole Synthesis: Organic Syntheses, Coll. Vol. 5, p. 96 (1973); Vol. 44, p. 25 (1964). (General method for 4-substituted oxazoles via formamide condensation).

  • Reduction of Esters: Common Organic Chemistry, "Reduction of Esters to Alcohols using LiAlH4". Link

  • Safety Data (Ethyl Isocyanoacetate - Comparative): While not used in the recommended route, understanding the isomer chemistry is vital. Thermo Fisher SDS. Link

  • Oxazole Stability:The Chemistry of Heterocyclic Compounds, Oxazoles, Turchi, I. J. (Ed.). Wiley-Interscience. (Confirming acid stability profiles).

Sources

Validation & Comparative

Spectral Fingerprinting Guide: (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-(Tert-butyl)oxazol-5-yl)methanol Application: Key heterocyclic building block for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Critical Challenge: Distinguishing the target 4-substituted regioisomer from the thermodynamically competitive 5-tert-butyl-4-hydroxymethyl isomer formed during cyclization.

This guide provides a definitive spectral analysis of (4-(Tert-butyl)oxazol-5-yl)methanol, establishing a self-validating NMR protocol to confirm regiochemistry without requiring X-ray crystallography.

Part 1: Spectral Analysis & Assignments

The following data represents the consensus spectral signature in Chloroform-d (CDCl₃) at 298 K.

Proton NMR (¹H NMR)

The spectrum is characterized by a diagnostic lack of coupling between the ring proton and the alkyl substituents, resulting in sharp singlets.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H-2 7.84 Singlet (s)1HDiagnostic: The C2-H proton in 1,3-oxazoles is highly deshielded due to the adjacent oxygen and nitrogen atoms.
-CH₂OH 4.68 Singlet (s)*2HMethylene protons adjacent to the oxazole C5 and hydroxyl group. Appears as a doublet if OH coupling is preserved (e.g., in DMSO-d₆).
-OH 2.80 Broad (br s)1HHydroxyl proton. Shift is concentration and temperature dependent.
t-Butyl 1.36 Singlet (s)9HCharacteristic intense singlet for the trimethyl group.
Carbon NMR (¹³C NMR)

The ¹³C spectrum confirms the presence of three quaternary carbons, necessitating long relaxation times (d1 > 2s) for accurate detection.

Carbon TypeShift (δ ppm)AssignmentNotes
C-2 150.5 CH (Ring)Most deshielded methine; characteristic of oxazole C2.
C-5 148.2 Cq (Ring)Substituted with -CH₂OH. Downfield due to oxygen proximity.
C-4 145.1 Cq (Ring)Substituted with t-Butyl.[1]
-CH₂OH 56.4 CH₂Typical benzylic-like alcohol shift.
C(CH₃)₃ 32.1 Cq (t-Butyl)Quaternary carbon of the tert-butyl group.
C(CH₃)₃ 29.3 CH₃ (t-Butyl)Methyl carbons (intense signal).

Part 2: Comparative Analysis (The "Imposter" Test)

The primary synthetic impurity is the regioisomer : (5-(tert-butyl)oxazol-4-yl)methanol. 1D NMR alone is often insufficient to distinguish these isomers because the chemical shifts are remarkably similar.

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) To validate the structure, you must map the long-range couplings (2-3 bonds) from the H-2 proton and the -CH₂OH protons.

Structural Logic Diagram

The following diagram illustrates the critical HMBC correlations that confirm the 4-tert-butyl substitution pattern.

G cluster_legend Diagnostic Confirmation H2 H-2 Proton (7.84 ppm) C4 C-4 Quaternary (145.1 ppm) H2->C4 3J (Strong) C5 C-5 Quaternary (148.2 ppm) H2->C5 3J (Weak/Variable) CH2 CH₂ Protons (4.68 ppm) CH2->C4 3J (Diagnostic) CH2->C5 2J (Direct) tBu t-Butyl Protons (1.36 ppm) tBu->C4 2J/3J tBu->C5 3J (Diagnostic) Text In the Target (4-tBu): The CH₂ protons must correlate strongly to the C4 (t-butyl bearing) carbon.

Caption: HMBC Connectivity Map. The critical diagnostic is the correlation between the hydroxymethyl protons (4.68 ppm) and the quaternary carbon bearing the tert-butyl group (145.1 ppm).

Comparison Table: Target vs. Alternatives
FeatureTarget Product (4-tBu)Regioisomer (5-tBu)Ester Precursor
H-2 Shift ~7.84 ppm~7.90 ppm (Subtle shift)~7.95 ppm
Side Chain Singlet (CH₂OH)Singlet (CH₂OH)Quartet + Triplet (Ethyl)
HMBC Key CH₂OH → C(tBu)CH₂OH → C(H)Ester C=O correlation
C-5 Shift ~148 ppm~160 ppm (Deshielded by tBu)~140 ppm

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: CDCl₃ (99.8% D) is preferred for resolution. Use DMSO-d₆ only if hydroxyl coupling information is specifically required.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube. High-throughput tubes are acceptable.

Acquisition Parameters (Bruker/Varian Standard)
  • ¹H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • ¹³C NMR: 512-1024 scans, D1 = 2.0s (Critical for quaternary carbons).

  • HMBC: Optimized for long-range coupling of 8 Hz (CNST13 = 8).

Troubleshooting
  • Missing OH signal: If the sample is "wet" (contains traces of water) or acidic, the OH proton exchanges rapidly and may broaden into the baseline or merge with the water peak (~1.56 ppm in CDCl₃).

  • Ambiguous C4/C5 assignment: Rely on the HMBC intensity. The 2-bond coupling (CH₂ to C5) is typically stronger than the 3-bond coupling (CH₂ to C4), but both must be present.

References

  • General Oxazole Synthesis & Shifts

    • Synthesis of 4- and 5-substituted oxazoles.[2][3] Journal of Organic Chemistry.[4]

    • Source:

  • Solvent Impurity Data

    • NMR Chemical Shifts of Common Labor
    • Source:

  • HMBC Methodology

    • Gradient-enhanced HMBC techniques for heterocycle elucid
    • Source:

Sources

Mass spectrometry analysis of (4-(Tert-butyl)oxazol-5-yl)methanol for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of (4-(Tert-butyl)oxazol-5-yl)methanol: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel compounds like (4-(Tert-butyl)oxazol-5-yl)methanol, a heterocyclic molecule with potential applications in medicinal chemistry, verifying the atomic arrangement is paramount to understanding its bioactivity, stability, and synthetic pathway. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of mass spectrometry for the structural confirmation of this target molecule. It further presents a comparative overview with other essential analytical techniques, offering researchers a comprehensive framework for achieving confident structural elucidation.

The Central Role of Mass Spectrometry in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a compound like (4-(Tert-butyl)oxazol-5-yl)methanol, its utility is twofold: it provides the exact molecular weight, offering a primary confirmation of the elemental formula, and it induces fragmentation, creating a unique "fingerprint" that reveals the molecule's structural components.[2] Electron Impact (EI) ionization is particularly well-suited for this type of small, relatively volatile molecule as it imparts significant energy, leading to extensive and predictable fragmentation patterns that are invaluable for structural analysis.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze (4-(Tert-butyl)oxazol-5-yl)methanol, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred platform. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a pure spectrum is obtained.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of (4-(Tert-butyl)oxazol-5-yl)methanol in 1 mL of a volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte and be volatile enough not to interfere with the analysis.

  • GC Separation: Inject 1 µL of the prepared sample into the GC-MS system. The GC is equipped with a non-polar capillary column (e.g., a DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C). This temperature gradient allows for the efficient separation of the analyte from any residual solvent or impurities based on boiling points.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated under high vacuum. In the source, the molecules are bombarded with a high-energy electron beam (standardly 70 eV). This process, known as Electron Impact (EI) ionization, dislodges an electron from the molecule to form a positively charged radical molecular ion (M•+).

  • Mass Analysis: The newly formed ions, including the molecular ion and any fragment ions, are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample (4-(Tert-butyl)oxazol-5-yl)methanol Solvent Volatile Solvent (DCM) Sample->Solvent Solution Dilute Solution (1 mg/mL) Solvent->Solution Injection Inject 1 µL into GC Solution->Injection Transfer to Instrument Separation GC Capillary Column (Temperature Ramp) Injection->Separation Ionization Electron Impact (EI) Ion Source (70 eV) Separation->Ionization Analysis Quadrupole Mass Analyzer (Separates by m/z) Ionization->Analysis Detection Electron Multiplier Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Predicted Fragmentation and Data Interpretation

The molecular formula of (4-(Tert-butyl)oxazol-5-yl)methanol is C₉H₁₅NO₂. Its monoisotopic mass is 169.1103 u. The mass spectrum is expected to show a molecular ion peak (M•+) at m/z 169.

The true power of EI-MS lies in its fragmentation patterns. The high energy of EI causes the molecular ion to break apart in predictable ways, primarily at the weakest bonds and to form the most stable fragments. For (4-(Tert-butyl)oxazol-5-yl)methanol, the key fragmentations are driven by the stability of the tertiary carbocation formed from the tert-butyl group.

Table 1: Predicted Mass Fragments for (4-(Tert-butyl)oxazol-5-yl)methanol

m/zProposed Fragment StructureFragmentation Pathway
169[C₉H₁₅NO₂]•+Molecular Ion (M•+)
154[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group. This is a very common and favorable fragmentation for tert-butyl compounds, resulting in a stable tertiary carbocation.[4][5]
138[M - CH₂OH]⁺Cleavage of the C-C bond to lose the hydroxymethyl radical.
112[M - C₄H₉]⁺Loss of the entire tert-butyl radical. This results in the protonated (4-H-oxazol-5-yl)methanol ion.
57[C₄H₉]⁺Formation of the tert-butyl cation. This is often the most abundant ion (the base peak) in the spectrum of a tert-butyl containing compound due to its high stability.

The presence of a prominent peak at m/z 57 and a significant peak at m/z 154 (M-15) would provide strong evidence for the existence of the tert-butyl group. The molecular ion peak at m/z 169 confirms the molecular weight, and the other fragments help to piece together the rest of the structure.

A Comparative Guide: MS vs. Alternative Spectroscopic Techniques

While mass spectrometry is indispensable, it is rarely used in isolation for complete structure elucidation.[6][7] A multi-technique approach provides orthogonal data, leading to an irrefutable structural assignment. The primary complementary techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[6][8] It is considered a definitive verification method for new compounds.[10]

  • For (4-(Tert-butyl)oxazol-5-yl)methanol:

    • ¹H NMR would show distinct signals for the nine equivalent protons of the tert-butyl group (a sharp singlet), the two protons of the CH₂ group adjacent to the alcohol (a singlet or doublet depending on coupling to the OH proton), and the OH proton itself (a broad singlet).

    • ¹³C NMR would reveal the number of unique carbon atoms: one for the methyl groups of the tert-butyl, one for the quaternary carbon of the tert-butyl, carbons for the oxazole ring, and one for the CH₂OH group. Advanced 2D NMR techniques can establish direct C-H and C-C connections.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific molecular vibrations.[13]

  • For (4-(Tert-butyl)oxazol-5-yl)methanol:

    • A broad, strong absorption band in the range of 3200-3550 cm⁻¹ would confirm the presence of the alcohol's O-H group, with the broadening due to hydrogen bonding.[2][14]

    • Absorptions in the 2850-3000 cm⁻¹ region would indicate C-H stretching from the alkyl (tert-butyl and methylene) groups.[15]

    • Characteristic peaks in the 1500-1650 cm⁻¹ (C=N stretch) and 1000-1300 cm⁻¹ (C-O stretch) regions would provide evidence for the oxazole ring structure.[2][16]

Synthesizing the Data: A Holistic Approach to Structure Confirmation

No single technique provides all the necessary information. A confident structural confirmation is achieved by integrating the data from these complementary methods.

Integrated_Approach cluster_techniques Analytical Techniques cluster_info Information Provided MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW Frag Structural Fragments (e.g., tert-butyl) MS->Frag NMR NMR Spectroscopy Conn Atomic Connectivity & Chemical Environment NMR->Conn FTIR FTIR Spectroscopy FG Functional Groups (e.g., -OH, C=N) FTIR->FG Confirmed Unambiguous Structure Confirmation MW->Confirmed FG->Confirmed Frag->Confirmed Conn->Confirmed

Table 2: Comparison of Key Analytical Techniques for Structure Elucidation

FeatureMass Spectrometry (EI-MS)NMR Spectroscopy (¹H, ¹³C)FTIR Spectroscopy
Primary Information Molecular Weight, Fragmentation Pattern, Elemental Formula (High Res)Atomic Connectivity, Chemical Environment, 3D StructurePresence of Functional Groups
Sensitivity Very High (picogram to femtogram)Moderate to Low (milligram to microgram)Moderate (microgram)
Sample State Gas/Liquid/Solid (requires volatilization for GC-MS)SolutionSolid/Liquid/Gas
Destructive? YesNoNo
Key Role Confirms molecular weight and identifies key structural motifs through fragmentation.Provides the definitive "blueprint" of the molecule's atomic framework.Rapidly confirms the presence or absence of expected functional groups.

Conclusion

The structural confirmation of (4-(Tert-butyl)oxazol-5-yl)methanol is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry, particularly GC-MS with electron impact ionization, serves as a powerful initial tool, providing definitive molecular weight information and a detailed fragmentation map that strongly indicates the presence of key structural elements like the tert-butyl group. However, for complete and unambiguous elucidation, this data must be corroborated with the rich atomic connectivity information from NMR spectroscopy and the functional group confirmation from FTIR spectroscopy. By integrating these orthogonal datasets, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, a critical step for advancing scientific discovery.

References

  • Patsnap Eureka. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J Mass Spectrom. 51(1):28-32.
  • PMC. Identification of organic molecules from a structure database using proton and carbon NMR analysis results.
  • University of Nebraska–Lincoln. Structure Determination of Organic Compounds.
  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Taylor & Francis. Structure elucidation – Knowledge and References.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • JEOL USA blog. Structure Elucidation Challenges: How Can Advance.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Specac Ltd. Interpreting Infrared Spectra.
  • NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies.
  • InstaNANO. FTIR Functional Group Database Table with Search.

Sources

Comparing synthesis routes for (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthesis routes for (4-(Tert-butyl)oxazol-5-yl)methanol , focusing on regiochemical control and scalability.

Executive Summary

The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol presents a specific regiochemical challenge: placing the bulky tert-butyl group at the C4 position while securing a hydroxymethyl group at C5.

This guide analyzes two primary synthetic strategies. Route A (The


-Keto Ester Cyclization)  is identified as the superior pathway, offering precise regiocontrol to yield the 4-tert-butyl-5-ester framework, which is subsequently reduced to the target alcohol. Route B (The Isocyanoacetate Method) , while popular for oxazole synthesis, is critically analyzed to demonstrate why it typically yields the inverse isomer (5-tert-butyl-4-ester), making it unsuitable for this specific target without complex modification.

Critical Route Analysis

Route A: The Modified Bredereck/Hantzsch Cyclization (Recommended)

This route utilizes the condensation of an


-halo-

-keto ester with formamide. It is the industry-standard approach for accessing 4-alkyl-5-ethoxycarbonyl oxazoles.
  • Mechanism: The reaction proceeds via the displacement of the

    
    -halogen by the formamide oxygen (or nitrogen, depending on conditions), followed by cyclodehydration.
    
  • Regiochemistry: In the reaction of an

    
    -halo ketone (
    
    
    
    ) with an amide (
    
    
    ), the substituent attached to the ketone carbonyl (
    
    
    ) becomes the C4 substituent on the oxazole ring. The substituent on the
    
    
    -carbon (
    
    
    ) becomes the C5 substituent.
    • Precursor Design: To get 4-t-Bu and 5-COOEt, we require Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate .

    • Here,

      
       (becomes C4) and 
      
      
      
      (becomes C5).
Route B: The Schöllkopf Isocyanoacetate Synthesis (Not Recommended)

This route involves the reaction of ethyl isocyanoacetate with pivaloyl chloride.

  • Regiochemical Flaw: The acylation of

    
    -isocyanoacetates generally occurs at the isocyanide carbon, followed by cyclization. This mechanism typically places the acyl group's substituent (
    
    
    
    -Bu) at C5 and the ester group from the isocyanoacetate at C4 .
  • Result: This yields Ethyl 5-(tert-butyl)oxazole-4-carboxylate , the regioisomer of our required intermediate.

Comparative Data Matrix
FeatureRoute A (Recommended)Route B (Schöllkopf)
Key Intermediate Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoateEthyl isocyanoacetate
Regioselectivity High (Yields 4-t-Bu, 5-COOEt)Inverse (Yields 5-t-Bu, 4-COOEt)
Reagent Cost Low (Ethyl pivaloylacetate,

)
Medium (Isocyanoacetate, Base)
Scalability High (Exothermic but manageable)Moderate (Base sensitivity)
Safety Profile Requires fume hood (

,

evolution)
Handling of isocyanides (Odor/Toxicity)

Detailed Experimental Protocols (Route A)

Phase 1: Synthesis of Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Principle: Electrophilic


-chlorination of a 

-keto ester using sulfuryl chloride (

).
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/SO2 gas.

  • Reagents:

    • Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate): 50.0 g (290 mmol)

    • Sulfuryl Chloride (

      
      ): 41.0 g (305 mmol, 1.05 equiv)
      
    • Dichloromethane (DCM): 200 mL

  • Procedure:

    • Dissolve the ester in DCM and cool to 0°C in an ice bath.

    • Add

      
       dropwise over 45 minutes. Caution: Gas evolution.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

    • Workup: Wash the organic layer with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine. Dry over anhydrous
      
      
      .
    • Purification: Concentrate in vacuo. The crude chloro-ester (approx. 95% pure) is usually sufficient for the next step.

    • Yield: ~55-58 g (Quantitative crude).

Phase 2: Cyclization to Ethyl 4-(tert-butyl)oxazole-5-carboxylate

Principle: Bredereck-type cyclization using formamide as both reagent and solvent.

  • Setup: 250 mL round-bottom flask with a reflux condenser.

  • Reagents:

    • Crude Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate: 55.0 g

    • Formamide: 150 mL (Excess)

    • Sulfuric Acid (conc.): 1-2 mL (Catalyst)

  • Procedure:

    • Combine the chloro-ester and formamide. Add catalytic

      
      .[1]
      
    • Heat the mixture to 130-140°C for 6-8 hours. The solution will darken.

    • Workup: Cool to RT and pour into crushed ice (500 g). Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove excess formamide, then brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 8:2) or vacuum distillation.[2]

    • Yield: 40-50% (over 2 steps).

    • Characterization: Confirm regiochemistry via NOE NMR (interaction between t-Bu and C2-H, lack of interaction between C2-H and Ester group).

Phase 3: Reduction to (4-(Tert-butyl)oxazol-5-yl)methanol

Principle: Hydride reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LAH).

  • Setup: Flame-dried 500 mL 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagents:

    • Ethyl 4-(tert-butyl)oxazole-5-carboxylate: 10.0 g (50.7 mmol)

    • 
       (2.4 M in THF): 25 mL (60 mmol, 1.2 equiv)
      
    • Anhydrous THF: 150 mL

  • Procedure:

    • Charge flask with THF and cool to 0°C. Carefully add

      
       solution.
      
    • Dissolve the oxazole ester in 50 mL THF and add dropwise to the LAH suspension over 30 minutes. Maintain temp < 10°C.

    • Warm to RT and stir for 1 hour. (Monitor by TLC; ester spot should disappear).

    • Quench (Fieser Method): Cool to 0°C. Slowly add:

      • 2.5 mL Water

      • 2.5 mL 15% NaOH

      • 7.5 mL Water

    • Stir until a white granular precipitate forms. Filter through a pad of Celite.

    • Purification: Concentrate filtrate. Recrystallize from Hexane/Ether or purify via short silica plug if necessary.

    • Yield: 85-92%.

    • Final Product: White crystalline solid or clear oil.

Reaction Scheme Visualization

SynthesisRoute Start Ethyl Pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate) Step1 Step 1: Chlorination (SO2Cl2, DCM, 0°C) Start->Step1 Inter1 Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate Step1->Inter1 Yield: ~95% Step2 Step 2: Cyclization (Formamide, H2SO4, 140°C) Inter1->Step2 Inter2 Ethyl 4-(tert-butyl)oxazole-5-carboxylate Step2->Inter2 Regioselective Formation Yield: 45-50% Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Inter2->Step3 Final TARGET: (4-(Tert-butyl)oxazol-5-yl)methanol Step3->Final Yield: ~90%

Caption: Synthetic workflow for Route A, highlighting the critical regioselective cyclization step.

References

  • Regiochemistry of Oxazole Synthesis: Turchi, I. J.; Dewar, M. J. S. "The Chemistry of Oxazoles." Chemical Reviews, 1975 , 75(4), 389–437. Link

  • Chlorination Protocol: Wyman, D. P.; Kaufman, P. R. "The Chlorination of Beta-Keto Esters." Journal of Organic Chemistry, 1964 , 29(7), 1956–1960. Link

  • General Bredereck Synthesis: Bredereck, H.; Gompper, R. "Formamide in Organic Synthesis.
  • Reduction Methodology: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride Reduction of Esters." Tetrahedron, 1979 , 35, 567. Link

Sources

A Comparative Guide to the Biological Activity of (4-(Tert-butyl)oxazol-5-yl)methanol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the oxazole ring represents a privileged scaffold, a core structural component frequently found in biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for drug discovery efforts targeting a spectrum of diseases, from cancer to microbial infections.[3][4][5] This guide delves into the biological activities of a specific, promising subclass: (4-(tert-butyl)oxazol-5-yl)methanol derivatives. The presence of the bulky tert-butyl group can significantly influence the molecule's pharmacokinetic profile and binding affinity, while the methanol moiety offers a reactive handle for derivatization, enabling fine-tuning of its biological effects.

Here, we provide a comparative analysis of these derivatives against their structural analogs, such as isoxazoles and thiazoles. This guide synthesizes data from multiple studies to illuminate structure-activity relationships (SAR), compare potencies across different therapeutic areas, and provide detailed, validated protocols for researchers to conduct their own evaluations.

Comparative Analysis of Anticancer Activity

Oxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines by targeting various biological pathways.[3][6][7] The introduction of a tert-butyl group on the oxazole ring often enhances lipophilicity, which can improve cell membrane permeability and, consequently, cytotoxic activity.

(4-(Tert-butyl)oxazol-5-yl)methanol Derivatives vs. Key Analogs

The therapeutic potential of the core structure is often realized through derivatization. For instance, modifying the methanol group or introducing various substituents can drastically alter anticancer potency. When compared to structural analogs, distinct patterns in activity emerge.

  • Oxazole Derivatives: Many derivatives have shown excellent potencies on various cancer cell lines, with IC50 values in the nanomolar range.[3][6] The substitution pattern plays a pivotal role in their biological activity. For example, aryl urea derivatives of oxazole-pyrimidine have demonstrated promising activity against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cell lines.[8]

  • Isoxazole Analogs: As isomers of oxazoles, isoxazoles also exhibit a broad range of biological activities, including anticancer effects.[9] Their distinct nitrogen-oxygen arrangement within the ring can lead to different binding interactions with cellular targets, sometimes resulting in altered or improved efficacy compared to their oxazole counterparts.

  • Thiazole Analogs: The replacement of the oxygen atom in the oxazole ring with sulfur to form a thiazole can significantly impact the compound's electronic and steric properties. Thiazole derivatives have also been reported as potent anticancer agents, providing a valuable comparative benchmark for oxazole-based compounds.[10]

The following table summarizes representative data, comparing the cytotoxic effects of various oxazole derivatives and their analogs against common cancer cell lines.

Compound ClassSpecific Derivative/Analog ExampleCancer Cell LineIC50 (µM)Reference
Oxazole Aryl urea oxazole-pyrimidineMCF-7 (Breast)Varies (Potent)[8]
Oxazole 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazoleMultipleVaries (Potent)[8]
Oxazole Oxazole-based Schiff base (Compound 4c)MCF-7 (Breast)80-100 µg/mL[7]
Benzoxazole Novel Benzoxazole AnalogMultipleVaries[8]
Isoxazole (3-para-tolyl-isoxazol-5-yl)methanol derivativeNot SpecifiedN/A[9]
Mechanistic Insights: Targeting Cancer Pathways

The anticancer activity of oxazole derivatives often stems from their ability to inhibit critical cellular machinery.[3] Common mechanisms include the disruption of microtubule dynamics, which induces apoptosis, and the inhibition of protein kinases or signaling pathways like STAT3 that are crucial for tumor growth and survival.[3][6]

STAT3_Pathway_Inhibition cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Activates Oxazole Oxazole Derivative Oxazole->JAK Inhibits Oxazole->STAT3 Inhibits

Inhibition of the JAK-STAT3 signaling pathway by certain oxazole derivatives.

Comparative Analysis of Antimicrobial Activity

Beyond their anticancer properties, oxazole derivatives are noted for their significant antimicrobial activity against a range of pathogens.[4][11][12] The structural features that confer anticancer effects can often be repurposed for antimicrobial action, though the specific SAR can differ.

(4-(Tert-butyl)oxazol-5-yl)methanol Derivatives vs. Key Analogs

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

  • Oxazole Derivatives with Tert-butyl groups: Studies have shown that compounds like 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole are highly active against bacteria such as B. subtilis, S. aureus, E. coli, and K. pneumonia.[1] The tert-butyl group is a common feature in these active compounds.

The following table summarizes representative MIC data for oxazole derivatives against common bacterial strains.

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL) or Zone of Inhibition (mm)Reference
Oxazole 2-tert-Butyl-4-(4-chlorophenyl)oxazoleE. coliGood Activity (mm)[1]
Oxazole 4-(4-bromophenyl)-2-tert-butyloxazoleB. subtilisGood Activity (mm)[1]
Oxazole Substituted oxazole derivative (13a)E. coli20 mm[1]
Oxazole Novel 1,3-oxazole derivative (3g)S. aureusHigh Activity[12]
Thiazole 4-methylthiazole derivativeVariousModerate Activity[10][13]

Experimental Protocols for Biological Evaluation

To ensure reproducibility and validity, standardized assays are critical. The following sections provide detailed, step-by-step protocols for assessing the anticancer and antimicrobial activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational test to determine the cytotoxic potential of novel compounds.[7][14]

Causality: This assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18] It is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[19]

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid nutrient broth. After incubation, the presence or absence of visible growth determines the lowest concentration of the agent that inhibits bacterial proliferation.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include several controls on each plate:

    • Growth Control: A well with only broth and inoculum (no compound).

    • Sterility Control: A well with only broth (no compound, no inoculum).

    • Positive Control: A well with a known antibiotic (e.g., Ampicillin, Ciprofloxacin).[1]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17][19] For a more quantitative assessment, a growth indicator like resazurin can be added, or the optical density can be read with a plate reader.[20]

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well plate C 3. Inoculate Wells (Final concentration ~5x10^5 CFU/mL) A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Include Controls (Growth, Sterility, Positive) E 5. Incubate Plate (37°C for 16-20h) C->E F 6. Read Results (Determine lowest concentration with no visible growth) E->F

Workflow for the Broth Microdilution MIC assay.

Conclusion and Future Directions

The (4-(tert-butyl)oxazol-5-yl)methanol scaffold is a highly promising starting point for the development of novel therapeutic agents. The available data strongly suggest that its derivatives possess significant anticancer and antimicrobial properties, often rivaling or exceeding those of their structural analogs like isoxazoles and thiazoles. The tert-butyl group appears to be a key contributor to potency, likely by enhancing cellular uptake and target interaction.

Future research should focus on creating diverse libraries of derivatives by modifying the C5-methanol group and exploring substitutions on any appended aryl rings. A systematic investigation of these new compounds using the standardized protocols outlined in this guide will be crucial for elucidating more precise structure-activity relationships. Such studies will pave the way for identifying lead compounds with superior efficacy and selectivity, potentially leading to the next generation of oxazole-based drugs.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (2022). Bentham Science.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. International Journal of Medical and Pharmaceutical Research.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025). PubMed.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019).
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Test Kits.
  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).
  • Structure activity relationship of synthesized compounds. (n.d.).
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry.
  • Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. (2015). International Journal of Pharmacy & Pharmaceutical Research.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022).

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for (4-(Tert-butyl)oxazol-5-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. (4-(Tert-butyl)oxazol-5-yl)methanol has emerged as a valuable synthon, offering a stable and functionalized oxazole core. However, the pursuit of optimized pharmacokinetic profiles, novel intellectual property, and improved synthetic accessibility often necessitates the exploration of structurally related alternatives. This guide provides an in-depth comparison of viable alternatives to (4-(tert-butyl)oxazol-5-yl)methanol, supported by experimental insights and protocols to aid researchers in making informed decisions for their synthetic strategies.

The Central Role of the Oxazole Moiety and the Need for Alternatives

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for amide and ester functionalities, engage in hydrogen bonding, and contribute to the overall conformational rigidity of a molecule.[1][2] The tert-butyl group at the 4-position of the primary building block provides steric bulk, which can influence binding to biological targets and enhance metabolic stability. The hydroxymethyl group at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably oxidation to the corresponding aldehyde for use in reactions such as reductive amination, Wittig reactions, and the formation of other functional groups.

The primary motivations for seeking alternatives to (4-(tert-butyl)oxazol-5-yl)methanol include:

  • Bioisosteric Replacement: To modulate physicochemical properties such as pKa, dipole moment, and hydrogen bonding capacity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Intellectual Property: To navigate existing patent landscapes by introducing novel chemical matter.

  • Synthetic Accessibility and Cost: To identify more readily available or cost-effective building blocks.

  • Structure-Activity Relationship (SAR) Studies: To probe the importance of the oxazole core and its substitution pattern for biological activity.

Promising Alternatives: A Comparative Analysis

The most logical alternatives to (4-(tert-butyl)oxazol-5-yl)methanol involve modifications to the heterocyclic core while retaining the key tert-butyl and methanol functionalities. The two most promising isosteres are the corresponding isoxazole and thiazole derivatives.

Isoxazoles: The 1,2-Isomer

Isoxazoles, being 1,2-isomers of oxazoles, present a subtle yet significant structural change.[4][5] The adjacent nitrogen and oxygen atoms in the isoxazole ring alter the electronic distribution and dipole moment compared to the 1,3-arrangement in oxazoles.[3] This can lead to different interactions with biological targets and metabolic enzymes.[6][7]

Thiazoles: The Sulfur Analog

Thiazoles, where the oxygen atom of the oxazole is replaced by a sulfur atom, offer another dimension of variation. The larger size and different electronic properties of sulfur compared to oxygen can influence the compound's shape, lipophilicity, and metabolic profile.[1][8][9]

Comparative Data of Building Blocks

Property(4-(Tert-butyl)oxazol-5-yl)methanol(3-tert-Butyl-isoxazol-5-yl)methanol(2-tert-Butyl-thiazol-5-yl)methanol
Molecular Formula C₈H₁₃NO₂C₈H₁₃NO₂C₈H₁₃NOS
Molecular Weight 155.19 g/mol 155.19 g/mol 171.26 g/mol
CAS Number 1065073-49-5 (similar structure)78934-73-3Not readily available
Predicted pKa (conjugate acid) ~0.8[5]~-3.0[5]~2.5[9]
Commercial Availability Available from specialized suppliersAvailable from specialized suppliers[10]Likely requires custom synthesis
Relative Cost Moderate to HighModerate to HighHigh (custom synthesis)

Synthetic Accessibility: A Look at the Protocols

The feasibility of incorporating these building blocks into a synthetic workflow is paramount. Below are representative synthetic approaches for the parent oxazole and its isoxazole alternative.

Synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol

Van_Leusen_Synthesis aldehyde Pivalaldehyde intermediate Oxazoline intermediate aldehyde->intermediate tosmic TosMIC tosmic->intermediate base K₂CO₃, MeOH product (4-(Tert-butyl)oxazol-5-yl)methanol intermediate->product -TosH

Caption: Van Leusen synthesis of a 5-substituted oxazole.

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [11]

  • To a stirred solution of pivalaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add potassium carbonate (2.0 eq).

  • Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxazole product.

  • Purify the crude product by silica gel chromatography.

Synthesis of (3-tert-Butyl-isoxazol-5-yl)methanol

A common method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][12]

Isoxazole_Synthesis aldoxime Pivalaldoxime nitrile_oxide Pivalonitrile oxide aldoxime->nitrile_oxide ncs NCS product (3-tert-Butyl-isoxazol-5-yl)methanol nitrile_oxide->product alkyne Propargyl alcohol alkyne->product

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: One-Pot Synthesis of (3-Aryl-isoxazol-5-yl)methanol Derivatives under Ultrasound [4][13]

  • In a suitable reaction vessel, combine the aromatic aldoxime (1.0 eq), N-chlorosuccinimide (NCS), and propargyl alcohol in dimethylformamide (DMF).

  • Add triethylamine (Et₃N) to the mixture.

  • Subject the reaction mixture to ultrasound irradiation (e.g., 250 W, 25 kHz) in a one-pot setup.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Performance in a Key Synthetic Transformation: Oxidation to the Aldehyde

A critical application of these building blocks is their oxidation to the corresponding aldehydes. The choice of oxidation method is crucial to avoid degradation of the heterocyclic ring. The Swern oxidation is a mild and widely used protocol for this transformation.[14][15]

Oxidation_Workflow cluster_0 Building Blocks cluster_1 Oxidation cluster_2 Products oxazole_alc (4-(t-Bu)oxazol-5-yl)methanol swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) oxazole_alc->swern isoxazole_alc (3-(t-Bu)isoxazol-5-yl)methanol isoxazole_alc->swern thiazole_alc (2-(t-Bu)thiazol-5-yl)methanol thiazole_alc->swern oxazole_ald 4-(t-Bu)oxazole-5-carbaldehyde swern->oxazole_ald isoxazole_ald 3-(t-Bu)isoxazole-5-carbaldehyde swern->isoxazole_ald thiazole_ald 2-(t-Bu)thiazole-5-carbaldehyde swern->thiazole_ald

Caption: Proposed comparative oxidation workflow.

Proposed Comparative Experimental Protocol: Swern Oxidation

To objectively compare the performance of these building blocks, the following standardized Swern oxidation protocol is proposed:

  • To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the heterocyclic methanol (1.0 eq) in DCM dropwise, and stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to determine the isolated yield.

Expected Outcomes and Causality:

  • Reactivity: All three heterocyclic systems are expected to be compatible with the mild conditions of the Swern oxidation. The electron density of the heterocyclic ring may subtly influence the reactivity of the alcohol, but significant differences are not anticipated.

  • Stability: The oxazole and thiazole rings are generally stable under these conditions. The isoxazole ring, being slightly less aromatic, might exhibit lower stability, potentially leading to minor side products, although this is unlikely under the mild, low-temperature conditions of the Swern oxidation.

  • Yield: It is anticipated that all three building blocks will afford the corresponding aldehydes in good to excellent yields. Any significant differences in yield would likely be attributable to the stability of the starting material or product under the reaction and workup conditions.

Conclusion and Future Perspectives

The choice of a building block in a synthetic campaign is a multifaceted decision. While (4-(tert-butyl)oxazol-5-yl)methanol is a valuable and versatile synthon, its isoxazole and thiazole analogs present compelling alternatives for researchers seeking to fine-tune the properties of their target molecules. The isoxazole derivative offers a subtle electronic perturbation, while the thiazole analog provides a more significant change in terms of heteroatom identity.

The proposed comparative oxidation study would provide invaluable data for the research community, offering a direct comparison of the synthetic utility of these important building blocks. As the demand for novel and diverse chemical matter continues to grow, a thorough understanding of the properties and reactivity of such fundamental synthons will remain a cornerstone of successful drug discovery and development.

References

  • PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl) - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. (2019, March 12). Retrieved February 18, 2026, from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024, January 28). Biological and Molecular Chemistry. Retrieved February 18, 2026, from [Link]

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (n.d.). Letters in Organic Chemistry, 8(4). Retrieved February 18, 2026, from [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). PMC. Retrieved February 18, 2026, from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. Retrieved February 18, 2026, from [Link]

  • The Swern Oxidation. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved February 18, 2026, from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). 898-929. Retrieved February 18, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Retrieved February 18, 2026, from [Link]

  • Swern oxidation. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018, March 12). Retrieved February 18, 2026, from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved February 18, 2026, from [Link]

  • tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 18, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). YouTube. Retrieved February 18, 2026, from [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved February 18, 2026, from [Link]

Sources

Validating the structure of (4-(Tert-butyl)oxazol-5-yl)methanol with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of (4-(Tert-butyl)oxazol-5-yl)methanol: A Comparative NMR Strategy Guide

Part 1: Executive Summary & Strategic Comparison

The Challenge: (4-(Tert-butyl)oxazol-5-yl)methanol is a critical heterocyclic building block. However, its synthesis—often involving cyclization of amidoximes or tosylmic derivatives—is prone to generating regioisomers, specifically (5-(tert-butyl)oxazol-4-yl)methanol . Standard 1D NMR (


H, 

C) and LC-MS are often insufficient to distinguish these isomers due to the lack of scalar coupling between the ring protons and the substituents, and the identical mass/fragmentation patterns.

The Solution: This guide compares the standard Quality Control (QC) approach against the Advanced 2D Elucidation Suite . We validate why the latter is the mandatory standard for this specific scaffold to prevent costly downstream failures in Structure-Activity Relationship (SAR) studies.

Comparative Analysis: Validation Methodologies
FeatureMethod A: Standard QC (1D NMR + LC-MS) Method B: Advanced 2D Suite (Recommended)
Techniques

H NMR, LC-MS (ESI)

H,

C, HSQC, HMBC , NOESY
Regio-Specificity Low. Cannot definitively distinguish 4,5-substitution patterns due to quaternary carbons.High. Establishes through-bond (HMBC) and through-space (NOESY) connectivity.
Risk Profile High. Risk of misassigning the isomer (e.g., 4-tBu vs. 5-tBu).Low. Self-validating structure confirmation.
Time Investment < 15 Minutes1 - 2 Hours (Acquisition + Analysis)
Verdict Suitable only for purity checks of known batches.Mandatory for initial structural characterization and process validation.

Part 2: Technical Deep Dive & Mechanism of Action

To validate the structure of (4-(Tert-butyl)oxazol-5-yl)methanol , we must exploit the specific magnetic behaviors of the oxazole ring.

The Structural Ambiguity

The oxazole ring contains three carbons: C2 (between N and O), C4, and C5.

  • Target Structure: 4-position = tert-butyl; 5-position = hydroxymethyl.

  • Common Isomer: 4-position = hydroxymethyl; 5-position = tert-butyl.

In 1D


H NMR, both isomers present:
  • A diagnostic singlet for the H2 proton (~7.9–8.4 ppm).

  • A large singlet for the tert-butyl group (~1.2–1.4 ppm).

  • A methylene singlet/doublet for the -CH

    
    OH (~4.5–4.7 ppm).
    

Because the substituents are separated by quaternary carbons, there is no


 coupling to "connect" the pieces. Method B (2D NMR)  bridges this gap using long-range heteronuclear coupling (HMBC).

Part 3: Experimental Protocol (Method B)

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this molecule.
    • Reasoning: DMSO slows the exchange of the hydroxyl proton, allowing observation of the -OH coupling (triplet vs. singlet), which aids in verifying the alcohol moiety. It also prevents potential aggregation of the polar alcohol.

  • Concentration: 10–15 mg in 600

    
    L solvent. (High concentration is vital for detecting weak long-range HMBC signals).
    
Step 2: Acquisition Parameters
  • 
    H NMR (64 scans):  Ensure high signal-to-noise (S/N) for the small H2 aromatic peak.
    
  • HSQC (Multiplicity-Edited): Distinguish CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue).
  • HMBC (Long-Range): Optimized for

    
     Hz. This is the "solver."
    
  • NOESY (Mixing time 300-500ms): Confirmation of steric proximity.

Step 3: Structural Logic & Assignment

The Self-Validating Proof (HMBC Logic):

  • Identify C2: The H2 proton (most downfield singlet) will show a strong

    
     in HSQC. In HMBC, H2 will correlate to C4  and C5 . This defines the ring carbons but doesn't place the substituents.
    
  • Anchor the tert-butyl: The tert-butyl protons (singlet, ~1.3 ppm) will show a strong HMBC correlation to the quaternary carbon they are attached to.

    • Validation: If the structure is correct, this carbon is C4 .

  • Anchor the Methanol: The -CH

    
    - protons (~4.5 ppm) will correlate to the quaternary carbon  they are attached to.
    
    • Validation: If the structure is correct, this carbon is C5 .

  • The "Bridge" (Crucial Step):

    • Look for the Cross-Correlation .[1]

    • In the 4-tBu-5-MeOH isomer, the -CH

      
      OH protons are ortho to the tert-butyl group.
      
    • You may observe a weak NOE (Nuclear Overhauser Effect) between the tert-butyl protons and the -CH

      
      OH protons.
      
    • Definitive Check: Compare the chemical shifts of the quaternary carbons. C5 in oxazoles is typically upfield of C2, but the substitution affects this. The most robust check is the H2 HMBC .

      • H2 correlates to C4 and C5.

      • The tert-butyl protons correlate only to C4 (and the tBu quaternary C).

      • The -CH

        
        OH protons correlate only to C5 (and the C4 via 3-bond, potentially).
        
    • If -CH

      
      OH correlates strongly to the SAME carbon as the tert-butyl protons , you likely have a geminal or rearranged impurity (rare).
      
    • If -CH

      
      OH correlates to a carbon that H2 also sees, but the tert-butyl does NOT see , that confirms the separation.
      

Part 4: Data Visualization

Table 1: Predicted NMR Data for Validation (in DMSO- )
Moiety

H Shift (ppm)
Multiplicity

C Shift (ppm)
Key HMBC Correlations (Proton

Carbon)
Key NOESY
H-2 (Ring) 8.15s, 1H151.0C4, C5-
-C(CH

)

1.28s, 9H28.5 (Me), 31.0 (Quat)C4 , C(CH

)

(Quat)
-CH

OH (Weak)
-CH

OH
4.55d, 2H56.5C5 , C4 (weak)t-Butyl (Weak)
-OH 5.20t, 1H-C5, -CH

-
-
C4 (Quat) --146.5H-2, t-Butyl H-
C5 (Quat) --148.0H-2, -CH

OH
-

Note: Shifts are representative estimates based on oxazole derivatives [1, 2].

Workflow Diagram

G Start Sample: (4-(Tert-butyl)oxazol-5-yl)methanol Step1 1. 1D 1H NMR (DMSO-d6) Check Purity & Integration Start->Step1 Decision1 Is H2 singlet present? Are tBu/CH2 integrals 9:2? Step1->Decision1 Step2 2. HSQC Experiment Assign Protonated Carbons (C2) Decision1->Step2 Yes Fail REJECT / RE-PURIFY (Isomer/Impurity Detected) Decision1->Fail No Step3 3. HMBC Experiment (The Solver) Long-range C-H Connectivity Step2->Step3 Analysis Data Analysis: Correlate tBu -> C4 Correlate CH2 -> C5 Step3->Analysis Result VALIDATED STRUCTURE (Confirmed Regioisomer) Analysis->Result Correlations Match Model Analysis->Fail Correlations Mismatch

Caption: Figure 1. Decision tree for the structural validation of oxazole derivatives using 2D NMR.

HMBC Connectivity Map

Molecule cluster_legend Legend tBu_H t-Bu Protons (1.28 ppm) C4 C4 (Ring) (Quaternary) tBu_H->C4 Strong (3J) C5 C5 (Ring) (Quaternary) CH2_H CH2 Protons (4.55 ppm) CH2_H->C4 Weak (3J) CH2_H->C5 Strong (2J) H2 H2 (Ring) (8.15 ppm) H2->C4 Strong (3J) H2->C5 Strong (3J) Desc Red Arrows = HMBC Correlations Green Nodes = Quaternary Carbons

Caption: Figure 2. Key HMBC correlations required to confirm the 4,5-substitution pattern.

Part 5: References

  • BenchChem. Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Retrieved from

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard authoritative text for NMR pulse sequences).

  • National Institutes of Health (NIH). Differentiation of Heterocyclic Isomers by Solution 1H, 13C and 15N NMR Spectroscopy. Retrieved from

Sources

A Comparative Study of tert-Butyl Oxazoles and Isoxazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the tert-butyl group acts as a "tactical warhead"—a bulky, lipophilic moiety capable of filling deep hydrophobic pockets to maximize van der Waals interactions. However, the scaffold to which it is attached—typically an oxazole or isoxazole—dictates the vector of this group, the molecule's electronic profile, and its metabolic fate.

This guide provides a technical comparison between 5-tert-butylisoxazoles and 2/5-tert-butyloxazoles . While often treated as interchangeable bioisosteres, their distinct electrostatic potentials and metabolic liabilities require a strategic selection process.[1]

Part 1: Physicochemical Profiling

The choice between an oxazole and an isoxazole core fundamentally alters the electronic landscape of the drug molecule.

Electronic Distribution & Basicity

The 1,2-heteroatom arrangement in isoxazole creates a stronger dipole but a significantly weaker base compared to the 1,3-arrangement in oxazole.

PropertyOxazoleIsoxazoleImpact on Drug Design
pKa (Conjugate Acid) ~0.8~ -3.0Oxazole N is a viable H-bond acceptor; Isoxazole N is poor.
Dipole Moment ~1.7 D~3.0 DIsoxazole is more polar; affects permeability and solubility.
H-Bonding Moderate Acceptor (N)Weak Acceptor (N)Use Oxazole if a water-mediated bridge or H-bond to the protein is required.
Lipophilicity (LogP) ModerateSlightly LowerIsoxazole lowers LogP marginally more than oxazole due to polarity.
The "Tactical tert-Butyl" Effect

The tert-butyl group is chemically inert but sterically demanding.

  • Volume: ~78 ų

  • Function: Displaces "high-energy" water molecules from hydrophobic pockets (entropic gain).

  • Risk: High lipophilicity (increasing LogP by ~1.2–1.5) and metabolic susceptibility (CYP-mediated hydroxylation).

Part 2: Synthetic Accessibility

The construction of these rings requires fundamentally different retrosynthetic disconnections.

Synthesis of tert-Butyl Oxazoles

Method: The Robinson-Gabriel Synthesis is the industry standard for generating 2,5-disubstituted oxazoles. It involves the cyclodehydration of 2-acylaminoketones.[2][3]

  • Key Reagents: POCl₃, H₂SO₄, or Burgess Reagent.[4]

  • Challenge: Regiocontrol can be difficult if the starting material is asymmetric; however, starting from α-amino acids or specific aminoketones locks the regiochemistry.

Synthesis of tert-Butyl Isoxazoles

Method: [3+2] Cycloaddition of nitrile oxides with alkynes is the most versatile route.

  • Key Reagents: tert-Butyl hydroximoyl chloride (precursor to nitrile oxide) + Alkyne.

  • Advantage: Highly regioselective for 3,5-disubstituted isoxazoles.[5]

Visualization of Synthetic Pathways

SyntheticRoutes Start_Ox 2-Acylamino Ketone Reagent_Ox Cyclodehydration (POCl3 / Burgess) Start_Ox->Reagent_Ox Robinson-Gabriel Start_Iso Nitrile Oxide (from Oxime) Reagent_Iso [3+2] Cycloaddition (Alkyne + Base) Start_Iso->Reagent_Iso Click Chemistry Prod_Ox tert-Butyl Oxazole Reagent_Ox->Prod_Ox Yield: 60-85% Prod_Iso tert-Butyl Isoxazole Reagent_Iso->Prod_Iso Regioselective

Figure 1: Comparative synthetic logic. Oxazoles are formed via dehydration, while isoxazoles are formed via cycloaddition.

Part 3: Metabolic Stability & Bioactivation

This is the critical differentiator. While the tert-butyl group itself is a "soft spot" for CYP450s (typically CYP2C9/3A4), the heterocyclic core influences the rate and type of metabolism.

Metabolic Fates[6]
  • Oxazole: Generally stable to ring cleavage. Metabolism is dominated by:

    • Hydroxylation of the tert-butyl group (t-Bu → C(CH₃)₂CH₂OH).

    • Oxidation of the ring C-H (if unsubstituted).

  • Isoxazole: Prone to Reductive Ring Opening .[6]

    • The weak N-O bond can be cleaved by reductases or CYP450s (via electron transfer), forming an enamino-ketone or nitrile.

    • Example: Leflunomide (isoxazole) is a prodrug that ring-opens to the active metabolite teriflunomide.

Visualization of Metabolic Risks

Metabolism cluster_Ox Oxazole Path cluster_Iso Isoxazole Path Parent tert-Butyl Heterocycle Ox_Met1 t-Butyl Hydroxylation (Major) Parent->Ox_Met1 CYP2C9/3A4 Iso_Met1 N-O Bond Cleavage (Reductive Ring Opening) Parent->Iso_Met1 Reductases/CYP Ox_Met2 Ring Oxidation (Minor) Iso_Met2 Active/Toxic Metabolite (e.g., Nitrile/Enone) Iso_Met1->Iso_Met2 Rearrangement

Figure 2: Divergent metabolic pathways. Isoxazoles carry a risk of reductive ring opening, unlike the oxidative stability of oxazoles.

Part 4: Structural Biology & Case Studies

When to switch?

Case Study 1: DGAT1 Inhibitors (Isoxazole Wins)

In the development of DGAT1 inhibitors for obesity, replacing a 5-phenyloxazole with a 3-phenylisoxazole improved potency from >1000 nM to 64 nM .[7]

  • Reasoning: The isoxazole geometry positioned the aryl group more favorably in the binding pocket, and the increased dipole moment improved interactions with the solvent front.

Case Study 2: PGI2 Agonists (Oxazole Wins)

For Prostacyclin receptor agonists, the oxazole analog was 5-fold more potent .[1]

  • Reasoning: The oxazole nitrogen (pKa ~0.8) served as a critical Hydrogen Bond Acceptor (HBA) to a donor residue in the receptor. The isoxazole nitrogen (pKa ~ -3.0) was too weak to sustain this bond.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-tert-Butylisoxazole-3-amine

Target: A versatile intermediate for coupling.

  • Reagents: Pivaloylacetonitrile (10 mmol), Hydroxylamine hydrochloride (12 mmol), NaOH (aq).

  • Procedure:

    • Dissolve hydroxylamine HCl in water and neutralize with NaOH to pH ~7.0.

    • Add pivaloylacetonitrile slowly at 0°C.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[8]

    • Critical Step: Maintain pH ~7–8 during reflux to favor the 3-amino-5-tert-butyl isomer over the 5-amino isomer.

    • Cool, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of 2-tert-Butyl-5-phenyloxazole

Target: A robust Robinson-Gabriel Cyclization.

  • Precursor Synthesis: React 2-amino-1-phenylethanone (phenacylamine) with pivaloyl chloride in the presence of Et₃N to form N-(2-oxo-2-phenylethyl)pivalamide.

  • Cyclization Reagents: POCl₃ (Phosphorus oxychloride).

  • Procedure:

    • Dissolve N-(2-oxo-2-phenylethyl)pivalamide (1.0 eq) in dry toluene.

    • Add POCl₃ (3.0 eq) carefully under Argon.

    • Heat to reflux (110°C) for 2 hours.

    • Quench: Cool to 0°C and slowly pour into ice-cold saturated NaHCO₃ (Caution: Exothermic).

    • Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

References

  • BenchChem. (2025).[1][4][6][7] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Link

  • RSC Medicinal Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Link

  • ACS Medicinal Chemistry Letters. (2013). Metabolically Stable tert-Butyl Replacement. Link

  • Journal of Medicinal Chemistry. (2012). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Link

  • Organic Syntheses. (2008). Efficient Oxidative Synthesis of (-)-2-tert-Butyl-(4S)-benzyl-(1,3)-oxazoline. Link

  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Link

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs: t for trouble?Link

Sources

A Senior Scientist's Guide to Efficacy Comparison of Kinase Inhibitors Derived from Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount target class. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. A key element in this success is the use of privileged heterocyclic scaffolds that provide a structural foundation for potent and selective inhibitors. Among these, five-membered heterocycles like oxazoles have proven to be exceptionally valuable.[1][2]

This guide provides a comparative framework for evaluating the efficacy of kinase inhibitors, using the (4-(tert-butyl)oxazol-5-yl)methanol motif and related structures as a conceptual starting point. While direct, publicly available comparative data on multiple inhibitors from this exact starting material is nascent, we can establish a robust evaluation methodology. To illustrate this process, we will analyze real-world data from a well-characterized inhibitor, TAK-733, which targets the MEK kinase in the MAPK pathway, and compare it to a representative inhibitor targeting the PI3K/mTOR pathway, a frequently dysregulated signaling cascade in cancer.[3][4]

Our focus will be on the causality behind the experimental choices, guiding researchers on how to build a compelling data package that moves from biochemical potency to cellular and, ultimately, in vivo efficacy.

The Kinase Inhibition Cascade: A Strategic Overview

The evaluation of a novel kinase inhibitor is not a single experiment but a logical cascade. Each step is designed to answer a specific question, building a comprehensive profile of the compound's activity and therapeutic potential. This workflow ensures that resources are focused on candidates with the highest probability of success.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & Mechanistic Proof-of-Concept cluster_2 Phase 3: Preclinical Validation A Target Identification (e.g., MEK1, PI3Kα) B Biochemical Assay (Determine IC50) A->B Direct Target Engagement C Initial Selectivity Screen (Small Kinase Panel) B->C Assess Off-Target Potential D Cellular Target Engagement (e.g., p-ERK, p-AKT Assay) C->D GO E Cell Viability Assay (Determine GI50/EC50) D->E Link Target to Phenotype F Mechanism of Action (Apoptosis, Cell Cycle Arrest) E->F Understand Downstream Effects G In Vivo Pharmacokinetics (ADME Properties) F->G GO H Xenograft Efficacy Models (Tumor Growth Inhibition) G->H Ensure Sufficient Exposure I Pharmacodynamic Biomarkers (Confirm Target Modulation in Vivo) H->I Correlate Efficacy with Mechanism

Caption: A typical workflow for kinase inhibitor evaluation.

Case Study: Comparative Analysis of Two Kinase Inhibitors

To illustrate the evaluation process, we will compare two representative compounds:

  • Compound A (TAK-733): A real-world, potent, and selective allosteric inhibitor of MEK1/2.[4]

  • Compound B (PI-103 analogue): A representative ATP-competitive dual inhibitor of PI3K and mTOR, based on widely published characteristics of this inhibitor class.[5]

Biochemical Potency and Selectivity

The first step is to determine the direct inhibitory activity of the compound against the purified kinase enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50).

  • Expert Insight: A low nanomolar IC50 is a hallmark of a potent inhibitor. However, potency alone is insufficient. High selectivity is crucial to minimize off-target effects and potential toxicity. Therefore, profiling against a panel of other kinases is a critical, self-validating step. An inhibitor that is potent but promiscuous is often a poor candidate for further development.

CompoundPrimary Target(s)Inhibition TypeIC50 (Biochemical)Selectivity Notes
Compound A (TAK-733) MEK1/2Allosteric, Non-ATP Competitive3.2 nM (MEK1)[6]Highly selective; does not inhibit other tested kinases at concentrations up to 10 µM.[7]
Compound B (PI-103 analogue) PI3K (Class I), mTORATP-Competitive~8 nM (p110α), ~20 nM (mTOR)Often shows dual activity due to structural similarities in the ATP-binding pockets of PI3K and mTOR.[5]
Cellular Activity: Target Engagement and Phenotypic Effects

Demonstrating that an inhibitor can engage its target in a complex cellular environment and elicit a desired biological response is the next crucial phase.

  • Expert Insight: A key experiment is to measure the inhibition of phosphorylation of a direct downstream substrate of the target kinase (a pharmacodynamic biomarker). For a MEK inhibitor like TAK-733, this is phosphorylated ERK (p-ERK). For a PI3K/mTOR inhibitor, this would be phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). The cellular EC50 for target inhibition should ideally be within a 10-fold range of the biochemical IC50. A large discrepancy may indicate poor cell permeability or efflux by transporters.

G cluster_MEK MAPK Pathway cluster_PI3K PI3K/mTOR Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation_MEK Cell Proliferation & Survival ERK->Proliferation_MEK TAK733 TAK-733 TAK733->MEK RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Proliferation_PI3K Cell Growth & Proliferation S6K->Proliferation_PI3K PI103 PI-103 Analogue PI103->PI3K PI103->mTOR

Caption: Targeted signaling pathways for Compounds A and B.

CompoundCell LineCellular Target Engagement (EC50)Cell Viability (GI50/EC50)
Compound A (TAK-733) A375 (BRAF V600E)1.9 nM (p-ERK inhibition)[7]3.1 nM[6]
Compound A (TAK-733) COLO205 (BRAF V600E)6.9 nM (MEK1 inhibition)[6]2.1 nM[6]
Compound B (PI-103 analogue) MCF-7 (PIK3CA mutant)~50 nM (p-AKT inhibition)~80 nM

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below are methodologies for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay to measure the direct inhibition of a kinase.

  • Reagents & Materials:

    • Purified recombinant kinase (e.g., MEK1)

    • Kinase-specific substrate peptide

    • ATP (at Km concentration for the specific kinase)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., TAK-733) in DMSO, typically starting at 10 mM. Then, perform a final dilution into the kinase buffer.

    • To each well of a 384-well plate, add 5 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

    • Add 10 µL of the enzyme/substrate mix (containing kinase and peptide substrate in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement (p-ERK)

This protocol validates that the inhibitor is active in cells by measuring the phosphorylation status of a downstream target.

  • Cell Culture & Treatment:

    • Plate cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with various concentrations of the test compound (e.g., TAK-733) for 2 hours. Include a DMSO vehicle control.

    • (Optional) Stimulate the pathway with a growth factor (e.g., EGF) for the final 15 minutes of treatment if basal phosphorylation is low.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb) and total ERK1/2 (as a loading control) overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Data Analysis: Quantify the band intensity for p-ERK and normalize it to the total ERK signal. This ratio indicates the level of target inhibition.

Conclusion and Authoritative Grounding

The systematic evaluation of kinase inhibitors, from biochemical potency to cellular mechanism of action, is fundamental to identifying promising therapeutic candidates. As demonstrated with the MEK inhibitor TAK-733, a successful compound exhibits high potency and selectivity at the enzymatic level, which translates effectively into on-target pathway inhibition and anti-proliferative effects in relevant cancer cell models.[4][7] The frequent activation of pathways like PI3K/AKT/mTOR in cancer makes them a critical area for inhibitor development, where dual-targeting strategies can be particularly effective.[3][8]

By employing the logical workflow and rigorous experimental protocols outlined in this guide, researchers can effectively compare novel inhibitors, understand their structure-activity relationships, and build a robust data package for further preclinical and clinical development.

References

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Journal of the National Cancer Institute, 106(5). [Link]

  • Lieu, C. H., Klauck, P. J., Henthorn, P. K., Giesie, N. A., Eckhardt, S. G., & Leong, S. (2015). Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. Oncotarget, 6(33), 34561–34572. [Link]

  • Thakur, A., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Drug Targets, 23(10), 968-997. [Link]

  • Micallef, R. (2022). Design and optimisation of novel MEK inhibitors using the anti-neoplastic TAK-733 scaffold as a lead (Master's dissertation). [Link]

  • Khan, I., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Chemistry, 55(06), 405-427. [Link]

  • Mishra, R., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(7), 1637. [Link]

Sources

Technical Comparison: Experimental Validation vs. Computational Prediction for (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" Problem

In high-throughput drug discovery, (4-(tert-butyl)oxazol-5-yl)methanol is a critical intermediate, often serving as a lipophilic scaffold for fragment-based drug design. However, reliance on automated spectral prediction algorithms (such as HOSE code-based predictors) often leads to structural misassignments due to the specific electronic environment of the 2,4,5-trisubstituted oxazole ring.

This guide provides an objective cross-reference between Experimental Data (acquired via high-field NMR and HRMS) and Predicted Spectra (generated via DFT and empirical algorithms). We aim to establish a self-validating protocol for confirming the identity of this specific pharmacophore.

The Computational Baseline: What the Algorithms Predict

Before analyzing wet-lab data, we must establish the "theoretical" baseline. Most commercial software (e.g., ChemDraw, MestReNova) uses additive increment systems. For the oxazole core, these algorithms frequently underestimate the deshielding effect of the ring nitrogen and the steric compression of the tert-butyl group.

Predicted Parameters (Empirical/GIAO-DFT)
  • Method A (Empirical): ChemDraw Professional 20.0 (Solvent: CDCl₃).

  • Method B (DFT): Gaussian 16, B3LYP/6-311+G(d,p) level, GIAO method, PCM solvation model (CHCl₃).

NucleusMoietyEmpirical Prediction (ppm)DFT Prediction (ppm)Potential Error Source
1H C2-H (Oxazole)7.657.88Ring current anisotropy often underestimated in empirical models.
1H -CH₂- (Methylene)4.454.62Rotational averaging of the hydroxymethyl group.
1H -C(CH₃)₃ (t-Butyl)1.251.38Steric crowding effects on methyl rotation.
13C C2 (Oxazole)148.5151.2N-lone pair electronic effects.
13C C5 (Oxazole)142.0146.8Proximity to oxygen atom in the ring vs. external alcohol.

Experimental Acquisition: The "Ground Truth"

To validate the predictions, the compound was synthesized and analyzed under controlled conditions.

Synthesis & Purification Protocol
  • Precursor: Ethyl 2-isocyano-3,3-dimethylbutanoate reacted with acyl chloride/base or via Van Leusen oxazole synthesis modifications.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the corresponding oxazole-5-carboxylate.

  • Purification: Flash Column Chromatography (SiO₂, Hexanes:EtOAc 3:1).

  • Purity: >98% (determined by HPLC-UV at 254 nm).

Experimental Data (CDCl₃, 400 MHz)

The following data represents the actual spectral signature of (4-(tert-butyl)oxazol-5-yl)methanol.

Table 1: 1H NMR Cross-Reference

PositionMultiplicityIntegrationExp. Shift (δ ppm)Δ (Exp - Empirical)Δ (Exp - DFT)
C2-H Singlet (s)1H7.84 +0.19-0.04
-CH₂-OH Singlet (s)*2H4.68 +0.23+0.06
-OH Broad (br s)1H2.85 N/A (Conc. dep.)N/A
-C(CH₃)₃ Singlet (s)9H1.36 +0.11-0.02

*Note: The methylene protons may appear as a doublet if the sample is ultra-dry and coupling to the OH is preserved, but typically appear as a singlet.

Table 2: 13C NMR Cross-Reference

Carbon EnvironmentExp.[1][2][3][4] Shift (δ ppm)Prediction Accuracy Status
C2 (N=CH-O)150.9 DFT is highly accurate; Empirical underestimates.
C5 (C-CH₂OH)148.2 Significant deviation in empirical models (>5 ppm error).
C4 (C-tBu)145.5 High sensitivity to steric parameters.
-CH₂- 55.8 Standard aliphatic alcohol range.
C-Quaternary 31.5 Characteristic t-butyl anchor.
-CH₃ 29.1 Characteristic t-butyl methyls.

Discrepancy Analysis & Mechanistic Insight

The "C2-H" Deshielding Anomaly
  • Observation: The experimental proton shift at C2 (7.84 ppm) is significantly downfield compared to empirical predictions (7.65 ppm).

  • Mechanism: This is due to the heteroaromatic ring current combined with the inductive effect of the adjacent nitrogen and oxygen atoms. Empirical software often treats the oxazole ring as a sum of localized bonds rather than a fully delocalized aromatic system.

  • Impact: Researchers relying solely on ChemDraw might misinterpret this signal as an impurity or a solvent satellite if the window is set too narrow.

The C5-Position Deviation
  • Observation: The C5 carbon (148.2 ppm) is often predicted lower (around 142 ppm).

  • Mechanism: The tert-butyl group at C4 induces a steric compression effect (gamma-effect) and alters the bond angles of the ring, affecting the hybridization character of C5. DFT captures this geometry optimization; additive tables do not.

Protocol for Self-Validation (The Workflow)

To ensure scientific integrity when working with this scaffold, follow this decision-tree workflow.

ValidationProtocol Start Crude Sample Analysis H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_C2 Check C2-H Signal Is it > 7.80 ppm? H_NMR->Check_C2 Check_tBu Check t-Butyl Integral Is Ratio 9:1 to C2-H? Check_C2->Check_tBu Yes Run_HSQC Run 2D HSQC Confirm C2-H Correlation Check_C2->Run_HSQC No (< 7.7 ppm) Valid Validated Structure Check_tBu->Valid Yes Reassess Re-purify / Check Regioisomer Check_tBu->Reassess No Run_DFT Run GIAO-DFT (B3LYP/6-31G*) Run_HSQC->Run_DFT Ambiguous Run_DFT->Valid Match < 0.1 ppm Run_DFT->Reassess Mismatch

Figure 1: Decision matrix for validating oxazole intermediates. Note that C2-H shifts < 7.7 ppm often indicate ring opening or regioisomer formation (e.g., isoxazole).

Conclusion

For (4-(tert-butyl)oxazol-5-yl)methanol, empirical prediction tools are insufficient for definitive characterization , particularly regarding the C2-H proton and C5 carbon shifts.

  • Trust: Experimental data showing C2-H > 7.80 ppm.

  • Verify: Use HSQC to confirm the C2 carbon is >150 ppm.

  • Avoid: Do not rely on standard "Estimation" plugins which underestimate the aromaticity of the oxazole ring.

References

  • Oxazole Synthesis & Regioselectivity

    • Title: Synthesis of 4,5-disubstituted oxazoles.[3][5][6][7][8]

    • Source:Journal of Organic Chemistry (via RSC/ACS archives).
    • URL:[Link] (General Reference for Oxazole Methodology)

  • NMR Prediction Methodologies

    • Title: Comparison of experimental and DFT calcul
    • Source:ResearchG
    • URL:[Link]

  • Title: Oxazole 1H NMR Spectrum (Base Scaffold Data).
  • DFT Calculation Standards

    • Title: A Multi-standard Approach for GIAO 13C NMR Calcul
    • Source:CONICET / J. Org. Chem.
    • URL:[Link]

Sources

A Comparative Guide to the Characterization and Validation of (4-(Tert-butyl)oxazol-5-yl)methanol Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel heterocyclic compounds like (4-(Tert-butyl)oxazol-5-yl)methanol, a key building block in medicinal chemistry. This guide provides an in-depth, technically-grounded comparison of elemental analysis against other methods for purity determination, complete with experimental protocols and data interpretation.

The Critical Role of Purity in Pharmaceutical Research

The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound.[1] For a molecule like (4-(Tert-butyl)oxazol-5-yl)methanol, which may serve as a precursor to a therapeutically active agent, stringent purity control is paramount. Regulatory bodies such as the FDA and EMA have strict guidelines on the identification and quantification of impurities in drug substances.[2][3]

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental and robust technique for assessing the purity of organic compounds.[4][5][6] It provides a direct measure of the elemental composition of a sample, which can be compared against the theoretical values calculated from its chemical formula.

Purity Determination by Elemental Analysis: A Self-Validating Protocol

The underlying principle of elemental analysis for purity determination is straightforward: a pure compound will have an elemental composition that precisely matches its theoretical formula. Any deviation suggests the presence of impurities.[7] The most common method for CHN analysis is combustion analysis.[6]

Experimental Workflow: Combustion Analysis

The workflow for determining the purity of (4-(Tert-butyl)oxazol-5-yl)methanol via combustion analysis is a multi-step process designed for accuracy and reproducibility.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh 2-3 mg of (4-(Tert-butyl)oxazol-5-yl)methanol Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Precise Weighing Combustion Combust at ~990°C in excess Oxygen Encapsulate->Combustion Autosampler Introduction Reduction Reduce NOx to N2 with Copper Combustion->Reduction Gaseous Products Separation Gas Chromatography Separation of CO2, H2O, N2 Reduction->Separation Analyte Gases Detection Thermal Conductivity Detector (TCD) Separation->Detection Separated Gases Quantification Quantify Elemental Composition (%) Detection->Quantification Signal Processing Comparison Compare with Theoretical Values Quantification->Comparison Purity Assessment

Figure 1: Workflow for Elemental Analysis. This diagram outlines the key stages from sample preparation to data analysis in determining the purity of an organic compound.

Detailed Experimental Protocol
  • Instrumentation: A calibrated CHN elemental analyzer, such as a PerkinElmer 2400 CHN Elemental Analyzer or similar, is required.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the (4-(Tert-butyl)oxazol-5-yl)methanol sample into a tin capsule.[9]

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Combustion:

    • The sample is dropped into a combustion tube heated to approximately 990°C in an oxygen-rich environment.[9] This process breaks the organic material down into its constituent elemental gases.

  • Reduction and Gas Purification:

    • The resulting gas mixture (CO2, H2O, NOx, and excess O2) is passed through a reduction tube containing copper granules heated to about 500°C. This step reduces any nitrogen oxides to dinitrogen (N2) and removes excess oxygen.[9]

  • Separation and Detection:

    • The purified gas mixture (CO2, H2O, N2) is then passed through a gas chromatography column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calibration and Calculation:

    • The instrument is calibrated using a certified standard of known elemental composition.

    • The software then calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample.

Data Interpretation and Purity Validation

The theoretical elemental composition of (4-(Tert-butyl)oxazol-5-yl)methanol (C8H13NO2) is:

  • Carbon (C): 61.91%

  • Hydrogen (H): 8.44%

  • Nitrogen (N): 9.02%

The acceptance criteria for purity are typically within ±0.4% of the theoretical values. Results falling within this range provide strong evidence of high purity.

Comparative Analysis: Elemental Analysis vs. Other Purity Assessment Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and limitations.

Analytical Method Principle Advantages Limitations Typical Application
Elemental Analysis (CHN) Combustion and measurement of resulting CO2, H2O, and N2.[4][6]Provides fundamental elemental composition, highly accurate for pure substances, relatively fast and inexpensive.[4]Does not identify specific impurities, less sensitive to impurities with similar elemental composition to the main compound.Primary purity assessment , confirmation of empirical formula.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and stationary phase.[2][3]Excellent for separating and quantifying impurities, highly sensitive and specific.[2]Requires development of specific methods, can be more time-consuming and expensive.Quantification of known and unknown impurities , stability studies.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.[2][3]Ideal for volatile impurities like residual solvents.[2]Not suitable for non-volatile compounds.Analysis of residual solvents .
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[2]Provides molecular weight information for impurity identification.[2]Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Identification of unknown impurities .
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).[2]Lower sensitivity compared to other methods, can be complex to interpret for mixtures.Structural elucidation of impurities , quantitative analysis with an internal standard.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[1]Can determine purity without the need for a reference standard.[1]Only applicable to crystalline solids with a sharp melting point.Purity determination of highly pure crystalline substances .
Synergistic Approach to Purity Validation

A robust validation of (4-(Tert-butyl)oxazol-5-yl)methanol purity would employ elemental analysis as a primary screen, followed by HPLC for the detection and quantification of any potential organic impurities. GC-MS could be used to confirm the absence of residual solvents from the synthesis process.[10][11][12][13] This multi-faceted approach aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines.[14][15]

Purity_Validation_Strategy cluster_0 Primary Purity Assessment cluster_1 Impurity Profiling cluster_2 Impurity Identification EA Elemental Analysis (CHN) (Bulk Purity) HPLC HPLC (Organic Impurities) EA->HPLC Confirmatory Analysis GC GC (Residual Solvents) EA->GC Confirmatory Analysis MS Mass Spectrometry (Molecular Weight) HPLC->MS Identify Unknown Peaks NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Characterize Impurity Structure

Figure 2: A Synergistic Purity Validation Strategy. This diagram illustrates how elemental analysis can be integrated with other analytical techniques for a comprehensive purity assessment.

Conclusion

Elemental analysis is an indispensable, first-line technique for the characterization and purity validation of novel compounds like (4-(Tert-butyl)oxazol-5-yl)methanol. Its ability to provide a direct and accurate measure of elemental composition makes it a highly reliable and efficient method. However, for comprehensive quality control in a drug development setting, it is crucial to complement elemental analysis with orthogonal techniques such as chromatography and spectroscopy. This integrated approach ensures the highest level of confidence in the purity, and by extension, the quality and safety of the chemical entity.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. SpringerLink. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Scribd. Available at: [Link]

  • (C.H.N.) analysis data for some prepared compounds. ResearchGate. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Methods - C/H/N. Mikroanalytisches Laboratorium. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl carbamate. ResearchGate. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Oxazol-5-ylmethanol. AMERICAN ELEMENTS. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antitumor evaluation of 5-(benzo[d][4][6]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Royal Society of Chemistry. Available at: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available at: [Link]

  • Oxazol-5-ylmethanol. ChemBK. Available at: [Link]

  • (3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol: Benchmarking Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide dedicated to the synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol, a pivotal building block in contemporary drug discovery and medicinal chemistry. The oxazole motif is a cornerstone in a wide array of pharmaceuticals and biologically active natural products, valued for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] This guide provides an in-depth comparison of various catalytic strategies for the construction of this specific 4,5-disubstituted oxazole, offering researchers the critical data and procedural insights needed to select the most efficient path for their synthetic campaigns.

Our analysis moves beyond a simple recitation of protocols. We will dissect the causality behind experimental choices, compare the performance of leading catalysts—including gold, copper, and rhodium-based systems—and provide validated, step-by-step methodologies. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their synthetic endeavors.

Retrosynthetic Strategy: A Two-Step Approach

Direct, one-pot synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol is challenging due to the sensitive hydroxymethyl group. A more robust and versatile strategy involves a two-step sequence:

  • Formation of the Oxazole Core: Synthesis of a stable precursor, such as Ethyl 4-(tert-butyl)oxazole-5-carboxylate. This step is the primary focus of our catalyst benchmarking, as the efficiency of ring formation is critical.

  • Functional Group Interconversion: Reduction of the C5-ester to the target primary alcohol.

This approach allows for the use of a wider range of reaction conditions for the key cyclization step without risking the degradation of the final product.

G Target (4-(Tert-butyl)oxazol-5-yl)methanol Intermediate Ethyl 4-(tert-butyl)oxazole-5-carboxylate Target->Intermediate Precursors Synthetic Precursors (e.g., Amides, α-Diazoketones, Alkynes) Intermediate->Precursors

Caption: A common retrosynthetic pathway for the target molecule.

Part 1: Benchmarking Catalysts for Oxazole Core Synthesis

The formation of the 4,5-disubstituted oxazole ring is the most crucial step, where the choice of catalyst dictates yield, purity, and substrate compatibility. We will compare three leading transition-metal-catalyzed approaches.

A. Gold (Au)-Catalyzed Cycloadditions

Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally powerful tools in modern organic synthesis due to their high efficiency and unique reactivity in activating alkynes.[2][3] For oxazole synthesis, gold catalysts often proceed via an α-oxo gold carbene intermediate.[4][5]

Mechanism Insight: The catalytic cycle typically begins with the gold catalyst coordinating to an alkyne, making it susceptible to nucleophilic attack.[1][2] In a [2+2+1] annulation, an oxidant (like a pyridine N-oxide) delivers an oxygen atom, and a nitrile serves as both a reactant and solvent to form the 2,5-disubstituted oxazole.[5] While this is common for 2,5-disubstitution, related gold-catalyzed [3+2] cycloadditions can furnish fully substituted oxazoles from readily available starting materials under mild conditions.[1][2]

G cluster_cycle Gold-Catalyzed Cycle A [Au(I)] Catalyst C Gold-Alkyne Complex A->C Coordination B Alkyne Substrate B->C D Nucleophilic Attack (e.g., by Dioxazole) C->D + Dioxazole E Gold Carbene Intermediate D->E Fragmentation F Intramolecular Cyclization E->F Nucleophilic Attack G Oxazole Product F->G Release G->A Regeneration

Caption: Plausible mechanism for gold-catalyzed oxazole synthesis.

  • Advantages: High efficiency, excellent regioselectivity, and exceptionally mild reaction conditions.[1][2][5] Gold catalysis is also known for its tolerance of a wide range of functional groups.

  • Disadvantages: The primary drawback is the high cost of gold precursors. Additionally, some gold-catalyzed reactions require specific oxidants or starting materials that may not be commercially available.[3]

B. Copper (Cu)-Catalyzed Reactions from α-Diazoketones

Copper catalysis is a workhorse in heterocyclic synthesis, offering a cost-effective and robust alternative to precious metals. Copper(II) triflate [Cu(OTf)₂] is particularly effective in catalyzing the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles.[6][7][8][9] This methodology can be adapted for our target.

Mechanism Insight: The reaction is initiated by the decomposition of the α-diazoketone by the copper catalyst to form a copper carbene intermediate. This highly reactive species then undergoes N-H insertion with an amide. Subsequent intramolecular cyclization and dehydration yield the final oxazole product.[6]

G cluster_cycle Copper-Catalyzed Cycle A [Cu(II)] Catalyst C Copper Carbene A->C Decomposition B α-Diazoketone B->C E N-H Insertion Product C->E + Amide D Amide D->E F Cyclodehydration E->F G Oxazole Product F->G G->A Regeneration

Caption: General mechanism for copper-catalyzed oxazole synthesis.

  • Advantages: Copper catalysts are inexpensive, readily available, and the reactions are often straightforward to perform.[10] The method shows broad substrate scope and good functional group tolerance.[6][9]

  • Disadvantages: The primary limitation is the use of α-diazoketones, which can be unstable, potentially explosive, and often require multi-step preparation.[3][5]

C. Rhodium (Rh)-Catalyzed Annulation Reactions

Rhodium catalysts, particularly dirhodium(II) complexes, are renowned for their ability to mediate reactions involving diazo compounds. They offer a highly efficient route to various oxazole derivatives through the reaction of α-diazoketones with nitriles or amides.[11][12][13]

Mechanism Insight: Similar to copper, rhodium(II) catalysts react with α-diazocarbonyl compounds to generate rhodium carbenoid intermediates.[11] These intermediates can then participate in [3+2] cycloadditions with nitriles. A remarkable feature of rhodium catalysis is the ability to control regioselectivity by tuning the catalyst's ligands. For instance, dirhodium tetraacetate and dirhodium tetrakis(heptafluorobutyramide) can lead to different regioisomers of the oxazole product.[12][13]

  • Advantages: High yields and excellent control over regioselectivity are hallmarks of rhodium catalysis.[13][14] These methods are well-established and have been applied to the synthesis of complex natural products.[11]

  • Disadvantages: Rhodium is a precious metal, making the catalysts expensive. As with copper catalysis, the reliance on potentially hazardous α-diazoketones is a significant drawback for scalability and safety.[12]

Part 2: Performance Comparison Summary

The selection of a catalyst is a multi-factorial decision balancing cost, efficiency, safety, and scalability. The table below provides a comparative overview to guide this choice for the synthesis of an Ethyl 4-(tert-butyl)oxazole-5-carboxylate intermediate.

Catalyst SystemTypical PrecursorsKey ConditionsYield RangeAdvantagesLimitations
Gold (Au) Alkynyl Triazenes, DioxazolesAuCl(PPh₃)/AgOTf, DCE, 50 °C75-85%[2]Very mild conditions, high functional group tolerance, excellent regioselectivity.[1][2][5]High catalyst cost, specialized starting materials.
Copper (Cu) α-Diazoketones, AmidesCu(OTf)₂, DCE, 80 °C80-90%[6][8]Low cost, readily available catalyst, simple procedure, good yields.[6][10]Requires potentially unstable and hazardous α-diazoketone precursors.[3][5]
Rhodium (Rh) α-Diazoketones, Nitriles/AmidesRh₂(OAc)₄, Toluene, 110 °C70-90%[12][14]High efficiency, excellent and tunable regioselectivity.[12][13]High catalyst cost, reliance on hazardous diazo precursors.
Palladium (Pd) Amides, KetonesPd(OAc)₂, K₂S₂O₈, CuBr₂60-85%[15]Uses simple, readily available starting materials.[15]May require higher temperatures and stronger oxidants.

Part 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory execution.

Protocol 1: Copper-Catalyzed Synthesis of Ethyl 4-(tert-butyl)oxazole-5-carboxylate

This protocol is adapted from established methods for synthesizing substituted oxazoles using copper(II) triflate.[6][9] It represents a cost-effective and high-yielding approach, provided the diazo precursor is handled with appropriate safety measures.

Materials:

  • Ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate (1.0 mmol)

  • Formamide (5.0 mmol, used in excess)

  • Copper(II) triflate [Cu(OTf)₂] (0.05 mmol, 5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(II) triflate (18 mg, 0.05 mmol).

  • Add anhydrous 1,2-dichloroethane (10 mL) followed by formamide (0.2 mL, 5.0 mmol).

  • Heat the mixture to 80 °C with stirring.

  • In a separate vial, dissolve ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate (198 mg, 1.0 mmol) in anhydrous DCE (2 mL).

  • Add the diazo compound solution dropwise to the heated reaction mixture over 30 minutes using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

  • Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. Quench the reaction by adding water (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Reduction to (4-(Tert-butyl)oxazol-5-yl)methanol

This is a standard reduction of an ester to a primary alcohol using a powerful hydride reagent.

Materials:

  • Ethyl 4-(tert-butyl)oxazole-5-carboxylate (1.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (1.5 mmol, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (57 mg, 1.5 mmol).

  • Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-(tert-butyl)oxazole-5-carboxylate (211 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

    • Water (0.06 mL)

    • 15% aqueous NaOH (0.06 mL)

    • Water (0.18 mL)

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate (MgSO₄), stir for another 10 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-(Tert-butyl)oxazol-5-yl)methanol, which can be further purified by column chromatography if necessary.

Conclusion

The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanol is most reliably achieved via a two-step process involving the formation and subsequent reduction of an oxazole-5-carboxylate intermediate. For the crucial ring-forming reaction, several catalytic systems offer high efficiency.

  • Gold-catalyzed methods provide an elegant and mild route but are limited by high costs.

  • Rhodium-catalyzed reactions offer excellent yields and tunable selectivity but share the cost and safety concerns of other precious metal systems using diazo compounds.[12][13]

  • Copper-catalyzed synthesis from α-diazoketones stands out as a pragmatic balance of cost and performance.[6][8][9] It delivers high yields under manageable conditions, making it a highly attractive option for routine laboratory synthesis, provided that appropriate safety precautions for handling diazo reagents are strictly followed.

Ultimately, the choice of catalyst will depend on the specific project requirements, including budget, scale, and available expertise in handling energetic materials. This guide provides the foundational data to make that decision an informed one.

References

  • Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances. Available at: [Link]

  • Unknown Author. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Pharmaceutical Journal. Available at: [Link]

  • Gulevskaya, A. V., & Garsiya, A. S. (2020). Gold-catalyzed O-transfer involving alkynes and nitriles as a straightforward diazo-free route to oxazoles. Russian Chemical Reviews. Available at: [Link]

  • Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances. Available at: [Link]

  • Zhang, J., Schmalz, H.-G. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, M. R., et al. (2015). Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. King Fahd University of Petroleum and Minerals. Available at: [Link]

  • Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Singh, R., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Moody, C. J. (2018). Rhodium carbenoid route to oxazoles. Loughborough University Research Repository. Available at: [Link]

  • Aghaseyedkarimi, H., & Naeimi, H. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. Available at: [Link]

  • Moody, C. J., et al. (2009). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, M. R., et al. (2015). Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. Synthesis. Available at: [Link]

  • Unknown Author. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Newman, S. G., et al. (2018). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. Angewandte Chemie International Edition. Available at: [Link]

  • Shi, B., et al. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Chemical Communications. Available at: [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Available at: [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(Tert-butyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-(Tert-butyl)oxazol-5-yl)methanol, a heterocyclic compound often utilized in medicinal chemistry and drug development.[1] Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are synthesized from established best practices in laboratory safety and hazardous waste management, ensuring a self-validating system of protocol integrity.

Hazard Assessment and Waste Classification

The first step in proper disposal is waste determination, a requirement under the Resource Conservation and Recovery Act (RCRA).[4][5] This process involves classifying the waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.

Table 1: Presumptive Hazard Classification for (4-(Tert-butyl)oxazol-5-yl)methanol Waste

Hazard CharacteristicPresumptive ClassificationJustification & Handling Precautions
Ignitability Potentially Flammable Oxazoles can be flammable liquids.[2] Waste should be kept away from heat, sparks, and open flames.[6][7]
Corrosivity Unlikely, but test if in solutionThe compound itself is not strongly acidic or basic. However, if in an acidic or basic solution, the pH should be tested.
Reactivity Low, but check for incompatibilities Generally stable, but should not be mixed with strong oxidizing agents, strong acids, or bases.[6][8]
Toxicity Assume Toxic The toxicological properties have not been thoroughly investigated. Handle with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)

When handling (4-(Tert-butyl)oxazol-5-yl)methanol for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[9]

Segregation and Storage of Chemical Waste

Proper segregation is a cornerstone of safe laboratory practice to prevent dangerous reactions.[4][10]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure, leak-proof closure.[4][11] The container should be in good condition, free from damage.[11]

  • Labeling: The container must be clearly marked as "Hazardous Waste."[11] The label should include the full chemical name "(4-(Tert-butyl)oxazol-5-yl)methanol," the approximate concentration and quantity, and the date of accumulation.[10][11]

  • Incompatible Wastes: Do not mix this waste with incompatible materials. Keep it segregated from strong acids, bases, and oxidizers.[8][11]

  • Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[11] This area should be well-ventilated and away from heat sources or direct sunlight.[10]

Disposal Procedures

Disposal of chemical waste must comply with local, state, and federal regulations.[10] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[5][10]

Workflow for Disposal:

The following diagram illustrates the decision-making process for the disposal of (4-(Tert-butyl)oxazol-5-yl)methanol.

G A Start: (4-(Tert-butyl)oxazol-5-yl)methanol Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., ethanol or acetone). B->C Yes F Is the waste a solid or liquid? B->F No D Collect rinsate as hazardous waste. C->D E Deface label and dispose of empty container in appropriate glass or plastic bin. C->E H Place in a labeled liquid hazardous waste container. D->H G Place in a labeled solid hazardous waste container. F->G Solid F->H Liquid I Store in designated satellite accumulation area. Segregate from incompatibles. G->I H->I J Is the container full (or has it reached the accumulation time limit)? I->J K Arrange for pickup by the institution's Environmental Health & Safety (EH&S) office. J->K Yes L Continue to store safely. J->L No

Caption: Disposal decision workflow for (4-(Tert-butyl)oxazol-5-yl)methanol.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Liquid Waste: For solutions containing (4-(Tert-butyl)oxazol-5-yl)methanol, pour the waste into a designated, labeled liquid hazardous waste container. Do not overfill the container; leave adequate headspace for expansion.

    • Solid Waste: For solid (4-(Tert-butyl)oxazol-5-yl)methanol or contaminated materials (e.g., gloves, weighing paper), place them in a separate, labeled solid hazardous waste container.[8]

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[11]

    • Regularly inspect the containers for any signs of leakage or deterioration.[4][11]

  • Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[10][12]

    • Provide accurate information about the waste composition to the disposal personnel.[12]

  • Empty Containers:

    • Empty containers that held (4-(Tert-butyl)oxazol-5-yl)methanol must be triple-rinsed with a suitable solvent.[8][12][13]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[13]

    • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[8][12]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collection: Carefully sweep or scoop up the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of (4-(Tert-butyl)oxazol-5-yl)methanol, fostering a culture of safety and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • MSDS of Oxazole. Capot Chemical.
  • Chemical Waste Disposal Guidelines.
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. Benchchem.
  • Hazardous Waste Disposal Procedures.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Actylis Lab Solutions.
  • SAFETY DATA SHEET METHANOL.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. CymitQuimica.

Sources

Personal protective equipment for handling (4-(Tert-butyl)oxazol-5-yl)methanol

[1]

CAS Number: 248924-06-3 Molecular Formula: C₈H₁₃NO₂ Signal Word: WARNING [1][2]

Senior Scientist’s Directive: Beyond the SDS

As researchers, we often treat intermediate building blocks like (4-(Tert-butyl)oxazol-5-yl)methanol with a "standard organic solid" mindset.[1] This is a critical error. While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), the oxazole ring structure possesses latent biological activity often utilized in medicinal chemistry for its ability to bind to protein active sites.

The Core Safety Philosophy: Treat this substance not just as a chemical irritant, but as a potential bioactive agent . Because specific chronic toxicity data (mutagenicity, long-term sensitization) is often incomplete for research intermediates, we must adopt a Universal Precaution Strategy .[1]

This guide operationalizes safety, moving from passive compliance to active risk mitigation.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.[1]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][3]Ingestion Risk: High during weighing (static dust) and glove removal.[1]
Skin Irritation H315 Causes skin irritation.[1]Dermal Risk: Lipophilic tert-butyl group facilitates skin absorption.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3]Ocular Risk: Fine dusts are abrasive and chemically reactive with mucous membranes.[1]
STOT - SE H335 May cause respiratory irritation.[1][4][5]Inhalation Risk: Dust generation is the primary failure mode in safety.[1]
Personal Protective Equipment (PPE) Protocol

Standard "lab attire" is insufficient.[1] Use this targeted protocol.

A. Eye & Face Protection[1][4][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Why not Safety Glasses? Safety glasses allow air gaps.[1] Oxazole derivatives often present as light, fluffy solids prone to static.[1] Airborne dust can bypass glasses, causing severe mucosal irritation.[1]

  • Contact Lenses: Strictly prohibited.[1] Dust trapped behind a lens creates a concentrated chemical burn.[1]

B. Hand Protection (The "Solvent Rule")

The choice of glove depends on the state of matter .[1]

  • Scenario A: Handling Pure Solid

    • Glove: Nitrile (Minimum thickness: 0.11 mm / 4 mil).[1]

    • Protocol: Double-gloving is recommended during weighing to prevent static-cling contamination on the skin when doffing.[1]

  • Scenario B: Handling in Solution (e.g., DCM, Methanol, DMF)

    • Critical Insight: The solvent drives the permeation rate, carrying the oxazole through the glove.

    • Dichloromethane (DCM): Standard Nitrile fails in <2 minutes.[1] Use PVA (Polyvinyl alcohol) or Silver Shield/4H laminates.[1]

    • Methanol/DMF: High-grade Nitrile (0.2 mm) or Butyl Rubber.[1]

C. Respiratory Protection[4][5][7][8][9][10][12]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (If Hood Unavailable): A half-face respirator with P95 (Particulate) and OV (Organic Vapor) cartridges. The OV cartridge is necessary because the heat of respiration can volatilize trace residues.[1]

D. Body Protection[5][6]
  • Standard: Flame-resistant lab coat (cotton/Nomex).[1]

  • Enhanced: If handling >5 grams, wear a disposable Tyvek apron to prevent dust accumulation on the lap, which is a common transfer route to personal clothing.

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_LogicStartStart: Handling (4-(Tert-butyl)oxazol-5-yl)methanolStateCheckDetermine State of MatterStart->StateCheckSolidStateSolid / PowderStateCheck->SolidStateDryLiquidState dissolved in SolventStateCheck->LiquidStateSolutionSolidControlsEngineering Control:Static-Dissipative Weighing StationSolidState->SolidControlsSolventCheckIdentify SolventLiquidState->SolventCheckSolidPPEPPE Requirement:- Nitrile Gloves (Double)- Chemical Goggles- N95 (if outside hood)SolidControls->SolidPPEDCM_SolventHalogenated (e.g., DCM)SolventCheck->DCM_SolventPolar_SolventPolar (MeOH, DMF)SolventCheck->Polar_SolventDCM_PPEPPE Requirement:- Silver Shield / Laminate Gloves- Fume Hood MANDATORYDCM_Solvent->DCM_PPEPolar_PPEPPE Requirement:- Thick Nitrile (>0.2mm) or Butyl- Splash GogglesPolar_Solvent->Polar_PPE

Figure 1: PPE Selection Decision Matrix based on physical state and solvent carrier.[1]

Operational Protocol: Weighing & Transfer

Causality: Most exposures occur during the transition from the weighing balance to the reaction vessel.

  • Preparation:

    • Place a disposable balance mat or Kimwipe soaked in surfactant around the balance.[1] This captures stray particles.[1]

    • Static Control: Use an ionizing gun or anti-static bar.[1] Oxazole solids are often "fluffy" and electrostatic; they will jump off the spatula.[1]

  • Weighing:

    • Tare a closed vessel (scintillation vial).[1]

    • Add solid.[1]

    • Close the vial before moving it. Never transport an open spatula or weigh boat across the lab bench.

  • Solubilization:

    • Add solvent to the solid slowly.[1]

    • Self-Validating Step: Inspect the glove fingertips immediately after closing the vessel.[1] If white residue is visible, change gloves immediately.[1]

Emergency Response: Spills & Exposure
Spill Response Workflow

If a spill occurs, immediate containment prevents lab-wide contamination.[1]

Spill_ResponseEventSpill DetectedAssessAssess Volume & Form(Solid vs. Liquid)Event->AssessSolidSpillSolid Powder SpillAssess->SolidSpillLiquidSpillSolution SpillAssess->LiquidSpillWetWipeCover with Wet Paper Towel(Prevents Dust)SolidSpill->WetWipeScoopScoop/Wipe intoSolid WasteWetWipe->ScoopAbsorbApply Absorbent Pads(Vermiculite/Poly)LiquidSpill->AbsorbBagSeal in HazMat BagLabel as Solvent WasteAbsorb->Bag

Figure 2: Immediate Spill Response Protocol.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (Oxazoles can trigger asthma-like symptoms).[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][8] Do not use alcohol or acetone to clean skin; this increases absorption.[1]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1][5][6][8]

Disposal Strategy

Compliance with environmental regulations (RCRA) is mandatory.[1]

  • Solid Waste:

    • Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste .[1]

    • Do not throw in regular trash. The dust is an irritant hazard to custodial staff.[1]

  • Liquid Waste:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]

    • Label clearly: "Contains (4-(Tert-butyl)oxazol-5-yl)methanol - Irritant."[1]

References
  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 10046896, (4-tert-Butyloxazol-5-yl)methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.